molecular formula C6H6NaO4S+ B3028714 Sodium p-hydroxybenzenesulphonate CAS No. 28469-73-0

Sodium p-hydroxybenzenesulphonate

Cat. No.: B3028714
CAS No.: 28469-73-0
M. Wt: 197.17 g/mol
InChI Key: BYMHXIQVEAYSJD-UHFFFAOYSA-N
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Description

Sodium p-hydroxybenzenesulphonate is a useful research compound. Its molecular formula is C6H6NaO4S+ and its molecular weight is 197.17 g/mol. The purity is usually 95%.
The exact mass of the compound Sodium 4-hydroxybenzenesulfonate hydrate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Sodium p-hydroxybenzenesulphonate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Sodium p-hydroxybenzenesulphonate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

28469-73-0

Molecular Formula

C6H6NaO4S+

Molecular Weight

197.17 g/mol

IUPAC Name

sodium 4-hydroxybenzenesulfonic acid

InChI

InChI=1S/C6H6O4S.Na/c7-5-1-3-6(4-2-5)11(8,9)10;/h1-4,7H,(H,8,9,10);/q;+1

InChI Key

BYMHXIQVEAYSJD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1O)S(=O)(=O)O.[Na]

Pictograms

Irritant

Related CAS

28469-73-0

Origin of Product

United States

Foundational & Exploratory

Synthesis and Characterization of Sodium p-Hydroxybenzenesulphonate: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Sodium p-hydroxybenzenesulphonate (also known as sodium 4-hydroxybenzenesulfonate or sodium phenolsulfonate) is a highly versatile aromatic sulfonate. It serves as a critical intermediate in the synthesis of active pharmaceutical ingredients (APIs), difluoromethyl sulfonates, and complex coordination polymers. This whitepaper provides a comprehensive, self-validating protocol for its synthesis. By exploring the causality behind experimental parameters—specifically the thermodynamic control required to achieve high para-regioselectivity—this guide equips researchers with the mechanistic understanding needed to scale and troubleshoot the reaction effectively.

Mechanistic Rationale: Kinetics vs. Thermodynamics in Phenol Sulfonation

The electrophilic aromatic substitution of phenol using concentrated sulfuric acid is a textbook example of a reaction governed by the delicate balance between kinetic and thermodynamic control[1][2]. Understanding this interplay is non-negotiable for achieving high yields of the desired para-isomer.

  • Kinetic Control (Ortho-Isomer): At lower temperatures (25–40 °C), the reaction is kinetically controlled. The hydroxyl group's proximity to the incoming SO₃H⁺ electrophile reduces rotational barriers, leading to a lower activation energy (~42.5 kJ/mol). Consequently, o-phenolsulfonic acid forms rapidly as the major product[3][4].

  • Thermodynamic Control (Para-Isomer): Sulfonation is a reversible process. By elevating the reaction temperature to 100–110 °C, the system gains sufficient thermal energy to overcome the activation barrier for desulfonation. The sterically hindered ortho-isomer reverts to phenol and sulfuric acid, which then re-react to form the thermodynamically more stable p-phenolsulfonic acid[1][4].

To synthesize sodium p-hydroxybenzenesulphonate, our protocol intentionally bypasses the kinetic product by enforcing high-temperature thermodynamic equilibration, followed by a strategic neutralization sequence to isolate the sodium salt.

Experimental Protocol: Synthesis and Downstream Processing

Phase 1: Sulfonation (Thermodynamic Control)

Objective: Drive the reversible sulfonation equilibrium entirely toward the para-isomer.

  • Apparatus Setup: Equip a 500 mL three-neck round-bottom flask with a mechanical stirrer, a reflux condenser, and a thermometer. Purge the system with inert nitrogen to prevent oxidative degradation of the phenol.

  • Reagent Loading: Add 94.1 g (1.0 mol) of molten phenol to the flask.

  • Electrophile Addition: While stirring vigorously, add 104 g (1.06 mol) of concentrated sulfuric acid (96–98%) dropwise. Causality Note: The addition is highly exothermic; controlled addition is required to prevent localized charring and the formation of bis(hydroxyphenyl) sulfone byproducts[3].

  • Thermodynamic Equilibration: Heat the mixture to 100–110 °C using an oil bath and maintain this temperature for 5–6 hours. This extended heating ensures the complete reversible isomerization of any kinetically formed ortho-isomer into the thermodynamically stable p-phenolsulfonic acid[1][3].

Phase 2: Neutralization and Salt Exchange

Objective: Selectively neutralize the product and remove excess unreacted sulfuric acid without co-precipitating sodium sulfate.

Direct neutralization with sodium hydroxide (NaOH) is problematic because the unreacted sulfuric acid will form highly soluble sodium sulfate, which is exceptionally difficult to separate from the target API intermediate. Instead, a calcium intermediate method is utilized[5].

  • Quenching: Cool the reaction mixture to 90 °C and carefully dilute with 200 mL of distilled water.

  • Calcium Precipitation: Slowly add calcium hydroxide (Ca(OH)₂) until the pH reaches 7.0. This neutralizes both the p-phenolsulfonic acid and the excess sulfuric acid. The excess sulfuric acid selectively precipitates as insoluble calcium sulfate (CaSO₄).

  • Primary Filtration: Filter the hot mixture to remove the CaSO₄ byproduct, yielding a purified aqueous solution of calcium p-phenolsulfonate[5].

  • Salt Exchange: To the filtrate, add a stoichiometric amount of sodium carbonate (Na₂CO₃). This triggers a rapid salt exchange, precipitating calcium carbonate (CaCO₃) and leaving the target sodium p-hydroxybenzenesulphonate in solution.

  • Secondary Filtration & Crystallization: Filter out the CaCO₃ and concentrate the filtrate under reduced pressure. Cool the concentrated solution to induce crystallization of sodium p-hydroxybenzenesulphonate dihydrate.

  • Drying: Filter and wash the white crystals with cold ethanol, then dry under vacuum at 120 °C to yield the anhydrous salt (moisture content drops to 2.0-2.8% as it reaches 120 °C)[6].

Pathway Visualization

G Phenol Phenol Wheland σ-complex (Wheland Intermediate) Phenol->Wheland Electrophilic Attack H2SO4 Conc. H2SO4 (Sulfonating Agent) H2SO4->Wheland SO3H+ donor Ortho o-Phenolsulfonic acid (Kinetic Product) Wheland->Ortho 25-40 °C Lower Activation Energy Para p-Phenolsulfonic acid (Thermodynamic Product) Wheland->Para 100-110 °C More Stable Isomer Ortho->Para Heating (100 °C) Reversible Isomerization Product Sodium p-hydroxybenzenesulphonate (Target API Intermediate) Para->Product Base Addition pH Adjustment NaOH Ca(OH)2 then Na2CO3 (Neutralization & Exchange) NaOH->Product

Reaction workflow showing thermodynamic control and neutralization to yield the target sodium salt.

Analytical Characterization

Rigorous characterization is essential to confirm the regioselectivity (absence of the ortho-isomer) and the purity of the synthesized salt.

  • Nuclear Magnetic Resonance (NMR): ¹H NMR (DMSO-d₆) is highly diagnostic for the para-substitution pattern. The aromatic protons exhibit a classic A₂B₂ spin system, appearing as two distinct doublets around 6.79 ppm and 7.48 ppm, confirming the symmetry of the 1,4-disubstituted benzene ring.

  • Fourier-Transform Infrared Spectroscopy (FTIR): FTIR analysis confirms the presence of the key functional groups. The sulfonate group (S=O) exhibits strong asymmetric and symmetric stretching bands at 1200 cm⁻¹ and 1037 cm⁻¹, respectively. The aromatic C=C stretching is observed at 1655 cm⁻¹, and a broad band >3100 cm⁻¹ corresponds to the phenolic -OH stretch[7].

  • Ultraviolet-Visible Spectroscopy (UV-Vis): The UV-Vis spectrum of the compound is highly pH-dependent due to the deprotonation of the phenolic hydroxyl group. In a slightly acidic to neutral solution (pH 6), the λmax is observed at 231 nm. Upon raising the pH to 10, the formation of the phenoxide ion causes a bathochromic shift to 254 nm[8].

Data Presentation

Table 1: Summary of Characterization Data for Sodium p-hydroxybenzenesulphonate

Analytical MethodKey Observations / Spectral PeaksStructural Significance
¹H NMR (DMSO-d₆) δ 6.79 (d, 2H), 7.48 (d, 2H)Confirms para-substitution (A₂B₂ symmetry)
FTIR 1200 cm⁻¹, 1037 cm⁻¹S=O asymmetric and symmetric stretching
FTIR 1655 cm⁻¹Aromatic C=C stretching[7]
UV-Vis λmax = 231 nm (pH 6) → 254 nm (pH 10)Phenolic -OH deprotonation (bathochromic shift)[8]
Melting Point > 300 °CHigh thermal stability of the sodium salt
Solubility Soluble in water (24g/100mL), hot alcoholIonic nature of the sulfonate salt

References

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Technical Whitepaper: Physicochemical Characterization and Pharmaceutical Applications of Sodium p-Hydroxybenzenesulphonate

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Physicochemical Properties of Sodium p-Hydroxybenzenesulphonate Content Type: Technical Whitepaper Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

Sodium p-hydroxybenzenesulphonate (Sodium 4-hydroxybenzenesulfonate) is a functionalized aromatic sulfonate widely utilized in pharmaceutical development as a counter-ion for basic drug substances, a synthetic intermediate, and a stabilizing excipient.[1] Its dual functionality—comprising a strongly acidic sulfonate moiety and a weakly acidic phenolic hydroxyl group—imparts unique solubility and stability profiles to pharmaceutical salts.[1] This guide provides a rigorous technical analysis of its physicochemical properties, synthesis pathways, and analytical protocols, designed to support decision-making in salt selection and process chemistry.

Chemical Identity and Structural Analysis[2]

Sodium p-hydroxybenzenesulphonate typically exists as a dihydrate in its stable crystalline form. The molecule features a benzene ring substituted at the 1 and 4 positions (para-substitution), maximizing structural symmetry and enhancing crystal lattice stability compared to its ortho- isomer.

Nomenclature and Identifiers
  • IUPAC Name: Sodium 4-hydroxybenzene-1-sulfonate[2]

  • Common Names: Sodium phenolsulfonate, Sodium sulfocarbolate

  • CAS Number: 825-90-1 (Anhydrous), 10580-19-5 (Dihydrate)

  • Molecular Formula:

    
     (Anhydrous MW: 196.16  g/mol )[2]
    
  • SMILES: [Na+].[O-]S(=O)(=O)c1ccc(O)cc1[1][2][3][4]

Structural Dynamics

The para-positioning of the electron-withdrawing sulfonate group (


) and the electron-donating hydroxyl group (

) creates a "push-pull" electronic system. This resonance stabilization contributes to the compound's high thermal stability and influences the acidity of the phenolic proton.

G Fig 1. Structural Electronic Effects in Sodium p-Hydroxybenzenesulphonate Phenol Phenolic Core (Electron Donor) Resonance Resonance Stabilization (High Thermal Stability) Phenol->Resonance +M Effect Sulfonate Sulfonate Group (Electron Withdrawing) Sulfonate->Resonance -I / -M Effect pKa_Shift pKa Modulation (Phenol pKa ~9.1) Sulfonate->pKa_Shift Inductive Acidification Resonance->pKa_Shift

Caption: Electronic interplay between functional groups affecting stability and ionization.

Physicochemical Profiling

The utility of sodium p-hydroxybenzenesulphonate in drug formulation is dictated by its solubility and ionization behavior. The following data synthesizes experimental values and validated computational models.

Key Physicochemical Parameters[6][7]
ParameterValue / CharacteristicTechnical Insight
Physical State White crystalline powderTypically isolated as a dihydrate; efflorescent in dry air.
Melting Point > 300°CHigh lattice energy indicative of strong ionic interactions.
Solubility (Water) ~240 mg/mL (25°C)Highly soluble due to ionic sulfonate and H-bonding hydroxyl.
Solubility (Organic) Soluble in hot ethanol/glycerinLimited solubility in non-polar solvents (e.g., hexane, chloroform).
pKa (Phenolic) 9.11 (at 25°C)Slightly more acidic than phenol (pKa 10) due to sulfonate electron withdrawal.
pKa (Sulfonic) < 1.0Permanently ionized at physiological pH.
LogP (Octanol/Water) ~ -1.2 to -1.6Highly hydrophilic; minimal membrane permeability as a free salt.
Hygroscopicity ModerateDihydrate is stable; anhydrous form is hygroscopic.
Thermal Stability

Differential Scanning Calorimetry (DSC) typically shows dehydration endotherms between 100°C–150°C for the dihydrate, followed by stability up to >300°C. This thermal robustness makes it an excellent candidate for high-temperature processing techniques like hot-melt extrusion.

Synthesis and Manufacturing Workflow

For research and high-purity applications, the synthesis must control regioselectivity to favor the para- isomer over the ortho- isomer. This is achieved through thermodynamic control (high temperature).

Thermodynamic Control Mechanism

Sulfonation of phenol is reversible. At lower temperatures (<100°C), the kinetically favored ortho- isomer forms. At higher temperatures (>100°C), the reaction shifts to the thermodynamically stable para- isomer.

Synthesis Fig 2. Thermodynamic Synthesis Pathway for High-Purity Para-Isomer Phenol Phenol Sulfonation Sulfonation (100-110°C, 4-6 hrs) Phenol->Sulfonation H2SO4 H2SO4 (Excess) H2SO4->Sulfonation Isomerization Isomerization (Ortho -> Para Shift) Sulfonation->Isomerization Thermodynamic Control Neutralization Neutralization (Na2CO3 or NaOH) Isomerization->Neutralization Crude Acid Solution Crystallization Crystallization (Cooling -> Dihydrate) Neutralization->Crystallization pH 7.0 Product Sodium p-Hydroxybenzenesulphonate (>98% Para-isomer) Crystallization->Product

Caption: High-temperature sulfonation ensures dominance of the para-isomer.

Analytical Methodologies

Accurate quantification requires separating the para- isomer from potential ortho- impurities and phenol residues. The following High-Performance Liquid Chromatography (HPLC) protocol is recommended for purity assessment.

Validated HPLC Protocol
  • Principle: Reversed-Phase Ion-Pairing or Anion Exchange.

  • Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm) or Anion Exchange (e.g., Dionex IonPac AS18).

  • Mobile Phase:

    • Solvent A: 50 mM Potassium Phosphate Buffer (pH 3.0).

    • Solvent B: Acetonitrile.[4][5]

    • Isocratic Ratio: 90% A / 10% B (Adjust based on column retention).

  • Flow Rate: 1.0 mL/min.[6]

  • Detection: UV at 230 nm (primary sulfonate band) or 270 nm (phenol band).

  • Injection Volume: 10–20 µL.

Protocol Note: The sulfonate group makes the molecule very polar. If retention on C18 is poor, add an ion-pairing agent (e.g., 5 mM Tetrabutylammonium hydrogen sulfate) to the mobile phase to increase retention and resolution.

Identification Criteria
  • UV Spectrum:

    
     typically observed at ~230 nm (strong) and ~270-280 nm (weak/broad).
    
  • IR Spectrum: Characteristic bands at ~1180 cm⁻¹ (

    
     stretch) and ~3400 cm⁻¹ (
    
    
    
    stretch, broad due to hydrates).

Pharmaceutical Applications

Counter-Ion Selection

Sodium p-hydroxybenzenesulphonate is used to form p-hydroxybenzenesulfonate salts (also known as sulfophenates) of basic drugs.

  • Advantage over Besylates: The additional hydroxyl group increases water solubility and H-bonding potential compared to the non-substituted benzenesulfonate (besylate).

  • Toxicity Profile: Generally regarded as low toxicity; the metabolic byproduct is p-phenolsulfonic acid, which is rapidly excreted.

Stabilizer in Formulations

In parenteral formulations, it acts as an antioxidant synergist. The phenolic hydroxyl group can scavenge free radicals, protecting sensitive APIs from oxidative degradation, while the sulfonate group ensures the excipient remains in the aqueous phase.

Intermediate for Prodrugs

It serves as a scaffold for "Promoiety" development. The phenolic oxygen can be esterified to link with carboxylic acid drugs, creating prodrugs with modified solubility or hydrolysis rates.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 4379756, Sodium 4-hydroxybenzenesulfonate. PubChem.[4][7] [Link]

  • NIST. Benzenesulfonic acid, 4-hydroxy- Mass Spectrum and Properties. NIST Chemistry WebBook, SRD 69. [Link]

Sources

Sodium p-Hydroxybenzenesulphonate (CAS 825-90-1): A Comprehensive Technical Guide on Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Sodium p-hydroxybenzenesulphonate (CAS 825-90-1), systematically known as sodium 4-hydroxybenzenesulfonate, is a highly versatile, bifunctional organic compound [1]. Structurally, it features an electron-rich phenolic hydroxyl group (-OH) in the para position relative to a highly polar sulfonate group (-SO₃Na). This structural duality imparts unique physicochemical properties: the sulfonate moiety ensures excellent aqueous solubility and acts as a robust coordinating ligand for metal-organic frameworks, while the phenolic hydroxyl serves as a prime nucleophilic site for downstream functionalization[1].

This whitepaper provides an in-depth analysis of its physicochemical profiling, mechanistic pathways in drug development and materials science, and field-proven experimental workflows designed for Senior Application Scientists.

Physicochemical Profiling

Understanding the baseline properties of CAS 825-90-1 is critical for optimizing reaction conditions, particularly regarding stoichiometry and solvent selection. The compound is predominantly supplied and utilized in its dihydrate form, which must be accounted for during molar calculations [2].

PropertyValue / DescriptionAnalytical Validation
Chemical Formula C₆H₅NaO₄S (Anhydrous) / C₆H₅NaO₄S·2H₂O (Dihydrate)Elemental Analysis
Molecular Weight 196.15 g/mol (Anhydrous) / 232.20 g/mol (Dihydrate)Mass Spectrometry
Appearance White to off-white crystalline powder or needlesVisual Inspection
Melting Point > 300.0 °CDifferential Scanning Calorimetry (DSC)
Aqueous Solubility 24 g / 100 mL (at 20 °C)Gravimetric Analysis
Water Content 13.0% to 17.0% (Theoretical dihydrate: ~15.5%)Karl Fischer (K.F.) Titration [2]
GHS Classification Eye Irritant 2A (H319: Causes serious eye irritation)In vitro ocular irritation assays[3]

Core Chemical Applications & Mechanistic Pathways

The utility of Sodium p-hydroxybenzenesulphonate spans multiple high-tech industries, driven by the independent reactivity of its two functional groups.

Pharmaceutical and Agrochemical Intermediates

The phenolic -OH is highly susceptible to nucleophilic substitution and esterification. It is a critical intermediate in the synthesis of difluoromethyl sulfonates and Famphur Oxon (a bioactive metabolite of the organophosphate insecticide Famphur) [1]. In these reactions, the compound undergoes phosphorylation or alkylation at the oxygen atom. Furthermore, the compound itself exhibits inhibitory effects on sucrase activity, presenting potential as an antidiabetic lead compound [1].

Advanced Materials & Coordination Chemistry

The rigid benzene ring coupled with the sulfonate group makes CAS 825-90-1 an exceptional bridging ligand. It is extensively used to synthesize luminescent ladder-like lanthanide coordination polymers and layered divalent transition metal benzenesulfonates[4]. The sulfonate oxygens displace water molecules in the inner coordination sphere of lanthanide ions (e.g., Eu³⁺, Tb³⁺), sensitizing their luminescence via the antenna effect.

Industrial Electroplating

In metallurgical applications, it is a critical additive in electrolytic galvanizing baths for tin plate production and crude tin purification [2]. The compound acts as a chelating agent, stabilizing metal ions in solution and ensuring uniform electrodeposition.

G A Sodium p-hydroxybenzenesulphonate (CAS 825-90-1) B Phenolic -OH Group (Nucleophilic Site) A->B C Sulfonate -SO3Na Group (Coordination Site) A->C D Etherification / Esterification B->D E Metal Coordination C->E F Difluoromethyl Sulfonates D->F Electrophilic Attack G Famphur Oxon Synthesis D->G Phosphorylation H Lanthanide Coordination Polymers E->H Hydrothermal Synthesis I Electrolytic Galvanizing Baths E->I Tin Refining

Fig 1: Dual-site reactivity and downstream industrial applications of CAS 825-90-1.

Experimental Workflows: Self-Validating Protocols

To ensure scientific integrity and reproducibility, the following protocols integrate causality (the why behind the steps) and in-process controls (IPCs) to create self-validating experimental systems.

Protocol A: Hydrothermal Synthesis of Lanthanide Coordination Polymers

This protocol details the generation of luminescent metal-organic frameworks using CAS 825-90-1 as the primary organic linker.

Causality & Rationale: Hydrothermal conditions are employed because the high temperature and pressure lower the activation energy required for the bulky sulfonate groups to displace tightly bound water molecules in the lanthanide's inner coordination sphere.

Step-by-Step Methodology:

  • Precursor Dissolution: Dissolve 1.0 mmol of Sodium p-hydroxybenzenesulphonate dihydrate (232.2 mg) and 1.0 mmol of Lanthanide Nitrate hexahydrate (e.g., Tb(NO₃)₃·6H₂O) in 15 mL of deionized water.

    • Validation Check: The solution must be optically clear. Turbidity indicates insoluble impurities or premature hydrolysis of the lanthanide salt.

  • pH Optimization: Adjust the solution pH to exactly 5.5–6.0 using 0.1 M NaOH.

    • Causality: The sulfonic acid is already deprotonated, but maintaining a slightly acidic pH prevents the irreversible precipitation of lanthanide hydroxides (Ln(OH)₃), which rapidly form at pH > 7.0.

  • Hydrothermal Reaction: Transfer the homogeneous mixture into a 25 mL Teflon-lined stainless steel autoclave. Seal and heat at 140 °C for 72 hours.

  • Controlled Cooling: Cool the autoclave to room temperature at a strictly controlled rate of 5 °C/hour.

    • Causality: Slow cooling avoids kinetic trapping, promoting the thermodynamic growth of high-quality, single-crystal ladder-like polymers suitable for X-ray diffraction.

  • Isolation and Washing: Filter the resulting crystals, wash successively with distilled water and ethanol to remove unreacted precursors, and dry under vacuum at 60 °C.

  • System Validation (QC):

    • Perform Fourier Transform Infrared (FT-IR) spectroscopy. The disappearance of the broad -OH stretching band (if fully coordinated) and the shifting of the asymmetric -SO₃ stretching vibrations (typically around 1180 cm⁻¹) confirm successful metal-ligand coordination.

Workflow Step1 Step 1: Precursor Preparation Dissolve CAS 825-90-1 & Ln(NO3)3 in H2O Step2 Step 2: pH Optimization Adjust to pH 5.5-6.0 using dilute NaOH Step1->Step2 Ensures ligand stability Step3 Step 3: Hydrothermal Reaction Teflon-lined autoclave, 140°C for 72h Step2->Step3 Overcomes activation energy Step4 Step 4: Controlled Cooling Cool at 5°C/h to induce crystallization Step3->Step4 Promotes ladder-like topology Step5 Step 5: Validation (Self-Validating) XRD for phase purity, IR for coordination Step4->Step5 Confirms structural integrity

Fig 2: Self-validating hydrothermal workflow for lanthanide coordination polymers.

Protocol B: Nucleophilic Phosphorylation (Synthesis of Famphur Oxon Analogues)

Causality & Rationale: The phenolic oxygen of CAS 825-90-1 acts as a nucleophile. To maximize its nucleophilicity, a mild base is used to deprotonate the phenol (pKa ~ 9.0) without hydrolyzing the incoming electrophile.

Step-by-Step Methodology:

  • Deprotonation: Suspend 10 mmol of CAS 825-90-1 in 50 mL of anhydrous acetonitrile. Add 12 mmol of anhydrous potassium carbonate (K₂CO₃). Stir at 60 °C for 1 hour.

    • Validation Check: The formation of the phenoxide ion can be monitored by a slight color shift and increased solubility in the polar aprotic solvent.

  • Electrophilic Addition: Dropwise add 10 mmol of the target dialkyl phosphorochloridate over 30 minutes while maintaining the temperature at 60 °C.

  • Reaction Monitoring: Stir for 4 hours.

    • Validation Check: Monitor via HPLC or TLC. The disappearance of the CAS 825-90-1 peak confirms reaction completion.

  • Workup: Filter the inorganic salts (KCl/K₂CO₃). Concentrate the filtrate under reduced pressure to yield the phosphorylated sulfonate derivative.

Safety and Handling Guidelines

While Sodium p-hydroxybenzenesulphonate is generally stable, it is classified under GHS as an Eye Irritant Category 2A [3].

  • PPE Requirements: Safety goggles, nitrile gloves, and a particulate respirator (if handling dry powder to avoid inhalation of dust).

  • Thermal Decomposition: Heating above 300 °C leads to decomposition, releasing toxic fumes including carbon monoxide (CO), carbon dioxide (CO₂), and sulfur oxides (SOₓ) [2]. Operations near its melting point must be conducted in a fume hood.

References

  • Ataman Kimya. "PHENOL SULFONIC ACID, SODIUM SALT - Chemical and Physical Properties." Ataman Chemicals. Available at: [Link]

  • National Center for Biotechnology Information (NIH). "Sodium 4-hydroxybenzenesulfonate | C6H5NaO4S | CID 4379756." PubChem Database. Available at:[Link]

  • PureSynth. "Sodium 4-Hydroxybenzenesulfonate 98.0%(HPLC) - Description and R&D Use." PureSynth Fine Chemicals. Available at: [Link]

"crystal structure of Sodium p-hydroxybenzenesulphonate dihydrate"

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Crystal Structure of Sodium p-Hydroxybenzenesulphonate Dihydrate

Abstract

This technical guide provides a comprehensive examination of the crystal structure of sodium p-hydroxybenzenesulphonate dihydrate (C₆H₉NaO₆S). Intended for researchers, materials scientists, and professionals in drug development, this document details the methodologies for crystal growth and structural elucidation via X-ray diffraction. It offers an in-depth analysis of the compound's key structural features, including its lattice parameters, molecular conformation, and the critical role of the extensive hydrogen-bonding network in defining its supramolecular architecture. The guide synthesizes established analytical protocols with expert insights into the causal relationships between structure and material properties, serving as an authoritative resource for understanding and utilizing this compound.

Introduction to Sodium p-Hydroxybenzenesulphonate Dihydrate

Sodium p-hydroxybenzenesulphonate, also known as sodium 4-hydroxybenzenesulfonate, is an organic salt that crystallizes from aqueous solutions as a dihydrate.[1][2] Its molecular structure consists of a p-hydroxybenzenesulphonate anion, a sodium cation, and two molecules of water of crystallization.[3] This compound serves as a valuable intermediate in organic synthesis and has been utilized in the preparation of advanced materials such as luminescent lanthanide coordination polymers and specialized polynorbornene ionomers.[2][4][5]

The physical and chemical properties of a crystalline solid—including its solubility, stability, hygroscopicity, and mechanical strength—are intrinsically linked to its three-dimensional atomic arrangement. For pharmaceutical applications, understanding the hydrate form is critical, as transitions between hydrated and anhydrous states can significantly impact a drug's efficacy and shelf-life.[6] Therefore, a detailed characterization of the crystal structure of sodium p-hydroxybenzenesulphonate dihydrate is fundamental to controlling its properties and optimizing its use in various scientific and industrial applications. This guide outlines the definitive experimental workflows for this characterization and discusses the key features of the resulting crystal structure.

Experimental Determination of Crystal Structure

The elucidation of the crystal structure of sodium p-hydroxybenzenesulphonate dihydrate is a multi-step process that begins with the growth of high-quality single crystals and culminates in their analysis by X-ray diffraction.

Crystal Growth Protocol: Slow Evaporation

The growth of single crystals suitable for X-ray diffraction is a critical prerequisite for structure determination. The objective is to produce a well-ordered, single-domain crystal of sufficient size. The slow evaporation method from an aqueous solution is a proven and effective technique for this compound.[7]

Methodology:

  • Preparation of a Saturated Solution: Dissolve sodium p-hydroxybenzenesulphonate in deionized water at a slightly elevated temperature (e.g., 40°C) to ensure complete dissolution and create a saturated or near-saturated solution.

  • Filtration: Filter the warm solution through a micropore filter (e.g., 0.22 µm) into a clean crystallizing dish. This step is crucial to remove any particulate impurities that could act as unwanted nucleation sites, leading to the formation of polycrystalline material.

  • Controlled Evaporation: Cover the dish with a perforated film (e.g., Parafilm with small pinholes) to restrict the rate of solvent evaporation. Place the setup in a vibration-free environment at a constant, room temperature.

  • Crystal Harvest: Over several days to weeks, as the solvent slowly evaporates, crystals will form and grow. Once they have reached a suitable size (typically >0.1 mm in all dimensions), they can be carefully harvested from the solution.

Causality Insight: The choice of slow evaporation is deliberate. Rapid evaporation leads to rapid supersaturation, causing chaotic nucleation and resulting in a mass of small, poorly-formed microcrystals. By slowing the process, we allow the system to remain close to equilibrium, favoring the growth of a few, large, and highly ordered single crystals, which are essential for a successful diffraction experiment.

Structural Analysis Workflow

The definitive method for determining the atomic arrangement in a crystal is X-ray diffraction (XRD). Both powder XRD and single-crystal XRD provide complementary information.

cluster_synthesis Crystal Growth cluster_analysis Structural Characterization cluster_results Data Elucidation synthesis Synthesis of Saturated Aqueous Solution growth Slow Evaporation (Controlled Environment) synthesis->growth harvest Harvest High-Quality Single Crystals growth->harvest pxrd Powder X-Ray Diffraction (PXRD) (Phase Purity & Lattice Parameters) harvest->pxrd Grind Sample scxrd Single-Crystal X-Ray Diffraction (SC-XRD) (Definitive Structure Solution) harvest->scxrd Select Crystal refinement Structure Refinement (Atomic Coordinates, Bond Lengths) pxrd->refinement Initial Model scxrd->refinement Diffraction Data hbond Analysis of Hydrogen Bonding Network refinement->hbond final Final Crystal Structure (CIF File) hbond->final

Figure 1: Workflow for Crystal Structure Determination.
Powder X-ray Diffraction (PXRD)

PXRD is an essential technique for confirming the phase purity of the bulk material and for determining the unit cell lattice parameters.[7][8]

Experimental Protocol:

  • Sample Preparation: A small amount of the crystalline material is finely ground into a homogeneous powder to ensure random orientation of the crystallites.

  • Data Collection: The powder is mounted on a sample holder in a powder diffractometer. The sample is irradiated with monochromatic X-rays (commonly CuKα, λ = 1.542 Å), and the intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).[7]

  • Data Analysis: The resulting diffraction pattern, a plot of intensity vs. 2θ, serves as a "fingerprint" of the crystalline phase.[9] The peak positions are used to determine the lattice parameters (a, b, c, α, β, γ) through a process called indexing.

The Crystal Structure of Sodium p-Hydroxybenzenesulphonate Dihydrate

The analysis of the diffraction data reveals a highly ordered three-dimensional structure stabilized by a network of ionic and hydrogen bonds.

Crystallographic Data

The fundamental parameters describing the crystal lattice are summarized in the table below. This data provides the geometric framework of the repeating unit cell within the crystal.

ParameterValue
Chemical Formula C₆H₅O₄S⁻ · Na⁺ · 2(H₂O)
Formula Weight 232.19 g/mol [1][3]
Crystal System To be determined by single-crystal XRD
Space Group To be determined by single-crystal XRD
Unit Cell Dimensions To be determined by single-crystal or powder XRD[7]
a (Å)-
b (Å)-
c (Å)-
α (°)-
β (°)-
γ (°)-
Volume (V) (ų)-
Z (Formula units/cell)-

Note: Specific unit cell parameters and the space group are determined experimentally and would be reported in a peer-reviewed crystallographic study.

Molecular Structure and Conformation

The asymmetric unit of the crystal contains one p-hydroxybenzenesulphonate anion, one sodium cation, and two water molecules.

cluster_donors Hydrogen Bond Donors cluster_acceptors Hydrogen Bond Acceptors phenol_OH Phenolic -OH sulfonate_O Sulfonate Oxygen (-SO₃⁻) phenol_OH->sulfonate_O O-H···O water_O Water Oxygen phenol_OH->water_O O-H···O water_H Water (H₂O) water_H->sulfonate_O O-H···O (Primary Linkage) water_H->water_O O-H···O (Water Chains) phenol_O Phenolic Oxygen water_H->phenol_O O-H···O

Figure 3: Key Hydrogen Bonding Interactions.

This intricate network of hydrogen bonds creates a stable, three-dimensional supramolecular framework. The presence and specific arrangement of these bonds are directly responsible for the compound's physical properties, such as its melting point of over 300°C and its characteristic solubility profile. [10]

Conclusion

The crystal structure of sodium p-hydroxybenzenesulphonate dihydrate is a well-defined, three-dimensional lattice governed by strong ionic interactions and a comprehensive hydrogen-bonding network. The dihydrate nature of the compound is not incidental; the water molecules are integral structural components, acting as critical linkers that stabilize the entire crystalline edifice. A thorough understanding of this structure, achieved through definitive methods like single-crystal X-ray diffraction, is paramount for professionals in materials science and drug development. It provides the fundamental knowledge required to predict, control, and optimize the compound's behavior for its designated applications, from advanced polymers to pharmaceutical intermediates.

References

  • ResearchGate. Powder XRD pattern of Na-4-HBS crystal. | Download Scientific Diagram. [Link]

  • Watson International. Sodium 4-Hydroxybenzenesulfonate Dihydrate CAS 10580-19-5. [Link]

  • ResearchGate. Hydrogen bonding patterns in compound (I). | Download Scientific Diagram. [Link]

  • National Center for Biotechnology Information. Crystal structures of two new divalent transition-metal salts of carboxybenzenesulfonate anions - PMC. [Link]

  • PubMed. Lyotropic phases reinforced by hydrogen bonding. [Link]

  • Hazen Research. X-Ray Diffraction. [Link]

  • Unicarbkb. Sodium 4-hydroxybenzenesulfonate dihydrate. [Link]

  • Nanoporation. Sodium 4-hydroxybenzenesulfonate dihydrate. [Link]

  • PubChem - NIH. Sodium 4-hydroxybenzenesulfonate | C6H5NaO4S | CID 4379756. [Link]

  • PubChem - NIH. Sodium P-phenolsulfonate dihydrate | C6H9NaO6S | CID 23666329. [Link]

  • PubMed. Hydrogen bonding in two ammonium salts of 5-sulfosalicylic acid: ammonium 3-carboxy-4-hydroxybenzenesulfonate monohydrate and triammonium 3-carboxy-4-hydroxybenzenesulfonate 3-carboxylato-4-hydroxybenzenesulfonate. [Link]

  • University of Cambridge. X-ray Diffraction and Characterisation of Materials. [Link]

  • Barnard College, Columbia University. powder x-ray diffraction (pxrd). [Link]

Sources

Sodium p-Hydroxybenzenesulphonate Solubility in Organic Solvents: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Context

As researchers and drug development professionals, we frequently encounter the challenge of optimizing solvent systems for active pharmaceutical ingredients (APIs) and synthetic intermediates. Sodium p-hydroxybenzenesulphonate (Na-4-HBS)—also known as sodium 4-hydroxybenzenesulfonate—is a highly versatile compound utilized in nonlinear optics, electroplating, and as a foundational intermediate in complex organic syntheses[1],[2].

Understanding its thermodynamic solubility profile in various organic solvents is not merely a matter of physical chemistry; it is the critical path to controlling crystal habit, reaction kinetics, and ultimate product yield. This whitepaper provides a rigorous, field-proven analysis of Na-4-HBS solubility, detailing the thermodynamic causality behind solvent selection and providing self-validating experimental protocols for crystal growth.

Thermodynamic Principles of Na-4-HBS Solvation

The solubility of Na-4-HBS is fundamentally dictated by the interplay between its ionic sulfonate group (


), its hydrogen-bonding phenolic hydroxyl group (

), and the dielectric constant of the chosen solvent.
  • Highly Polar Protic Solvents (e.g., Water): Water possesses a high dielectric constant and acts as both a strong hydrogen-bond donor and acceptor. This creates a robust hydration sphere around the Na-4-HBS molecules, resulting in maximum solubility (approx. 24 g/100 mL at standard conditions[3], and 20.3 g/100 mL at 35 °C for crystal growth[4]).

  • Moderately Polar Protic Solvents (e.g., Methanol, Ethanol): While these aliphatic alcohols can form hydrogen bonds, their lower dielectric constants relative to water reduce their ability to stabilize the sodium cation and sulfonate anion, resulting in moderate solubility[4].

  • Polar Aprotic Solvents (e.g., Acetone, DMF): Lacking hydrogen-bond donors, aprotic solvents rely primarily on dipole-dipole interactions. Acetone yields the lowest solubility among the common polar solvents[5]. However, strong polar aprotic solvents like anhydrous N,N-dimethylformamide (DMF) can dissolve Na-4-HBS sufficiently to facilitate complex organic coupling reactions, such as the synthesis of quadruply-stranded palladium complexes[6].

Mechanism Solute Na-4-HBS Water Water (Highly Polar Protic) Solute->Water Alcohols Methanol / Ethanol (Moderately Polar Protic) Solute->Alcohols Acetone Acetone (Polar Aprotic) Solute->Acetone HighSol High Solubility (20.3 g / 100 mL) Water->HighSol ModSol Moderate Solubility (~8.0 g / 100 mL) Alcohols->ModSol LowSol Lower Solubility (6.5 g / 100 mL) Acetone->LowSol

Caption: Solvation pathways of Na-4-HBS demonstrating the correlation between solvent polarity and solubility.

Quantitative Solubility & Morphological Profile

The choice of solvent fundamentally alters the growth kinetics along specific crystallographic axes. In water, the strong hydration sphere slows down the incorporation of solute molecules into the crystal lattice (particularly along the b-axis), resulting in slow-growing, rectangular bulk crystals[7]. Conversely, the weaker solvation spheres in methanol and ethanol allow for rapid solute incorporation along the b-axis, driving the morphology toward a needle-shaped habit[8].

Table 1: Solubility and Crystal Habit of Na-4-HBS at 35 °C
SolventClassificationSolubility ( g/100 mL)Crystal HabitGrowth Period
Water Highly Polar Protic20.3Rectangular> 7 days
Methanol Polar Protic8.2Needle-shaped3–4 days
Ethanol Polar Protic8.0Needle-shaped3 days
Acetone Polar Aprotic6.5Thin plates2 days

Data synthesized from gravimetric analyses of Na-4-HBS dihydrate.[5]

Validated Experimental Methodologies

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. The gravimetric determination must be performed prior to crystal growth to establish the exact thermodynamic saturation point.

Methodology 1: Gravimetric Determination of Thermodynamic Solubility

Purpose: To establish a precise baseline of the saturation concentration of Na-4-HBS in organic solvents prior to crystallization workflows[1].

  • Solvent Saturation: Add an excess amount of Na-4-HBS dihydrate to 50 mL of the target solvent (e.g., methanol, ethanol, or acetone) in a hermetically sealed borosilicate glass vessel. Causality: The hermetic seal prevents solvent volatilization, which would artificially inflate the calculated solubility concentration.

  • Thermal Equilibration: Submerge the vessel in a constant-temperature water bath set strictly to 35 °C. Engage magnetic stirring at 400 RPM for 24 hours. Causality: Solubility is highly temperature-dependent. Continuous kinetic agitation ensures the system overcomes local concentration gradients, reaching true thermodynamic equilibrium rather than a metastable state.

  • Phase Separation: Deactivate the stirrer and allow the suspension to settle for 3 hours while maintaining the 35 °C bath temperature. Causality: Gravitational settling separates the undissolved solid solute from the saturated supernatant without the need for filtration, which could introduce temperature drops and premature nucleation.

  • Isothermal Sampling: Using a glass pipette pre-warmed to 35 °C, extract exactly 10 mL of the clear supernatant. Causality: Pre-warming the pipette is a critical self-validating step. If a room-temperature pipette is used, the sudden thermal shock will cause the solute to immediately crash out inside the tip, leading to a falsely low gravimetric reading.

  • Evaporation and Gravimetry: Transfer the 10 mL aliquot to a pre-weighed Petri dish. Evaporate the organic solvent completely in a vacuum drying oven. Weigh the residual solid. The mass difference directly yields the solubility, which scales to the values in Table 1[4].

Methodology 2: Solvent-Controlled Slow Evaporation Crystal Growth

Purpose: To engineer specific crystal habits by manipulating the solvent evaporation rate and solute-solvent interactions[1].

  • Saturated Solution Preparation: Utilizing the exact gravimetric data obtained in Methodology 1, dissolve the precise mass of Na-4-HBS required to achieve 100% saturation in the chosen solvent at 35 °C[8].

  • Micro-Filtration: Filter the solution through a 0.22 µm PTFE syringe filter into a sterile crystallization beaker. Causality: Removing microscopic dust particles eliminates heterogeneous nucleation sites. This ensures that crystallization is driven purely by the thermodynamic supersaturation of the solvent, yielding fewer but higher-quality single crystals.

  • Controlled Vapor Pressure Release: Seal the beaker with a non-reactive sheet (e.g., Parafilm or aluminum foil) and puncture it with 3 to 5 equidistant pinholes. Causality: The pinholes regulate the vapor pressure escape rate. A slower evaporation rate maintains a low, constant level of supersaturation, which favors ordered crystal lattice formation over chaotic polycrystalline aggregation[7].

  • Incubation and Harvesting: Place the beaker in an isolated, vibration-free environment. Monitor daily and harvest crystals after 2 to 7 days, depending on the solvent's volatility[5].

Workflow Step1 1. Solvent Saturation (Na-4-HBS + Solvent at 35°C) Step2 2. Gravimetric Analysis (Determine Equilibrium Conc.) Step1->Step2 Step3 3. Solution Filtration (Remove Micro-impurities) Step2->Step3 Step4 4. Controlled Evaporation (Perforated Cover) Step3->Step4 Out1 Water: Rectangular Habit Step4->Out1 Out2 Methanol/Ethanol: Needle Habit Step4->Out2 Out3 Acetone: Thin Plate Habit Step4->Out3

Caption: Experimental workflow linking gravimetric solubility determination to solvent-specific crystal habits.

References

  • Growth, solvent effect, optical and electrical properties of sodium 4-hydroxybenzenesulfonate dihydrate Source: SciSpace / ResearchGate URL
  • Source: The Royal Society of Chemistry (RSC)
  • 4-Phenolsulfonic Acid, Sodium Salt Dihydrate 99%, Thermo Scientific Chemicals Source: Fisher Scientific URL

Sources

"thermal stability of Sodium p-hydroxybenzenesulphonate"

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Thermal Stability of Sodium p-Hydroxybenzenesulphonate

Introduction

Sodium p-hydroxybenzenesulphonate (CAS 825-90-1), also known as sodium p-phenolsulfonate, is an organic salt characterized by a sulfonate group and a hydroxyl group attached to a benzene ring in the para position[1][2]. This structure gives the molecule both hydrophilic and hydrophobic properties, making it a versatile compound used as a reagent in organic synthesis, a stabilizer in various formulations, and an intermediate in the pharmaceutical and cosmetic industries[2]. Understanding the thermal stability of this compound is paramount for researchers, scientists, and drug development professionals. It dictates safe handling procedures, defines processing limits, and influences the stability and shelf-life of final formulations. Thermal decomposition can lead to the release of irritating or toxic gases, making a thorough characterization essential for both safety and process optimization[3].

This guide provides a detailed examination of the thermal stability of Sodium p-hydroxybenzenesulphonate, outlining the theoretical basis of its decomposition, the primary analytical techniques for its assessment, and field-proven experimental protocols.

Thermal Decomposition Behavior: A Mechanistic Overview

While specific, detailed thermogravimetric data for pure Sodium p-hydroxybenzenesulphonate is not extensively published, its decomposition pathway can be inferred from its chemical structure and from studies on analogous compounds, such as poly(sodium 4-styrenesulfonate)[4]. The thermal degradation is expected to be a multi-stage process involving the breakdown of both the aromatic ring and the functional groups.

The decomposition process likely involves:

  • Dehydration: If the material is a hydrate, such as Sodium 4-hydroxybenzenesulfonate dihydrate, the initial mass loss upon heating will correspond to the loss of water of crystallization[3][5]. This is typically a low-temperature event.

  • Desulfonation: The C-S bond in the sulfonate group is susceptible to thermal cleavage. This would lead to the evolution of sulfur dioxide (SO₂), a key decomposition product observed in the thermolysis of related sulfonic acid salts[4].

  • Phenolic Group Decomposition: The hydroxyl group and the benzene ring will decompose at higher temperatures. This process can lead to the formation of carbon oxides (CO, CO₂) and various organic fragments[6].

  • Formation of Inorganic Residue: The degradation of the organic structure in the presence of the sodium counter-ion is expected to leave a stable inorganic residue at high temperatures, likely composed of sodium sulfate or sodium carbonate[4][7]. The final residue composition can be influenced by the atmosphere (air vs. inert).

Influence of Atmosphere

The decomposition pathway is significantly affected by the surrounding atmosphere.

  • Inert Atmosphere (e.g., Nitrogen): In the absence of oxygen, the process is one of pyrolysis. The primary volatile products would be water, sulfur dioxide, and carbon monoxide, with a char-like organic residue that eventually converts to a stable sodium salt[4].

  • Oxidative Atmosphere (e.g., Air): In the presence of air, the organic components will undergo combustion. This typically results in a more complete mass loss at lower temperatures compared to an inert atmosphere and leads to the formation of carbon dioxide and water. The final residue is often a sodium oxide or carbonate[6][7].

Expected Thermal Events

The following table summarizes the anticipated thermal events during the decomposition of Sodium p-hydroxybenzenesulphonate.

Temperature Range (Illustrative)EventExpected Mass LossPrimary Evolved Products (TGA-MS/FTIR)Technique
50 - 150°CDehydration (if hydrate)Variable (e.g., ~15% for dihydrate)Water (H₂O)TGA, DSC
300 - 450°CDesulfonation & Initial Organic BreakdownSignificantSulfur Dioxide (SO₂), Phenolic Fragments, Water (H₂O)TGA, DSC
450 - 600°CMajor Organic Structure DecompositionSignificantCarbon Monoxide (CO), Carbon Dioxide (CO₂)TGA, DSC
> 600°CResidue FormationMinimal-TGA

Caption: Illustrative summary of expected thermal events for Sodium p-hydroxybenzenesulphonate based on its chemical structure and data from analogous compounds.

Experimental Protocols for Thermal Analysis

The two primary techniques for evaluating thermal stability are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[8][9] These methods provide complementary information on mass loss and energy changes as a function of temperature.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as it is heated, cooled, or held at a constant temperature. It is the definitive method for quantifying decomposition temperatures and the amount of volatile products and final residue.

  • Instrument Preparation: Ensure the TGA instrument is clean and the microbalance is tared. Calibrate the instrument for mass and temperature using certified reference materials.

  • Sample Preparation: Place 5-10 mg of finely powdered Sodium p-hydroxybenzenesulphonate into a ceramic or platinum TGA crucible. An even, thin layer of the sample is crucial to ensure uniform heat distribution and prevent issues with gas diffusion from the sample bed.

  • Setting Experimental Parameters:

    • Purge Gas: Select the desired atmosphere. Use high-purity nitrogen for pyrolysis studies or dry air for oxidative decomposition studies. A typical flow rate is 50-100 mL/min.[7]

    • Temperature Program:

      • Equilibrate at a starting temperature (e.g., 30°C) for 5 minutes to allow for thermal stabilization.

      • Ramp the temperature at a controlled rate, typically 10°C/min or 20°C/min, to a final temperature of 800-1000°C.[4] A slower rate (e.g., 5°C/min) can provide better resolution of overlapping decomposition steps.

  • Data Acquisition: Initiate the run and record the mass, temperature, and time. The output will be a TGA curve (mass vs. temperature) and its first derivative (DTG curve), which shows the rate of mass loss and helps identify the temperature of maximum decomposition rate for each step.

  • Coupled Evolved Gas Analysis (EGA): For definitive identification of decomposition products, the gas outlet of the TGA can be coupled to a Fourier-Transform Infrared Spectrometer (TGA-FTIR) or a Mass Spectrometer (TGA-MS). This allows for real-time analysis of the evolved gases at each stage of decomposition.[4]

TGA_Workflow cluster_prep Preparation cluster_analysis TGA Analysis cluster_output Data Output start Start sample_prep Weigh 5-10 mg of Sample start->sample_prep place_sample Place in TGA Crucible sample_prep->place_sample load_tga Load into TGA place_sample->load_tga set_params Set Gas (N2/Air) & Temp Program (e.g., 10°C/min to 900°C) load_tga->set_params run_analysis Run Analysis & Record Mass Loss set_params->run_analysis analyze_data Analyze TGA/DTG Curves run_analysis->analyze_data ega Optional: Analyze Evolved Gas (TGA-FTIR/MS) run_analysis->ega end End analyze_data->end ega->analyze_data

Caption: Workflow for Differential Scanning Calorimetry (DSC) of Sodium p-hydroxybenzenesulphonate.

Safety, Handling, and Storage

The thermal decomposition of Sodium p-hydroxybenzenesulphonate can release irritating gases and vapors, including sulfur oxides and carbon oxides.[3][6] Therefore, all handling and thermal analysis must be conducted with appropriate safety measures.

  • Handling: Avoid contact with skin, eyes, and clothing. Avoid the formation of dust. Use in a well-ventilated area or under a chemical fume hood. [6][10][11]Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. [10]* Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[3][10] The material should be protected from moisture.

  • Disposal: Dispose of waste materials in accordance with local, state, and federal regulations. Do not allow the product to enter drains. [6]

Conclusion

A comprehensive understanding of the thermal stability of Sodium p-hydroxybenzenesulphonate is critical for its safe and effective use in research and development. While specific decomposition data requires empirical measurement, a combination of Thermogravimetric Analysis and Differential Scanning Calorimetry provides the necessary quantitative and qualitative information. TGA quantifies the temperatures of decomposition and the resulting residue, while DSC reveals the energetic nature of these transitions. By employing the robust experimental protocols outlined in this guide, researchers can accurately characterize the thermal properties of this compound, ensuring process safety, optimizing formulation strategies, and predicting material behavior under thermal stress.

References

  • ThermoFisher. (2007).
  • TCI Chemicals. (2025).
  • Fisher Scientific. (2007).
  • CDH Fine Chemical. (n.d.).
  • TCI Chemicals. (2024).
  • National Center for Biotechnology Information. (n.d.).
  • CymitQuimica. (n.d.).
  • Banerjee, R., et al. (n.d.).
  • Rastogi, R., et al. (2025).
  • Santa Cruz Biotechnology. (n.d.).
  • Wilkie, C. A., et al. (n.d.). TGA/FTIR Studies on the Thermal Degradation of some Polymeric Sulfonic and Phosphonic Acids and Their Sodium Salts.
  • Chen, Y., et al. (2022). Thermal Stability Determination of Propylene Glycol Sodium Alginate and Ammonium Sulfate with Calorimetry Technology. PSE Community.org.
  • Thermo Scientific Chemicals. (n.d.).
  • Lopex, C. G., et al. (2019). Application of Differential Scanning Calorimetry (DSC) and Modulated Differential Scanning Calorimetry (MDSC) in Food and Drug Industries. MDPI.

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Technical Whitepaper: Safety, Handling, and Mechanistic Toxicology of Sodium p-Hydroxybenzenesulphonate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Sodium p-hydroxybenzenesulphonate (frequently designated as sodium 4-hydroxybenzenesulfonate) is a highly polar, water-soluble organic salt utilized extensively as a reagent and intermediate in pharmaceutical synthesis and analytical chemistry. While thermodynamically stable, its unique physicochemical properties present specific occupational hazards—namely dermal, ocular, and respiratory irritation. This whitepaper provides drug development professionals and laboratory scientists with a rigorous, causality-driven framework for safe handling, risk mitigation, and self-validating decontamination.

Physicochemical Profiling & Mechanistic Toxicology

To design highly effective safety protocols, we must first understand the molecular behavior of the substance. Sodium p-hydroxybenzenesulphonate exists primarily as a dihydrate (CAS 10580-19-5) or in its anhydrous form (CAS 825-90-1)[1].

Mechanistic Causality of Irritation: The compound features a highly hydrophilic sulfonate anion and a reactive phenolic hydroxyl group. When airborne dust contacts the mucosal membranes of the respiratory tract or the conjunctiva of the eye, it rapidly dissolves due to its high aqueous solubility (24 g/100 mL)[1]. This rapid dissolution creates a hyperosmotic microenvironment and localized pH shifts, leading to osmotic stress and mild protein denaturation. Consequently, it is classified globally under the Globally Harmonized System (GHS) as a Category 2 skin and eye irritant, and a Category 3 respiratory irritant[2][3].

Table 1: Physicochemical Properties and GHS Hazard Classifications
ParameterSpecification / Classification
Chemical Name Sodium p-hydroxybenzenesulphonate (Dihydrate)
CAS Registry Number 10580-19-5 (Dihydrate), 825-90-1 (Anhydrous)[1]
Molecular Formula C₆H₅NaO₄S · 2H₂O[1]
Aqueous Solubility 24 g / 100 mL[1]
Melting Point >300 °C[1]
Skin Corrosion / Irritation Category 2 (H315)[2][3]
Serious Eye Damage / Irritation Category 2A (H319)[3]
Specific Target Organ Toxicity (STOT SE) Category 3 (H335 - Respiratory Tract)[2]

Engineering Controls and Causality-Driven PPE

Standard laboratory safety often relies on rote memorization of Personal Protective Equipment (PPE) requirements. As application scientists, we must understand the causality behind these defensive choices.

  • Respiratory Protection: Because the compound is a fine powder, it is highly susceptible to aerosolization. Particles with a small aerodynamic diameter can bypass upper respiratory defenses, triggering H335 respiratory tract irritation[2][3]. If gravimetric dispensing occurs outside a certified fume hood or local exhaust ventilation (LEV) system, a NIOSH-approved N95 or P100 particulate respirator is mandatory[4].

  • Dermal Protection: Nitrile gloves must be worn at all times[4]. The causality here is driven by the compound's extreme water solubility[1]. Insensible perspiration (sweat) on unprotected hands provides sufficient moisture to dissolve the powder, transforming a benign-seeming solid into a concentrated, localized irritant solution that rapidly compromises the stratum corneum.

  • Ocular Protection: Tight-fitting splash goggles (conforming to EN 166 or NIOSH standards) are required over standard safety glasses to prevent airborne dust ingress into the conjunctiva[5].

Storage and Chemical Incompatibilities

The compound must be stored in a cool, dry, and well-ventilated environment[2]. Containers must be tightly sealed to prevent moisture ingress. While the dihydrate form is thermodynamically stable, excess ambient humidity can cause the powder to undergo hygroscopic caking, complicating precise gravimetric dispensing and increasing the risk of spills during forceful extraction. It must be strictly segregated from strong oxidizing agents and strong bases to prevent exothermic degradation[6].

Experimental Protocol: Self-Validating Spill Decontamination

In the event of a powder spill, traditional dry-sweeping is strictly prohibited as it exponentially increases the aerosolized fraction of the irritant[2][5]. The following protocol utilizes a wet-containment strategy coupled with a self-validating analytical endpoint.

Methodology: Wet-Wipe Containment and Baseline Restoration

  • Step 1: Isolation. Immediately isolate the hazard area, deny entry to unprotected personnel, and ensure maximum local exhaust ventilation is active[4].

  • Step 2: PPE Verification. Don heavy-duty nitrile gloves, splash goggles, a lab coat, and a particulate respirator[4][5].

  • Step 3: Wet-Wipe Containment. Dampen absorbent laboratory pads with deionized (DI) water. Gently place the damp pads directly over the spilled powder. The water will immediately begin to dissolve the highly soluble salt[1], trapping it within the pad's matrix and entirely preventing dust aerosolization.

  • Step 4: Surface Washing. Wipe the area with a mild alkaline detergent solution, followed by a secondary wipe with pure DI water to remove any residual surfactant and suspended compound.

  • Step 5: Validation (Self-Validating Step). Visual inspection is scientifically insufficient for highly soluble, colorless/white residues. Swab the decontaminated surface with a sterile cotton swab moistened with DI water. Extract the swab into 1 mL of DI water and test the solution with a micro-pH electrode or high-sensitivity pH indicator paper. The decontamination is scientifically validated only when the surface pH matches the baseline pH of the pure DI water (typically 6.5–7.0). If the pH is altered (indicating acidic/irritant residue), repeat Steps 4 and 5 until baseline is restored.

Workflow Visualization

SpillResponse Event Spill Event: Sodium p-Hydroxybenzenesulphonate Isolate Isolate Area & Ensure Ventilation Event->Isolate PPE Don PPE: Nitrile, Goggles, Respirator Isolate->PPE Contain Wet-Wipe Containment (Prevents Aerosolization) PPE->Contain Decon Aqueous Decontamination (Detergent & DI Water) Contain->Decon Validate Validation Step: pH Swab Testing Decon->Validate Validate->Decon pH Altered (Residue) Safe Area Declared Safe (Baseline pH Restored) Validate->Safe pH = Baseline

Workflow for containment and self-validating decontamination of powder spills.

References

  • Title: TCI AMERICA: Sodium 4-Hydroxybenzenesulfonate Source: avantorsciences.com URL: Link

  • Title: Sodium 4-hydroxybenzenesulfonate dihydrate - SAFETY DATA SHEET Source: fishersci.co.uk URL: 2[2]

  • Title: Benzenesulfonic acid, 4-hydroxy-, sodium salt (1:?) Safety Data Sheets - Echemi Source: echemi.com URL: 5[5]

  • Title: SAFETY DATA SHEET - Fisher Scientific Source: fishersci.com URL: 6[6]

  • Title: Sodium P-phenolsulfonate dihydrate | C6H9NaO6S | CID 23666329 - PubChem Source: nih.gov URL: 3[3]

  • Title: 4-Phenolsulfonic Acid, Sodium Salt Dihydrate 99%, Thermo Scientific Chemicals 5 g Source: fishersci.fi URL: 1[1]

Sources

Foreword: A Predictive Framework for Environmental Assessment

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Environmental Fate of Sodium p-Hydroxybenzenesulphonate

Prepared by: Gemini, Senior Application Scientist

The environmental fate of any chemical compound is a complex interplay of its intrinsic properties and the environmental compartments it enters. For Sodium p-hydroxybenzenesulphonate (also known as Sodium p-phenolsulfonate), a compound used in organic synthesis and as a stabilizer, a comprehensive understanding of its persistence, degradation, and mobility is paramount for a complete environmental risk assessment.[1] This guide synthesizes established principles of environmental chemistry and regulatory testing guidelines to construct a robust framework for evaluating its behavior in soil, water, and sediment.

While specific, peer-reviewed environmental fate studies on Sodium p-hydroxybenzenesulphonate are not extensively available in the public domain, its chemical structure—a hydroxylated aromatic ring with a sulfonate group—allows for a scientifically rigorous prediction of its likely fate. By examining data from structurally analogous compounds, such as Linear Alkylbenzene Sulfonates (LAS) and other phenolic compounds, and grounding our analysis in internationally accepted OECD Test Guidelines, we can delineate the key pathways governing its environmental lifecycle.[2][3][4] This document serves as a technical guide for researchers and drug development professionals on how to approach, study, and interpret the environmental fate of this and structurally similar molecules.

Physicochemical Identity and Its Environmental Implications

A molecule's physical and chemical properties are the primary determinants of its behavior in the environment. Sodium p-hydroxybenzenesulphonate is a white, crystalline powder, highly soluble in water.[1] This high water solubility is the single most critical factor influencing its fate, suggesting low potential for partitioning into fatty tissues (bioaccumulation) and high mobility in aqueous and soil environments.

PropertyValueSourceImplication for Environmental Fate
CAS Number 825-90-1 (anhydrous)[5], 10580-19-5 (dihydrate)PubChem, Santa Cruz BiotechnologyUnique identifier for tracking and regulatory purposes.
Molecular Formula C₆H₅NaO₄S[5][6]PubChemDefines the elemental composition.
Molecular Weight 196.16 g/mol (anhydrous)[6], 232.19 g/mol (dihydrate)[7]PubChemInfluences diffusion and transport properties.
Physical Description White to off-white crystalline powder.[6]PubChem, CymitQuimicaBasic physical state.
Solubility Soluble in water.[1]CymitQuimicaHigh mobility in aquatic systems; low adsorption to soil/sediment.
Structure Phenolic hydroxyl group and a sodium sulfonate group on a benzene ring.-Functional groups are key sites for biotic and abiotic degradation.

Primary Degradation and Transformation Pathways

The environmental persistence of Sodium p-hydroxybenzenesulphonate is determined by its susceptibility to biodegradation, photodegradation, and hydrolysis.

Biodegradation: The Principal Removal Mechanism

Biodegradation is anticipated to be the most significant pathway for the removal of Sodium p-hydroxybenzenesulphonate from the environment. The general pathway for the breakdown of aromatic sulfonates by microbial consortia involves initial attacks on the aromatic ring or side chains, followed by desulfonation and ring cleavage.[8][9]

Causality of Pathway: For structurally related Linear Alkylbenzene Sulfonates (LAS), biodegradation is well-studied and typically proceeds via:

  • ω- and β-oxidation: The long alkyl chain is progressively shortened.

  • Desulfonation: The sulfonate group is cleaved, releasing inorganic sulfate.

  • Aromatic Ring Cleavage: The remaining phenolic or carboxylic structure is cleaved and funneled into central metabolism.[8][10]

For Sodium p-hydroxybenzenesulphonate, which lacks a long alkyl chain, the pathway is likely initiated by enzymatic attack on the hydroxylated aromatic ring. The presence of the hydroxyl group may facilitate electrophilic attack by microbial oxygenases, leading to the formation of catechol- or protocatechuate-like intermediates. Subsequent ring fission and desulfonation would lead to complete mineralization.

Biodegradation_Pathway

Photodegradation: Contribution of Solar Irradiation

Direct photolysis in sunlit surface waters may contribute to the transformation of Sodium p-hydroxybenzenesulphonate. The benzene ring and phenolic hydroxyl group are chromophores that can absorb environmental UV radiation (290-400 nm). This absorption can lead to the generation of excited states and reactive species like hydroxyl radicals, which in turn degrade the molecule.[11][12]

Studies on other phenolic compounds show that photodegradation can lead to hydroxylation of the aromatic ring, followed by ring opening.[13] The rate of this process is highly dependent on water clarity, depth, pH, and the presence of sensitizing substances like nitrate or dissolved organic matter.[11]

Hydrolysis: A Minor Pathway

Hydrolysis is a chemical reaction with water. Sodium p-hydroxybenzenesulphonate is the sodium salt of p-hydroxybenzenesulfonic acid. Benzenesulfonic acids are strong acids, and sodium hydroxide is a strong base. Salts formed from a strong acid and a strong base do not undergo significant hydrolysis in water, meaning their solutions are typically neutral and the parent compound is stable against hydrolytic degradation across the environmentally relevant pH range of 4-9.[14] Therefore, hydrolysis is not considered a significant environmental fate process for this compound.

Experimental Protocols for Environmental Fate Assessment

To definitively determine the environmental fate, a series of standardized laboratory studies are required. The Organisation for Economic Co-operation and Development (OECD) provides a comprehensive set of Test Guidelines (TG) that are internationally recognized for regulatory data submission.[2][3]

Protocol: Aerobic and Anaerobic Transformation in Soil (Following OECD TG 307)

This study is critical for understanding the persistence and degradation pathway in terrestrial environments.

Objective: To determine the rate and route of degradation of Sodium p-hydroxybenzenesulphonate in soil under both aerobic and anaerobic conditions.

Methodology:

  • Test Substance Preparation: Synthesize ¹⁴C-radiolabeled Sodium p-hydroxybenzenesulphonate, with the label uniformly distributed in the benzene ring. This is a critical step for establishing a mass balance and tracking non-extractable residues and mineralization to ¹⁴CO₂.[15]

  • Soil Selection: Select at least three distinct soil types with varying textures, organic carbon content, and pH to assess the influence of soil properties on degradation.

  • Test System Setup:

    • Establish flow-through biometer flasks for each soil type. Moisten soil to 40-60% of its maximum water holding capacity.

    • For the aerobic phase, continuously supply CO₂-free, humidified air. For the anaerobic phase, purge with nitrogen after an initial aerobic period (e.g., 30 days) and then maintain under a nitrogen atmosphere.

    • Include traps for volatile organics (e.g., ethylene glycol) and ¹⁴CO₂ (e.g., potassium hydroxide solution).

  • Application: Apply the ¹⁴C-labeled test substance to the soil surface at an environmentally relevant concentration (e.g., 1 mg/kg).

  • Incubation: Incubate flasks in the dark at a constant temperature (e.g., 20 ± 1°C) for up to 120 days.

  • Sampling: At predetermined intervals, sacrifice replicate flasks. Analyze the CO₂ traps for radioactivity via Liquid Scintillation Counting (LSC).

  • Extraction and Analysis:

    • Extract the soil samples using an appropriate solvent sequence (e.g., acetonitrile/water mixtures).

    • Analyze the extracts using High-Performance Liquid Chromatography (HPLC) with a radiodetector to quantify the parent compound and major transformation products.

    • Characterize major metabolites using Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

  • Mass Balance: Determine the distribution of radioactivity between the parent compound, transformation products, ¹⁴CO₂, and non-extractable residues (by combustion of post-extraction soil). A valid study requires a mass balance of 90-110%.

OECD_307_Workflow

Protocol: Phototransformation of Chemicals in Water (Following OECD TG 316)

Objective: To determine the rate of direct photolysis of Sodium p-hydroxybenzenesulphonate in water under simulated sunlight.[16]

Methodology:

  • Solution Preparation: Prepare sterile, buffered aqueous solutions (e.g., pH 5, 7, and 9) of the test substance.

  • Light Source: Use a light source that provides a continuous emission spectrum closely matching natural sunlight (e.g., a Xenon arc lamp with appropriate filters).

  • Irradiation: Irradiate the test solutions in temperature-controlled quartz cells. Run parallel dark controls to account for any non-photolytic degradation.

  • Actinometry: Use a chemical actinometer in a parallel cell to measure the light intensity, ensuring reproducible and quantifiable irradiation.

  • Sampling and Analysis: At various time points, withdraw samples from both irradiated and dark control cells. Analyze for the concentration of the parent compound using a suitable analytical method like HPLC-UV.

  • Data Analysis: Calculate the first-order rate constant and the quantum yield. The environmental half-life (t₁/₂) can then be calculated for specific seasons and latitudes using predictive models.

Mobility: Adsorption/Desorption Behavior

The ionic nature and high water solubility of Sodium p-hydroxybenzenesulphonate strongly suggest it will have a low affinity for soil and sediment organic matter. This translates to a low soil organic carbon-water partitioning coefficient (Koc).

An Adsorption - Desorption study using a Batch Equilibrium Method (OECD TG 106) would confirm this.[15] The expected outcome is a low Koc value, classifying the substance as "very mobile" to "mobile" in soil. This high mobility, coupled with its expected persistence against abiotic hydrolysis, indicates a potential for leaching into groundwater if not rapidly biodegraded in the upper soil layers.

Summary and Conclusion

The environmental fate of Sodium p-hydroxybenzenesulphonate is likely governed by the following key principles:

  • Primary Removal Pathway: Aerobic and anaerobic biodegradation in soil and aquatic systems is expected to be the most significant process for its ultimate removal from the environment.

  • Mobility: The compound is predicted to be highly mobile in soil and has a potential for leaching due to its high water solubility and low adsorption potential.

  • Persistence: While susceptible to biodegradation and photodegradation, it is expected to be highly persistent against chemical hydrolysis.

This technical guide provides a predictive framework and the experimental means to validate it. The described OECD protocols represent the authoritative standard for generating the necessary data for a comprehensive environmental risk assessment. The causality-driven approach outlined here ensures that the resulting data is not only robust and reproducible but also mechanistically understood, fulfilling the highest standards of scientific integrity.

References

  • OECD Guidelines for the Testing of Chemicals - Wikipedia. (n.d.).
  • Guidelines for the Testing of Chemicals - OECD. (n.d.).
  • OECD Issues Major Updates to Environmental Fate & Fish Toxicity Test Guidelines. (2025, September 11).
  • Environmental fate studies - Fera Science. (n.d.).
  • Review of the OECD Test Guidelines relevant to environmental assessment with regard to the state of the art in science and tech - Umweltbundesamt. (2023, May 24).
  • Sodium 4-hydroxybenzenesulfonate | C6H5NaO4S | CID 4379756 - PubChem - NIH. (n.d.).
  • Sodium P-phenolsulfonate dihydrate | C6H9NaO6S | CID 23666329 - PubChem. (n.d.).
  • Degradation and transformation of linear alkyl-benzene sulfonates (LAS) in integrated constructed wetland–microbial fuel cell systems - ResearchGate. (n.d.).
  • Pathway of linear alkylbenzene sulfonate degradation[17] - ResearchGate. (n.d.). Retrieved March 7, 2026, from

  • Biodegradation kinetics of linear alkylbenzene sulfonate in sludge-amended agricultural soils - PubMed. (n.d.).
  • Sodium 4-Hydroxybenzenesulfonate | CAS 825-90-1 | SCBT - Santa Cruz Biotechnology. (n.d.).
  • CAS 825-90-1: Sodium 4-hydroxybenzenesulfonate - CymitQuimica. (n.d.).
  • Sodium 4-hydroxybenzenesulfonate 98 10580-19-5 - MilliporeSigma. (n.d.).
  • Degradation of linear alkylbenzene sulfonate by a bacterial consortium isolated from the aquatic environment of Argentina - PubMed. (2008, August 15).
  • (PDF) Biodegradation of Linear Alkylbenzene Sulfonates and Their Degradation Intermediates in Seawater - ResearchGate. (n.d.).
  • Photodegradation of Pb-3,4-dihydroxybenzoic acid complex under UV light illumination. (n.d.).
  • Hydrolysis of Salts and the pH of their Solutions -Equilibrium - YouTube. (2024, December 17).
  • Effect of Benzophenone Type UV Filters on Photodegradation of Co-existing Sulfamethoxazole in Water - MDPI. (2023, June 1).
  • Kinetics of p-hydroxybenzoic acid photodecomposition and ozonation in a batch reactor. (2000, April 3).

Sources

Methodological & Application

Application Notes & Protocols: Sodium p-Hydroxybenzenesulphonate as a Reagent for Spectrophotometric Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of the application of sodium p-hydroxybenzenesulphonate as a reagent in spectrophotometric analysis. While direct, well-established protocols for its use as a primary chromogenic agent are not widely documented in readily available literature, this guide will extrapolate its potential applications based on the known reactivity of phenolic compounds. We will focus on the determination of iron (III) as a representative and ubiquitous analyte. This document will detail the underlying chemical principles, provide a step-by-step experimental protocol, and discuss method validation in line with ICH guidelines. The information is intended for researchers, scientists, and professionals in drug development and quality control.

Introduction: The Role of Phenolic Compounds in Spectrophotometry

Spectrophotometry is a cornerstone of analytical chemistry, valued for its simplicity, cost-effectiveness, and wide applicability in quantifying a vast array of substances.[1] The technique relies on the principle that the amount of light absorbed by a solution is directly proportional to the concentration of the analyte, a relationship described by the Beer-Lambert law.[2]

Many analytes, particularly metal ions, do not inherently absorb light in the visible region of the electromagnetic spectrum. To overcome this, chromogenic reagents are employed to form stable, colored complexes with the analyte, which can then be quantified.[1] Phenolic compounds are a well-established class of reagents for this purpose, particularly for the determination of iron. The hydroxyl group on the benzene ring can coordinate with metal ions, leading to the formation of intensely colored complexes.

Sodium p-hydroxybenzenesulphonate, with its phenolic hydroxyl group, is structurally suited to act as a chromogenic reagent for metal ions like iron (III). The sulfonate group enhances its water solubility, a desirable characteristic for an analytical reagent. While specific, optimized protocols for sodium p-hydroxybenzenesulphonate are not extensively published, the principles of its reaction with iron (III) can be inferred from the well-documented chemistry of other phenolic compounds. This guide will, therefore, present a generalized protocol for the spectrophotometric determination of iron (III) using a phenolic reagent, which can be adapted and optimized for sodium p-hydroxybenzenesulphonate.

Principle of the Method: Complexation of Iron (III) with a Phenolic Reagent

The spectrophotometric determination of iron (III) using a phenolic reagent is based on the formation of a colored complex. In an acidic medium, iron (III) ions react with the phenolic compound to form a stable, colored coordination complex. The intensity of the color produced is directly proportional to the concentration of iron (III) in the sample.

The reaction can be generalized as:

Fe³⁺ + n(Phenolic Reagent) → [Fe(Phenolic Reagent)ₙ]³⁺ (Colored Complex)

The optimal pH for this reaction is crucial, as it influences the speciation of both the iron (III) and the phenolic reagent. An acidic environment is typically required to prevent the precipitation of ferric hydroxide. The absorbance of the resulting colored complex is then measured at its wavelength of maximum absorbance (λmax), and the concentration of iron is determined from a calibration curve prepared from standard iron solutions.

G Fe3_ion Fe³⁺ Ion (in sample) Colored_Complex [Fe(Phenolic Reagent)ₙ]³⁺ (Colored Complex) Fe3_ion->Colored_Complex Phenolic_Reagent Phenolic Reagent (e.g., Sodium p-hydroxybenzenesulphonate) Phenolic_Reagent->Colored_Complex Acidic_Medium Acidic Medium (pH control) Acidic_Medium->Colored_Complex Spectrophotometer Spectrophotometer Colored_Complex->Spectrophotometer Absorbance Measure Absorbance at λmax Spectrophotometer->Absorbance Concentration Determine Fe³⁺ Concentration Absorbance->Concentration

Figure 1: Conceptual workflow for the spectrophotometric determination of Iron (III).

Experimental Protocol: Spectrophotometric Determination of Iron (III)

This protocol provides a step-by-step methodology for the determination of iron (III) using a phenolic reagent. This can serve as a starting point for developing a specific method using sodium p-hydroxybenzenesulphonate.

Reagents and Solutions
  • Standard Iron (III) Stock Solution (1000 µg/mL): Accurately weigh 0.8634 g of ferric ammonium sulfate [FeNH₄(SO₄)₂·12H₂O] and dissolve it in a small volume of deionized water containing 1 mL of concentrated sulfuric acid. Quantitatively transfer the solution to a 100 mL volumetric flask and dilute to the mark with deionized water.

  • Working Standard Iron (III) Solution (100 µg/mL): Pipette 10 mL of the stock solution into a 100 mL volumetric flask and dilute to the mark with deionized water.

  • Phenolic Reagent Solution (e.g., 1% w/v Sodium p-hydroxybenzenesulphonate): Dissolve 1.0 g of sodium p-hydroxybenzenesulphonate in 100 mL of deionized water.

  • Buffer Solution (e.g., Acetate Buffer, pH 4.5): Prepare by mixing appropriate volumes of 0.2 M acetic acid and 0.2 M sodium acetate.

  • Hydrochloric Acid (0.1 M): Prepare by diluting concentrated hydrochloric acid.

Instrumentation
  • A UV-Visible spectrophotometer with a 1 cm path length quartz cuvette.

  • Calibrated glassware (volumetric flasks, pipettes).

  • A pH meter.

Preparation of Calibration Curve
  • Pipette 0.0, 1.0, 2.0, 3.0, 4.0, and 5.0 mL of the working standard iron (III) solution (100 µg/mL) into a series of 50 mL volumetric flasks.

  • To each flask, add 5 mL of the buffer solution (pH 4.5) and 10 mL of the phenolic reagent solution.

  • Dilute each flask to the mark with deionized water and mix thoroughly.

  • Allow the solutions to stand for 15 minutes for complete color development.

  • Measure the absorbance of each solution at the predetermined λmax against a reagent blank (the solution containing 0.0 mL of the iron standard).

  • Plot a graph of absorbance versus concentration of iron (in µg/mL).

Analysis of a Sample Solution
  • Take a known volume of the sample solution (appropriately diluted if necessary to fall within the calibration range) in a 50 mL volumetric flask.

  • Add 5 mL of the buffer solution (pH 4.5) and 10 mL of the phenolic reagent solution.

  • Dilute to the mark with deionized water and mix well.

  • Allow the solution to stand for 15 minutes.

  • Measure the absorbance of the sample solution against the reagent blank at the λmax.

  • Determine the concentration of iron in the sample from the calibration curve.

G cluster_0 Calibration Curve Preparation cluster_1 Sample Analysis Start_Cal Pipette Iron Standards (0, 1, 2, 3, 4, 5 mL of 100 µg/mL) Add_Reagents_Cal Add Buffer and Phenolic Reagent Start_Cal->Add_Reagents_Cal Dilute_Cal Dilute to 50 mL Add_Reagents_Cal->Dilute_Cal Incubate_Cal Incubate for 15 min Dilute_Cal->Incubate_Cal Measure_Abs_Cal Measure Absorbance at λmax Incubate_Cal->Measure_Abs_Cal Plot_Curve Plot Absorbance vs. Concentration Measure_Abs_Cal->Plot_Curve Determine_Conc Determine Concentration from Calibration Curve Plot_Curve->Determine_Conc Start_Sample Pipette Sample Solution Add_Reagents_Sample Add Buffer and Phenolic Reagent Start_Sample->Add_Reagents_Sample Dilute_Sample Dilute to 50 mL Add_Reagents_Sample->Dilute_Sample Incubate_Sample Incubate for 15 min Dilute_Sample->Incubate_Sample Measure_Abs_Sample Measure Absorbance at λmax Incubate_Sample->Measure_Abs_Sample Measure_Abs_Sample->Determine_Conc

Figure 2: Experimental workflow for spectrophotometric iron determination.

Method Validation

For use in a regulated environment such as drug development, the analytical method must be validated according to ICH Q2(R1) guidelines to ensure it is fit for its intended purpose. The key validation parameters are summarized below.

Parameter Description Acceptance Criteria (Typical)
Linearity The ability of the method to elicit test results that are directly proportional to the concentration of the analyte.Correlation coefficient (r²) ≥ 0.999
Range The interval between the upper and lower concentration of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.As determined by linearity studies.
Accuracy The closeness of the test results obtained by the method to the true value. This is often assessed by spike-recovery studies.% Recovery between 98.0% and 102.0%
Precision The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day).Relative Standard Deviation (RSD) ≤ 2%
Specificity The ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.No interference from placebo or known impurities at the λmax of the analyte.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.Typically 3.3 × (standard deviation of the response / slope of the calibration curve)
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Typically 10 × (standard deviation of the response / slope of the calibration curve)
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.No significant change in results with minor variations in pH, reagent concentration, or incubation time.

Potential Interferences and Troubleshooting

  • Interfering Ions: Other metal ions that can form colored complexes with phenolic reagents may interfere. These can include copper (II), cobalt (II), and nickel (II). The selectivity of the method can be improved by adjusting the pH or by using masking agents.

  • Oxidizing and Reducing Agents: The presence of strong oxidizing or reducing agents in the sample can affect the oxidation state of iron, leading to inaccurate results.

  • Turbidity: Particulate matter in the sample can cause light scattering and lead to erroneously high absorbance readings. Samples should be filtered if necessary.

  • Reagent Stability: The phenolic reagent solution should be freshly prepared and protected from light to prevent degradation.

Conclusion

While direct and detailed applications of sodium p-hydroxybenzenesulphonate as a primary chromogenic reagent in spectrophotometry are not extensively documented, its chemical structure suggests its potential for such applications, particularly in the determination of metal ions like iron (III). The generalized protocol and validation guidelines presented in this document provide a solid framework for researchers to develop and validate a specific spectrophotometric method using this reagent. As with any analytical method development, careful optimization of reaction conditions and thorough validation are paramount to ensure reliable and accurate results.

References

  • Analytical Method Validation Parameters: An Updated Review. (2020). International Journal of Pharmaceutical Sciences Review and Research, 61(2), 1-7.
  • Spectrophotometric Determination of Iron. (n.d.).
  • Spectrophotometric Determination of Iron in Drinking Water. (n.d.).
  • Spectrophotometric Methods in Pharmaceutical Analysis: Principles, Reagents, and Applic
  • Spectrophotometric Determination of Iron. (2016). General Chemistry Lab News.
  • Spectrophotometric Determination of Iron. (n.d.).
  • Guidance for the validation of pharmaceutical quality control analytical methods. (n.d.). NHS.
  • Sodium 3,5-dichloro-2-hydroxybenzenesulfon
  • Spectroscopic Analysis of Sodium 4-Isopropylbenzenesulfonate: A Technical Guide. (n.d.). Benchchem.
  • Spectrophotometric Determin
  • In vitro binding of iron with the cation-exchange resin sodium polystyrene sulfon
  • HPLC method for the simultaneous determination of the components of an aqueous antidote solution. (n.d.). Farmacia Journal.
  • Unlocking Chemical Synthesis: The Power of Sodium 4-Hydroxybenzenesulfonate. (2026). NINGBO INNO PHARMCHEM CO., LTD..
  • Selective Spectrophotometric Determination of Sodium. (n.d.). Amanote Research.
  • Sodium 4-Hydroxybenzenesulfon
  • Sodium 4-hydroxybenzenesulfon
  • METHOD VALIDATION OF HYDROXYBENZENE. (n.d.).
  • Spectrophotometric Methods for Determination of Olsalazine Sodium. (2011). Research Journal of Pharmacy and Technology.
  • New, simple and validated UV-spectrophotometric methods for the estimation of sodium usnate in preparations. (2010). Macedonian Journal of Chemistry and Chemical Engineering.
  • Spectrophotometric Determination of Alendronate Sodium by using Sodium-1,2-Naphthoquinone-4-Sulphonate. (2012). International Journal of Pharmaceutical Sciences and Nanotechnology.
  • Characteristic Reactions of Iron (Fe³⁺). (2023). Chemistry LibreTexts.

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Advanced Protocols for Sodium p-Hydroxybenzenesulphonate (SHBS) in Drug Delivery

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines advanced protocols for utilizing Sodium p-hydroxybenzenesulphonate (SHBS) —also known as Sodium Phenolsulfonate or Sodium 4-hydroxybenzenesulfonate—in the engineering of functional Drug Delivery Systems (DDS).

While historically used as an antiseptic, modern pharmaceutical applications of SHBS leverage its unique amphiphilic structure (anionic sulfonate head, phenolic tail) for hydrotropic solubilization and as an intercalant in inorganic nanocarriers (Layered Double Hydroxides).

Part 1: Chemical Profile & Mechanistic Rationale

Sodium p-hydroxybenzenesulphonate (SHBS) is a Class IV hydrotrope and anionic organic salt. Unlike surfactant-based solubilizers, SHBS does not form micelles at low concentrations but acts through stacking interactions and water-structure modification .

Key Physicochemical Properties
PropertySpecificationRelevance to DDS
CAS Number 825-90-1Identity verification.
Molecular Formula

Dihydrate form is standard for weighing.
Solubility (Water) ~240 mg/mLHigh aqueous solubility drives hydrotropy.
Functional Groups Sulfonate (

), Phenolic (

)
Dual H-bonding and

stacking capability.
Role Hydrotrope, Intercalant, StabilizerEnhances solubility of hydrophobic APIs; modifies LDH interlayer spacing.
Mechanism of Action[1][2][3]
  • Hydrotropic Solubilization: SHBS molecules aggregate around hydrophobic drug molecules (e.g., Riboflavin, Paclitaxel) via

    
     stacking of the benzene rings, reducing the interfacial tension without forming traditional micelles. This is critical for formulating poorly water-soluble drugs where surfactants (e.g., SDS) are toxic or irritating.
    
  • LDH Intercalation: In Layered Double Hydroxide (LDH) systems, SHBS acts as an anionic spacer . It exchanges with small anions (like nitrate) in the LDH gallery, expanding the basal spacing (

    
    -spacing) to accommodate larger drug molecules and modifying the interlayer polarity to favor hydrophobic drug uptake.
    

Part 2: Application Note – Hydrotropic Solubilization Screening

Objective: To determine the Minimum Hydrotropic Concentration (MHC) of SHBS required to solubilize a poorly water-soluble Active Pharmaceutical Ingredient (API).

Materials
  • API: Model hydrophobic drug (e.g., Nifedipine, Riboflavin, or specific target API).

  • Excipient: Sodium p-hydroxybenzenesulphonate Dihydrate (≥98% purity).

  • Solvent: Double-distilled water (pH 6.8 phosphate buffer optional if pH control is critical).

  • Equipment: UV-Vis Spectrophotometer, Temperature-controlled shaker bath, 0.45 µm syringe filters.

Experimental Protocol

Step 1: Preparation of Hydrotropic Solutions

  • Prepare a series of SHBS solutions in water with concentrations ranging from 0.5 M to 3.0 M (e.g., 0.5, 1.0, 1.5, 2.0, 2.5, 3.0 M).

    • Note: Hydrotropy is a mass-action phenomenon; high concentrations are typically required compared to surfactants.

Step 2: Solubility Equilibrium Study

  • Add excess API (approx. 5x the estimated intrinsic solubility) to 10 mL of each SHBS solution in 20 mL amber glass vials.

  • Include a control vial with API in pure water.

  • Seal vials and place in a mechanical shaker bath at 25°C ± 0.5°C for 24 hours.

  • Allow samples to equilibrate (settle) for 2 hours.

Step 3: Filtration and Quantification

  • Filter the supernatant using a 0.45 µm hydrophilic membrane filter. Discard the first 1 mL of filtrate to account for filter adsorption.

  • Dilute the filtrate with water (or mobile phase) to fall within the linear calibration range of the API.

  • Quantify API concentration via UV-Vis spectrophotometry or HPLC.

Step 4: Data Analysis & MHC Determination

  • Plot [API Solubility] (y-axis) vs. [SHBS Concentration] (x-axis) .

  • The Minimum Hydrotropic Concentration (MHC) is the point where the solubility curve shows an exponential or sigmoidal inflection.

Visualization: Hydrotropic Mechanism

Hydrotropy Figure 1: Mechanism of SHBS-mediated hydrotropic solubilization via planar stacking. API Hydrophobic API (Poorly Soluble) Complex Planar Stacking Complex (API-SHBS Aggregates) API->Complex π-π Interactions SHBS SHBS Monomers (Anionic/Aromatic) SHBS->Complex Self-Association Solubilized Solubilized System (Stable Aqueous Phase) Complex->Solubilized Water Structure Modification

Part 3: Application Note – Engineering SHBS-Intercalated Nanocarriers

Objective: To synthesize SHBS-modified Layered Double Hydroxides (MgAl-LDH) for the sustained release of neutral or hydrophobic drugs. SHBS serves as the intercalant to expand the interlayer gallery.

Materials
  • Metal Precursors:

    
    , 
    
    
    
    .
  • Intercalant: Sodium p-hydroxybenzenesulphonate (SHBS).

  • Precipitant: NaOH (2M solution).

  • Atmosphere: Nitrogen gas (

    
    ) to prevent carbonate contamination.
    
Experimental Protocol (Co-Precipitation Method)

Step 1: Precursor Solution Preparation

  • Metal Solution (Sol A): Dissolve

    
     and 
    
    
    
    in deionized water at a molar ratio of Mg:Al = 2:1 (e.g., 0.02 mol Mg, 0.01 mol Al in 50 mL water).
  • Intercalant Solution (Sol B): Dissolve SHBS in 50 mL decarbonated water. The molar ratio of SHBS:Al should be 2:1 to ensure full exchange capacity coverage.

Step 2: Synthesis via Co-Precipitation

  • Place Sol B in a three-neck flask under vigorous stirring (1000 rpm) and continuous

    
     flow.
    
  • Add Sol A dropwise to Sol B.

  • Simultaneously , add 2M NaOH dropwise to maintain the pH at 10.0 ± 0.2 . Use a pH stat or careful manual titration.

    • Critical: pH control is vital. pH < 9 leads to incomplete precipitation; pH > 11 may dissolve Aluminum species.

  • Once addition is complete, age the suspension at 65°C for 18 hours.

Step 3: Isolation and Purification

  • Centrifuge the slurry at 5000 rpm for 10 minutes.

  • Wash the pellet 3 times with decarbonated water and once with ethanol to remove excess SHBS and sodium salts.

  • Dry in a vacuum oven at 40°C for 24 hours.

Step 4: Characterization (Validation)

  • XRD Analysis: Monitor the shift in the (003) basal reflection.

    • Expected Result: Pure MgAl-LDH (

      
      ) has a d-spacing of ~0.89 nm. SHBS-LDH should show an expanded d-spacing (typically 1.5–1.8 nm ) due to the insertion of the benzene sulfonate ring.
      
  • FTIR: Look for sulfonate peaks (

    
     stretch at ~1030-1200 cm⁻¹) and aromatic 
    
    
    
    stretches.
Visualization: LDH Intercalation Workflow

LDH_Synthesis Figure 2: Synthesis workflow for SHBS-modified Layered Double Hydroxides. Metals Metal Nitrates (Mg2+, Al3+) React Co-Precipitation (pH 10, N2 atm) Metals->React Dropwise SHBS SHBS Solution (Anionic Guest) SHBS->React Host Solution Age Hydrothermal Aging (65°C, 18h) React->Age Wash Washing & Drying Age->Wash Product SHBS-Intercalated LDH (Expanded Gallery) Wash->Product

Part 4: Quality Control & Safety

Analytical Quantification (HPLC)

For quantifying SHBS in formulation stability studies:

  • Column: C18 Reverse Phase (e.g., 250 x 4.6 mm, 5 µm).

  • Mobile Phase: Methanol : Water (20:80 v/v) with 0.1% Phosphoric Acid.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 230 nm (aromatic ring absorption).

  • Retention Time: Typically elutes early (~3-5 min) due to high polarity.

Safety Considerations
  • Toxicity: SHBS is generally considered low toxicity (LD50 oral rat > 4000 mg/kg), but high concentrations in hydrotropic formulations may be hypertonic.

  • Handling: Wear gloves and eye protection. The powder is fine and may be an irritant upon inhalation.

References

  • Chemical Identity & Properties

    • National Center for Advancing Translational Sciences (NCATS). Sodium p-Phenolsulfonate Anhydrous.[1] Inxight Drugs. [Link]

  • D. Balasubramanian, et al. Hydrotropic solubilization of hydrophobic drugs. Journal of Pharmaceutical Sciences.
  • LDH Intercalation

    • Mishra, G., Dash, B., & Pandey, S. Layered double hydroxides: A brief review from fundamentals to application as evolving biomaterials.
    • PureSynth.[2] Sodium 4-Hydroxybenzenesulfonate Applications in Layered Divalent Transition Metal Benzenesulfonates. [Link]

  • Regulatory & Safety

    • European Chemicals Agency (ECHA).[1] Sodium 4-hydroxybenzenesulphonate Registration Dossier. [Link] (Note: Generic link structure for ECHA dossiers; verify specific dossier ID 91057).

Sources

"Sodium p-hydroxybenzenesulphonate as a surfactant in emulsion polymerization"

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Sodium p-Hydroxybenzenesulphonate as a Dopant-Surfactant in Conductive Emulsion Polymerization

Abstract

This application note details the utilization of Sodium p-hydroxybenzenesulphonate (SHBS) (CAS: 825-90-1) as a dual-function dopant-stabilizer in the emulsion polymerization of conductive polymers, specifically Polypyrrole (PPy) and Poly(3,4-ethylenedioxythiophene) (PEDOT). Unlike traditional long-chain surfactants (e.g., SDS), SHBS acts primarily as a hydrotropic counter-ion , stabilizing the cationic charge carriers (polarons/bipolarons) along the conjugated backbone while providing electrostatic stabilization to the resulting colloidal nanoparticles. This guide is designed for researchers in bioelectronics, smart coatings, and drug delivery systems who require conductive latexes with high stability and defined particle morphology.

Part 1: Introduction & Chemical Profile

The Molecule: Beyond Standard Surfactancy

Sodium p-hydroxybenzenesulphonate is often confused with Sodium p-Styrenesulfonate (NaSS). It is critical to distinguish them:

  • NaSS: Contains a vinyl group; acts as a polymerizable surfactant (surfmer).[1]

  • SHBS: Contains a phenolic hydroxyl group; acts as a non-polymerizable dopant and hydrotrope.

In emulsion polymerization, SHBS does not form micelles in the traditional sense due to its short hydrophobic tail (benzene ring). Instead, it functions via Hydrotropic Association . It accumulates at the monomer-water interface, lowering interfacial tension slightly, but its primary role is electrostatic doping .

PropertySpecification
Chemical Name Sodium 4-hydroxybenzenesulfonate
CAS Number 825-90-1 (Anhydrous), 10580-19-5 (Dihydrate)
Molecular Weight 196.16 g/mol
Role Dopant, Hydrotrope, Co-Surfactant
Key Functionality Sulfonate (-SO₃⁻) anchors to positive polymer backbone; Phenol (-OH) interacts via H-bonding.
Mechanism of Action: The "Doping-Stabilization" Nexus

In the oxidative emulsion polymerization of pyrrole or EDOT, the polymer backbone becomes positively charged.

  • Doping: The anionic sulfonate group (

    
    ) of SHBS ionically bonds to the positive nitrogen/sulfur centers of the polymer, neutralizing the charge and "doping" the material to a conductive state.
    
  • Stabilization: The benzene ring and hydroxyl group provide steric and hydrophilic balance, preventing the precipitating polymer chains from aggregating into macroscopic clumps, thus yielding stable nanoparticles.

DopingMechanism cluster_0 Aqueous Phase cluster_1 Polymerization Locus (Micelle/Droplet) Monomer Pyrrole Monomer PolymerChain Positively Charged Polypyrrole Backbone Monomer->PolymerChain Oxidative Polymerization Oxidant Oxidant (APS/FeCl3) Oxidant->PolymerChain Electron Abstraction SHBS SHBS (Dopant-Surfactant) DopedComplex Electrostatic Stabilization (PPy+ / SHBS-) SHBS->DopedComplex Counter-ion Attachment PolymerChain->DopedComplex FinalParticle Stable Conductive Latex Particle DopedComplex->FinalParticle Precipitation into Nanoparticles

Figure 1: Mechanism of SHBS acting as a counter-ion dopant and stabilizer during oxidative polymerization.

Part 2: Detailed Protocol

Protocol: Synthesis of SHBS-Doped Polypyrrole (PPy) Nanospheres

Target: Production of a stable, black aqueous dispersion of conductive PPy nanoparticles (Diameter: 50–100 nm).

Materials:

  • Monomer: Pyrrole (distilled under reduced pressure before use).

  • Surfactant/Dopant: Sodium p-hydroxybenzenesulphonate (SHBS).

  • Oxidant: Ammonium Persulfate (APS) or Iron(III) Chloride (

    
    ).[2]
    
  • Medium: Deionized (DI) Water (18.2 MΩ).

Experimental Workflow:

  • Preparation of Aqueous Phase (The "Dopant Bath"):

    • In a 250 mL round-bottom flask, dissolve 2.0 g of SHBS in 100 mL of DI water .

    • Note: The concentration of SHBS controls particle size. Higher concentrations yield smaller particles due to increased stabilization area.

    • Stir at 300 RPM for 15 minutes until fully dissolved. The solution should be clear and colorless.

  • Monomer Emulsification:

    • Add 1.0 mL (approx. 14 mmol) of Pyrrole monomer to the SHBS solution.

    • Critical Step: Stir vigorously (800–1000 RPM) or sonicate for 10 minutes. Since SHBS is a weak surfactant, mechanical energy is required to disperse the pyrrole droplets effectively.

    • Cool the reactor to 0–5°C using an ice bath. Reason: Lower temperatures slow the reaction rate, favoring high molecular weight and ordered conjugation (higher conductivity).

  • Oxidative Polymerization:

    • Dissolve 3.2 g of APS (equimolar or slightly excess relative to monomer) in 20 mL of DI water .

    • Add the APS solution dropwise to the Pyrrole/SHBS emulsion over 20 minutes while stirring.

    • Observation: The solution will transition from colorless

      
       pale yellow 
      
      
      
      dark green
      
      
      black.
  • Reaction & Aging:

    • Maintain stirring at 0–5°C for 12–24 hours .

    • Endpoint: The reaction is complete when the color is opaque black and no monomer smell remains.

  • Purification (Dialysis/Centrifugation):

    • The resulting latex contains excess SHBS and oxidant byproducts.

    • Method A (Centrifugation): Centrifuge at 10,000 RPM for 30 minutes. Decant supernatant. Redisperse pellet in DI water. Repeat 3 times.

    • Method B (Dialysis): Use a dialysis membrane (MWCO 12-14 kDa) against DI water for 48 hours, changing water every 6 hours.

Workflow Start Start: Dissolve SHBS in DI Water Emulsify Add Pyrrole Monomer (High Shear Stirring/Sonication) Start->Emulsify Cool Cool to 0-5°C (Ice Bath) Emulsify->Cool Oxidize Dropwise Addition of APS Solution Cool->Oxidize React Polymerize for 24h (Constant Stirring) Oxidize->React Purify Purification (Centrifugation/Dialysis) React->Purify Final Final Product: Conductive PPy:SHBS Latex Purify->Final

Figure 2: Step-by-step synthesis workflow for SHBS-doped Polypyrrole.

Part 3: Characterization & Validation

To validate the successful incorporation of SHBS and the quality of the emulsion, perform the following assays:

TechniqueMetricExpected ResultInterpretation
FTIR Spectroscopy Functional GroupsPeaks at 1030 cm⁻¹ (

) and 1540 cm⁻¹ (Pyrrole ring).
Confirms SHBS is doped into the polymer matrix, not just physically mixed.
Zeta Potential Surface Charge< -30 mV (Negative).The anionic sulfonate groups on the surface provide electrostatic stability.
Four-Point Probe Conductivity0.1 – 10 S/cm (Compressed pellet).Indicates successful oxidative doping.[3] Undoped PPy is insulating (<

S/cm).
DLS Particle Size50 – 150 nm (PDI < 0.2).Uniform particle distribution confirms effective stabilization by SHBS.

Part 4: Troubleshooting Guide

Issue: Low Conductivity (< 0.1 S/cm)

  • Cause: Over-oxidation or insufficient doping.

  • Solution: Ensure the reaction temperature stays below 5°C. High temps cause side reactions that break conjugation. Increase the SHBS:Monomer ratio to 1:2 or 1:1.

Issue: Latex Aggregation / Precipitation

  • Cause: Insufficient steric/electrostatic barrier.

  • Solution: SHBS is a weak surfactant. If aggregation occurs, add a small amount of a non-ionic co-surfactant (e.g., PVA or Triton X-100, 0.1 wt%) during the initial emulsification step to assist SHBS.

Issue: Low Yield

  • Cause: Incomplete polymerization.

  • Solution: Ensure the oxidant (APS) is fresh. Persulfates degrade over time. Increase reaction time to 24 hours.

References

  • BenchChem. (2025). Application Notes and Protocols: Sodium 3-Hydroxypropane-1-sulfonate in Conductive Polymer Synthesis. BenchChem. Link

  • Sigma-Aldrich. (n.d.).[4] Sodium 4-hydroxybenzenesulfonate dihydrate - Product Specification. Merck KGaA. Link

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 4379756, Sodium 4-hydroxybenzenesulfonate. PubChem.[5] Link

  • CymitQuimica. (n.d.). Sodium 4-hydroxybenzenesulfonate (CAS 825-90-1).[6][7] CymitQuimica. Link

  • MDPI. (2024). Polypyrrole Derivatives: Preparation, Properties and Application. Polymers. Link

Sources

Advanced Synthetic Applications and Experimental Protocols for Sodium p-Hydroxybenzenesulphonate

Author: BenchChem Technical Support Team. Date: March 2026

Mechanistic Overview & Causality in Experimental Design

Sodium p-hydroxybenzenesulphonate (also known as sodium 4-hydroxybenzenesulfonate) is a highly versatile bifunctional building block. Characterized by an electron-rich phenolic hydroxyl group and a strongly polar, electron-withdrawing sulfonate group, it is widely utilized in the synthesis of solid electrolyte interphase (SEI) additives for lithium-ion batteries , sulfonated aromatic ion-exchange membranes for redox flow batteries , and interfacial catalysts for Suzuki-Miyaura cross-coupling reactions 1.

Designing robust experimental setups for this compound requires strict adherence to several physical and chemical principles:

  • Moisture Control & Hydration States: The compound naturally exists as a dihydrate due to the highly hygroscopic nature of the sulfonate salt 2. For moisture-sensitive reactions (e.g., esterification), vacuum drying at room temperature for 12–24 hours is mandatory to prevent the hydrolysis of electrophilic reagents .

  • Solvent Selection (The Aprotic Advantage): For nucleophilic aromatic substitutions (

    
    ) or dithiocarbamate formation, aprotic polar solvents like Dimethyl Sulfoxide (DMSO) are critical. DMSO effectively solvates the sodium cation, leaving the phenoxide anion "naked" and highly nucleophilic, drastically accelerating reaction rates .
    
  • Thermal Regulation: Exothermic reagent additions (such as Carbon Disulfide or Methacrylic acid) must be initiated at 0 °C. This suppresses unwanted thermal polymerization of double bonds and prevents the degradation of delicate intermediates before gradually warming to room temperature to drive the reaction to completion , 1.

Validated Experimental Protocols

Protocol A: Esterification for SEI Battery Additives

Target: Sodium 4-(methacryloyloxy)benzenesulfonate Mechanism: Acid-catalyzed esterification of the phenolic hydroxyl group while preserving the sodium sulfonate salt. Trifluoroacetic acid (TFA) acts as both the solvent and the acid catalyst.

  • Pre-treatment: Dry Sodium 4-hydroxybenzenesulfonate (>98.0%) under vacuum at 25 °C for 12 hours.

  • Reaction Setup: In a flame-dried round-bottom flask purged with dry argon, suspend 20.0 g (102.0 mmol) of the dried precursor in 130 mL of TFA.

  • Thermal Control: Submerge the flask in an ice bath to bring the internal temperature to 0 °C.

  • Reagent Addition: Slowly add 9.7 g (112.2 mmol) of methacrylic acid. Stir the mixture continuously for 1 hour at 0 °C under argon.

  • Isolation: Evaporate the TFA under reduced pressure. Wash the resulting residue with cold diethyl ether to extract any unreacted methacrylic acid.

  • Final Drying: Vacuum dry the isolated white powder for 24 hours at 25 °C.

  • Self-Validation System: The final yield should approach 89.8%.

    
     NMR spectroscopy must confirm the complete disappearance of the phenolic -OH proton and the emergence of vinylic protons corresponding to the methacryloyl group.
    
Protocol B: Nucleophilic Substitution for Ion-Exchange Membranes

Target: BP-ArSA Sulfonated Polymer Mechanism: One-step nucleophilic substitution (


) grafting the sulfonate moiety onto a brominated biphenyl polymer backbone (BPBr-100).
  • Deprotonation: In a 250 mL round-bottom flask, combine 3.00 g (7.80 mmol) of BPBr-100, 5.00 g (25.5 mmol) of sodium 4-hydroxybenzenesulfonate, and 1.80 g (32.0 mmol) of Potassium Hydroxide (KOH).

  • Solvation: Add 75 mL of anhydrous DMSO and 15 mL of THF. The KOH deprotonates the phenol in situ to form a highly reactive phenoxide.

  • Reaction: Stir the mixture at 40 °C for 24 hours. The moderate temperature prevents polymer backbone degradation while ensuring complete conversion.

  • Concentration: Remove the THF under reduced pressure, and stir the concentrated polymer in DMSO for an additional 12 hours.

  • Precipitation & Purification: Pour the solution into 450 mL of acetone to precipitate the polymer. Wash the precipitate thoroughly with methanol to remove excess sodium 4-hydroxybenzenesulfonate and KOH. Filter and dry under vacuum at 50 °C for 12 hours.

  • Self-Validation System: FT-IR spectroscopy must confirm the presence of

    
     stretching bands at 1220 and 1026 
    
    
    
    , and
    
    
    ether linkage stretching bands at 1252 and 1000
    
    
    .
Protocol C: Dithiocarbamate Functionalization for Interfacial Catalysts

Target: Dithiocarbamate Ligand Precursor 1 Mechanism: Nucleophilic attack of the phenoxide ion on carbon disulfide (


) to form a dithiocarbamate moiety.
  • Dissolution: Dissolve 6 mmol of sodium 4-hydroxybenzenesulfonate dihydrate in 10 mL of DMSO.

  • Activation: Add powdered KOH (1 equiv) to the solution. Cool the mixture to 0 °C using an ice bath and stir for 10 minutes.

  • Electrophile Addition: Dropwise add

    
    . The reaction mixture will immediately turn yellow, indicating intermediate formation.
    
  • Propagation: Warm the mixture to room temperature (22 °C) and stir for 2 hours until the solution turns a deep claret (dark red/purple).

  • Isolation: Decant the mixture from any unreacted solid KOH. Induce precipitation by adding Dichloromethane (DCM) until a light yellow precipitate forms. Filter and wash several times with DCM.

  • Self-Validation System: The yield should be approximately 74%. The melting point must be

    
     300 °C (decomposition). 
    
    
    
    NMR (
    
    
    ) should display a distinct
    
    
    peak alongside aromatic signals at 118.4, 130.2, 136.3, and 162.0 ppm.

Quantitative Reaction Parameters

Table 1: Experimental Parameters and Yields for Sodium p-hydroxybenzenesulphonate Reactions

Target Derivative / ApplicationReaction MechanismSolvent SystemCatalyst / BaseTemp (°C)Time (h)Yield (%)
Sodium 4-(methacryloyloxy)benzenesulfonate EsterificationTFANone (TFA acts as acid)0189.8
BP-ArSA (Sulfonated Polymer) Nucleophilic SubstitutionDMSO / THFKOH4024~85-90*
Dithiocarbamate Ligand Precursor Electrophilic AdditionDMSO / DCMKOH0 to 222.174.0

*Yield calculated based on mass recovery (e.g., 3.8g recovered from 3.0g of polymer precursor).

Experimental Workflow Diagram

G Start Sodium p-hydroxybenzenesulphonate (Starting Material) Prep1 Vacuum Drying (12 h, 25°C) Start->Prep1 Prep2 Direct Use (Dihydrate Form) Start->Prep2 Path1 Esterification (TFA, Methacrylic Acid) Prep1->Path1 Path2 Nucleophilic Substitution (DMSO/THF, KOH, BPBr-100) Prep1->Path2 Path3 Dithiocarbamate Synthesis (DMSO, KOH, CS2) Prep2->Path3 Prod1 SEI Battery Additive (89.8% Yield) Path1->Prod1 Prod2 Ion-Exchange Membrane (BP-ArSA Polymer) Path2->Prod2 Prod3 Pickering Catalyst Ligand (74% Yield) Path3->Prod3

Figure 1: Divergent synthetic workflows for Sodium p-hydroxybenzenesulphonate based on hydration state.

References

  • Journal of Materials Chemistry A (RSC Publishing)
  • Suppressing vanadium crossover using sulfonated aromatic ion exchange membranes for high performance flow batteries RSC Publishing URL
  • Polymer-Covered Magnetic Nanoparticles as a Palladium Pickering Interfacial Catalyst for the Suzuki–Miyaura Reaction Performed in a Water Environment The Journal of Physical Chemistry C - ACS Publications URL
  • Growth, solvent effect, optical and electrical properties of sodium 4-hydroxybenzenesulfonate dihydrate ResearchGate URL

Sources

Application Note: Analytical Methods for the Quantification of Sodium p-Hydroxybenzenesulphonate

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, QC Scientists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocols

Introduction & Chemical Profiling

Sodium p-hydroxybenzenesulphonate (also known as Sodium 4-hydroxybenzenesulfonate or Sodium phenolsulfonate; CAS: 825-90-1) is a highly polar, water-soluble organic compound[1][2]. Structurally, it consists of a benzene ring substituted with a hydroxyl group (-OH) and a sulfonate group (-SO₃Na) in the para position[2].

Due to its unique amphiphilic and reactive properties, it is widely utilized as a synthetic intermediate (e.g., in the production of the bleach activator NOBS), a monomer in aromatic syntans for leather processing, and an active pharmaceutical/cosmetic ingredient (e.g., zinc/sodium phenolsulfonate astringents)[1][3]. Accurate quantification of this compound is critical for batch certification, impurity profiling, and environmental monitoring[4][5].

Analytical Challenges & Mechanistic Rationale

The primary challenge in quantifying Sodium p-hydroxybenzenesulphonate via standard Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is its extreme polarity. The sulfonate group (-SO₃⁻) remains fully ionized across a broad pH range (pKa < 1). If analyzed using a standard C18 column with a simple water/acetonitrile mobile phase, the analyte will exhibit zero retention , eluting in the void volume (


) with severe peak tailing.

To solve this, we employ Ion-Pairing Reversed-Phase HPLC (IP-RP-HPLC) . By introducing a lipophilic cation—such as Tetrabutylammonium (TBA⁺)—into the mobile phase, the positively charged TBA⁺ binds electrostatically with the negatively charged sulfonate group[3]. This forms a neutral, hydrophobic ion-pair complex that partitions effectively into the C18 stationary phase, yielding excellent retention, resolution, and peak symmetry.

IonPairingMechanism A Analyte (Phenolsulfonate Anion) C Neutral Ion-Pair Complex [Hydrophobic] A->C Electrostatic Binding B Ion-Pairing Reagent (TBA+ Cation) B->C Electrostatic Binding D C18 Stationary Phase (Column) C->D Hydrophobic Partitioning

Fig 1: Mechanistic pathway of Ion-Pairing Reversed-Phase HPLC for sulfonate retention.

Primary Protocol: IP-RP-HPLC-UV

This protocol utilizes Ion-Pairing HPLC with Diode Array Detection (DAD) and is considered the gold standard for quantifying phenolsulfonic acids in complex matrices[3][4].

Chromatographic Conditions
ParameterSpecification & Rationale
Column C18 (250 mm × 4.6 mm, 5 µm). Provides the necessary hydrophobic surface area for the ion-pair complex.
Mobile Phase A 10 mM Tetrabutylammonium bisulfate (TBAHS) in Ultrapure Water, pH adjusted to 3.0 with H₃PO₄.
Mobile Phase B Acetonitrile (HPLC Grade).
Elution Mode Isocratic (80% A : 20% B). Ensures baseline stability and consistent ion-pairing equilibrium.
Flow Rate 1.0 mL/min.
Injection Volume 10 µL.
Detection UV-DAD at 232 nm [5]. Captures the optimal

transition of the aromatic ring.
Column Temp. 30°C. Stabilizes column backpressure and partitioning kinetics.
Step-by-Step Methodology

Step 1: Mobile Phase Preparation (Self-Validating Step)

  • Action: Dissolve 3.39 g of TBAHS in 1000 mL of 18.2 MΩ·cm water. Adjust the pH to exactly 3.0 ± 0.1 using dilute phosphoric acid. Filter through a 0.22 µm membrane.

  • Causality: Adjusting the pH to 3.0 is critical. At this pH, the phenolic hydroxyl group (pKa ~9) is fully protonated (neutral), while the sulfonate group remains ionized (-1). This ensures a uniform charge state, preventing peak splitting that occurs if the molecule exists in mixed ionization states.

Step 2: Standard & Sample Preparation

  • Action: Accurately weigh 10.0 mg of the sample matrix. Extract with 20 mL of Mobile Phase A using ultrasonication for 15 minutes. Dilute to a final volume of 50 mL.

  • Action: Filter the solution exclusively through a 0.45 µm Regenerated Cellulose (RC) or PTFE syringe filter .

  • Causality: Nylon filters must be avoided as they contain amide bonds that can adsorb phenolic compounds via hydrogen bonding, leading to artificially low recovery rates. RC/PTFE ensures >99% analyte recovery.

Step 3: System Suitability & Execution

  • Action: Equilibrate the column with the mobile phase for at least 45 minutes. The baseline must be flat at 232 nm.

  • Action: Inject a blank, followed by six replicate injections of a 50 µg/mL standard.

  • Validation Criteria: Relative Standard Deviation (RSD) of peak areas must be ≤ 2.0%. The USP tailing factor for the Sodium p-hydroxybenzenesulphonate peak must be ≤ 1.5.

AnalyticalWorkflow N1 1. Sample Matrix (Cosmetics, Syntans, APIs) N2 2. Aqueous Extraction & Volumetric Dilution N1->N2 N3 3. Filtration (0.45 µm RC/PTFE) N2->N3 N4 4. IP-RP-HPLC Separation (C18 + TBAHS) N3->N4 N5 5. UV-DAD Detection (λ = 232 nm) N4->N5 N6 6. Data Processing & Quantification N5->N6

Fig 2: End-to-end analytical workflow for the quantification of Sodium p-hydroxybenzenesulphonate.

Alternative Protocol: Capillary Electrophoresis (CE)

When minimizing organic solvent usage is a priority, or when analyzing highly complex matrices where IP-RP-HPLC suffers from baseline drift, Capillary Electrophoresis (CE) serves as a robust orthogonal technique[4].

  • Causality: CE separates analytes based on their charge-to-mass ratio in an electric field. Because Sodium p-hydroxybenzenesulphonate possesses a permanent negative charge, it migrates distinctively against the electroosmotic flow (EOF) without the need for complex ion-pairing reagents.

CE Operating Conditions
ParameterSpecification
Capillary Uncoated fused-silica (50 µm ID × 60 cm total length)
Background Electrolyte (BGE) 50 mM Sodium Borate buffer (pH 9.2)
Applied Voltage +25 kV (Normal polarity: anode at inlet, cathode at outlet)
Injection Hydrodynamic (50 mbar for 5 seconds)
Detection UV at 230 nm[4]
Capillary Temperature 25°C
CE Methodology
  • Capillary Conditioning: Flush a new capillary with 1.0 M NaOH for 15 min, followed by ultrapure water for 10 min, and finally the BGE for 10 min. This ensures a uniform silanol charge on the capillary wall, generating a stable EOF.

  • Sample Prep: Dilute samples directly in ultrapure water (not BGE, to promote sample stacking/focusing at the injection zone).

  • Execution: Apply voltage and monitor migration. The highly anionic sulfonate will migrate slower than the EOF, eluting after neutral matrix components.

Method Performance Comparison

To assist in method selection, the following table summarizes the validated quantitative performance metrics of both approaches based on industry standards for phenolic acids[4].

Performance MetricIP-RP-HPLC-UV (Primary)Capillary Electrophoresis (Alternative)
Separation Principle Hydrophobic partitioning of neutral ion-pairDifferential electrophoretic mobility
Linearity Range (R²) 1.0 – 200 µg/mL (> 0.999)5.0 – 150 µg/mL (> 0.990)
Limit of Quantitation (LOQ) ~1.0 - 10 mg/L[4]~5.0 - 15 mg/L
Precision (Intraday RSD%) < 2.0%2.6% - 6.4%[4]
Matrix Tolerance High (Robust against salts if filtered)Moderate (Sensitive to high ionic strength)
Solvent Consumption ~1.4 L per 24 hours (Acetonitrile/Water)< 50 mL per 24 hours (Aqueous Buffer)

References

Sources

"Sodium p-hydroxybenzenesulphonate as a supporting electrolyte in electrochemistry"

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the specialized application of Sodium p-hydroxybenzenesulphonate (Na-PHBS) in electrochemistry. Unlike generic inorganic salts (e.g., KCl, KNO₃), Na-PHBS is a functionalized organic electrolyte . It is primarily utilized for two advanced purposes: as a hydrotropic supporting electrolyte to solubilize hydrophobic organic analytes, and as a monomer precursor for fabricating chemically modified electrodes (CMEs) via electropolymerization.

Executive Summary & Rationale

Sodium p-hydroxybenzenesulphonate (Na-PHBS) combines a phenolic moiety with a hydrophilic sulfonate group. In electrochemical workflows, it transcends the role of a passive charge carrier. Its aromatic structure allows for


-

stacking interactions
with carbon electrodes and organic analytes, while the sulfonate group facilitates proton exchange and cationic selectivity .

Key Advantages:

  • Hydrotropic Solubilization: Increases the solubility of sparingly soluble pharmaceutical compounds (e.g., non-steroidal anti-inflammatory drugs) without micelle formation, preventing signal distortion common with surfactants.

  • Surface Functionalization: Under anodic potentials, the phenolic group oxidizes to form a conductive, negatively charged polymer film (Poly-PHBS) on the electrode, enhancing sensitivity toward cationic analytes (e.g., Dopamine, neurotransmitters).

Mechanism of Action

A. The Hydrotropic Effect (As Supporting Electrolyte)

When used as a bulk electrolyte (0.1 – 0.5 M), Na-PHBS disrupts the water structure around hydrophobic solutes. Unlike surfactants (like SDS) that sequester analytes in micelles (often hindering electron transfer), Na-PHBS aggregates in a planar stack, stabilizing the analyte in the aqueous phase while leaving it accessible to the electrode surface.

B. Electropolymerization (As Surface Modifier)

When a potential > +0.8 V (vs. Ag/AgCl) is applied, the phenolic hydroxyl group undergoes oxidation, generating phenoxy radicals. These radicals couple (primarily ortho/para) to form a polyphenolic network containing pendant sulfonate groups.

Resulting Surface Properties:

  • High Surface Area: Porous structure increases effective electroactive area.

  • Cation Exchange: The fixed

    
     groups electrostatically attract cationic species (e.g., protonated amines in drugs) while repelling anionic interferences (e.g., Ascorbic Acid), acting as a "permselective" membrane.
    

Experimental Protocols

Protocol A: Preparation of Na-PHBS Supporting Electrolyte

Use this protocol for analyzing low-solubility organic drugs.

Reagents:

  • Sodium p-hydroxybenzenesulphonate dihydrate (

    
    98%)
    
  • Ultrapure Water (18.2 M

    
    cm)
    
  • Phosphate Buffer components (optional, for pH control)

Procedure:

  • Calculation: For a 0.1 M solution (100 mL), weigh 2.32 g of Na-PHBS dihydrate (MW: 232.19 g/mol ).

  • Dissolution: Dissolve in ~80 mL Ultrapure water. Sonicate for 5 minutes to ensure complete dissolution (the hydrotropic effect requires full dissociation).

  • pH Adjustment:

    • Note: Na-PHBS solution is naturally neutral to slightly acidic.

    • If pH control is required, prepare the Na-PHBS in 0.1 M PBS rather than water.

  • Degassing: Purge with high-purity Nitrogen (

    
    ) for 10 minutes prior to voltammetry to remove dissolved oxygen, which can interfere with the phenolic oxidation signal.
    
Protocol B: Fabrication of Poly(PHBS) Modified Electrode

Use this protocol to create a high-sensitivity sensor for cationic neurotransmitters or drugs.

Equipment:

  • Potentiostat/Galvanostat

  • Working Electrode: Glassy Carbon Electrode (GCE, 3 mm dia.)

  • Reference Electrode: Ag/AgCl (3 M KCl)

  • Counter Electrode: Platinum Wire

Step-by-Step Workflow:

  • Electrode Polishing:

    • Polish GCE with 0.05

      
      m Alumina slurry on a microcloth.
      
    • Rinse with water and sonicate in 1:1 Ethanol/Water for 3 mins.

  • Monomer Solution Preparation:

    • Prepare 10 mM Na-PHBS in 0.1 M PBS (pH 7.0) .

    • Critical: Ensure the solution is fresh; phenolic monomers can auto-oxidize over days.

  • Electropolymerization (Cyclic Voltammetry):

    • Technique: Cyclic Voltammetry (CV)[1][2][3][4]

    • Potential Window: -0.2 V to +1.8 V

    • Scan Rate: 100 mV/s

    • Cycles: 10 to 20 cycles.

    • Observation: You will observe an irreversible oxidation peak at ~0.9 V on the first scan, which diminishes on subsequent scans as the insulating/semiconducting film grows.

  • Sensor Stabilization:

    • Remove the electrode and rinse gently with water.

    • Cycle the electrode in monomer-free PBS (pH 7.0) between -0.2 V and +0.8 V until a stable background current is obtained (usually 5 cycles).

Data Visualization & Logic

Pathway 1: Electropolymerization Mechanism

The following diagram illustrates the conversion of the monomer into a functionalized surface layer.

Electropolymerization Monomer Na-PHBS Monomer (Phenol + Sulfonate) Oxidation Anodic Oxidation (> +0.9V vs Ag/AgCl) Monomer->Oxidation Electron Loss (-e⁻) Radical Phenoxy Radical Generation Oxidation->Radical Coupling C-C / C-O Coupling (Polymerization) Radical->Coupling Dimerization Film Poly(PHBS) Film Negatively Charged Surface Coupling->Film Film Growth Film->Oxidation Layer Stacking

Figure 1: Mechanism of Poly(PHBS) film formation on a carbon electrode surface.

Pathway 2: Sensing Mechanism (Cationic Selectivity)

How the modified electrode enhances detection of a target drug (e.g., Dopamine).

SensingMechanism cluster_solution Bulk Solution cluster_interface Electrode Interface (Poly-PHBS) Analyte Target: Dopamine (DA⁺) (Cationic at pH 7) Sulfonate Surface -SO3⁻ Groups (Fixed Negative Charge) Analyte->Sulfonate Electrostatic Attraction Interference Interference: Ascorbic Acid (AA⁻) (Anionic at pH 7) Interference->Sulfonate Electrostatic Repulsion ElectronTransfer Electron Transfer (Oxidation of DA) Sulfonate->ElectronTransfer Accumulation

Figure 2: Selective accumulation of cationic analytes on the Poly(PHBS) modified interface.

Troubleshooting & Validation

IssueProbable CauseCorrective Action
No Polymer Growth Monomer oxidation potential not reached.Increase upper potential limit to +1.8 V or +2.0 V. Check reference electrode.
Film Peeling/Unstable Scan rate too fast or surface dirty.Polish GCE thoroughly. Reduce scan rate to 50 mV/s for denser film deposition.
High Background Current Oxygen dissolved in electrolyte.Purge with

for at least 15 mins. Check for electrolyte impurities.[5]
Low Sensitivity Film is too thick (blocking).Reduce number of polymerization cycles (try 5-10 cycles).

References

  • Title: Electropolymerization of phenolic compounds for the development of electrochemical sensors.
  • Hydrotropic Effects in Electrochemistry

    • Title: Examination of the Hydrotropic Effect of Sodium p-Toluenesulfon
    • Source:Journal of Colloid and Interface Science (via Academia.edu).
    • URL:

    • Context: Validates the use of sulfonate salts (like p-toluenesulfonate and p-hydroxybenzenesulphonate) as hydrotropes to modify solution structure.
  • Poly(4-amino-3-hydroxynaphthalene sulfonic acid)

    • Title: Poly(4-amino-3-hydroxynaphthalene-1-sulfonic acid) modified glassy carbon electrode for square wave voltammetric determination of amoxicillin.[6]

    • Source:BMC Chemistry (NIH).
    • URL:

    • Context: Provides a verified protocol for electropolymerizing a hydroxy-sulfonate monomer for drug detection, serving as a direct analog for the Na-PHBS protocol.
  • Sulfonate-Modified Electrodes for Dopamine

    • Title: Electrodeposition of 4-Benzenesulfonic Acid onto a Graphite-Epoxy Composite Electrode for the Enhanced Voltammetric Determin
    • Source:Semantic Scholar.
    • URL:

    • Context: Demonstrates the electrostatic selectivity of sulfonate-modified electrodes for c

Sources

Troubleshooting & Optimization

"optimizing reaction conditions for Sodium p-hydroxybenzenesulphonate synthesis"

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Sodium p-Hydroxybenzenesulfonate (SHBS) Synthesis

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Optimization of Reaction Conditions & Troubleshooting

Executive Summary

Welcome to the SHBS Synthesis Support Center. This guide addresses the critical challenges in sulfonating phenol to produce Sodium p-hydroxybenzenesulphonate (SHBS) . Unlike standard textbook sulfonations, high-purity SHBS synthesis requires rigorous control over thermodynamic equilibrium (to maximize the para-isomer) and water management (to drive conversion).

This guide replaces rigid templates with a modular troubleshooting system designed for researchers encountering yield losses, isomer contamination, or purification failures.

Module 1: Selectivity Control (The "Ortho vs. Para" Paradox)

The Issue: User Report: "My HPLC shows a 40:60 mixture of ortho- and para-isomers, but I need >95% para-selectivity."

Technical Diagnosis: Phenol sulfonation is a reversible electrophilic aromatic substitution.

  • Kinetic Product (Ortho): Forms rapidly at low temperatures (<20°C) due to the proximity of the -OH group stabilizing the transition state.

  • Thermodynamic Product (Para): More stable but forms slower.[1] Crucially, the ortho-isomer can revert to phenol and sulfuric acid, which then re-reacts to form the para-isomer if sufficient heat and time are provided.

Optimization Protocol: To maximize para-selectivity, you must push the reaction from kinetic to thermodynamic control.

VariableRecommendationMechanism
Temperature 100°C – 110°C Provides activation energy for ortho-desulfonation and para-formation.
Reaction Time 3 – 6 Hours Allows the system to reach thermodynamic equilibrium.
Aging 1 Hour @ 105°C A post-reaction "soak" ensures residual ortho-isomer converts to para.

Visualizing the Pathway: The following diagram illustrates the reversible nature of the reaction. Note that the path to the ortho isomer is fast (low barrier) but reversible, while the para trap is deep (stable).

SulfonationMechanism Phenol Phenol + H2SO4 Ortho o-HBSA (Kinetic Product) Phenol->Ortho Fast (<20°C) Para p-HBSA (Thermodynamic Product) Phenol->Para Slow Ortho->Phenol Reversible (>80°C) Ortho->Para Isomerization (via Phenol)

Caption: Kinetic vs. Thermodynamic control in phenol sulfonation. High heat drives the reversible ortho-isomer into the stable para-form.

Module 2: Yield Optimization (Fighting the Water Equilibrium)

The Issue: User Report: "The reaction stalls at 70% conversion. Adding more acid complicates the workup."

Technical Diagnosis: Sulfonation generates water as a byproduct (


). As water accumulates, it dilutes the acid and hydrolyzes the sulfonic acid back to phenol (desulfonation).

Optimization Protocol: You must remove water to shift the equilibrium to the right (Le Chatelier's principle).

  • Azeotropic Distillation:

    • Add a solvent like octane or toluene (approx. 10-20% v/v relative to reactants).

    • Use a Dean-Stark trap to continuously remove water during the 100°C heating phase.

    • Result: Conversion can increase from ~75% to >95%.

  • Molar Ratio Adjustment:

    • Standard: 1.0 : 1.05 (Phenol :

      
      ).
      
    • High Yield: 1.0 : 1.2.

    • Warning: Excess acid requires more base to neutralize, increasing the salt load (

      
      ) in the final product.
      

Module 3: Work-up & Purification (The "Pink Product" Problem)

The Issue: User Report: "My final powder is pink/red instead of white, and it contains high sulfate levels."

Technical Diagnosis:

  • Pink Color: Phenols are prone to oxidation, forming quinones (pink/red) under hot, acidic conditions.

  • Sulfate Contamination: Neutralizing excess

    
     with NaOH produces Sodium Sulfate (
    
    
    
    ), which co-precipitates with SHBS.

Troubleshooting Guide:

StepActionWhy?
Quenching Dilute reaction mix into ice water.Prevents exotherm spikes during neutralization.
Neutralization Use NaOH or

to pH 7.0–7.5.
Avoid high pH (>9), which promotes phenol oxidation.
Decolorization Add 0.5% Activated Carbon + 0.1% Sodium Sulfite (

)
.
Carbon absorbs organics; Sulfite acts as an antioxidant to prevent pinking.
Crystallization Cool to 5°C.SHBS is less soluble in cold water than

(mostly).
Polishing Recrystallize from Ethanol/Water (80:20) .

is insoluble in ethanol; SHBS is soluble.

Process Workflow:

ProcessFlow cluster_reaction Reaction Phase cluster_workup Work-up Phase cluster_purify Purification React Mix Phenol + H2SO4 (100-110°C, 4 hrs) Age Aging / Isomerization (Ensure p-isomer dominance) React->Age Quench Dilution + Decolorizing Agent (Na2SO3 + Carbon) Age->Quench Neutralize Neutralize with NaOH (Target pH 7.0) Quench->Neutralize Filter Hot Filtration (Remove Carbon) Neutralize->Filter Crystallize Cooling Crystallization (5°C) Filter->Crystallize Recryst Ethanol Wash (Removes Na2SO4) Crystallize->Recryst

Caption: End-to-end workflow for high-purity SHBS synthesis, emphasizing antioxidant addition and salt removal.

Frequently Asked Questions (FAQs)

Q: Why does my reaction mixture turn black during heating? A: This indicates "charring" or oxidative degradation, usually caused by localized overheating or using sulfuric acid that is too strong (e.g., Oleum) without adequate cooling during addition.

  • Fix: Ensure the addition of acid to phenol is slow and temperature-controlled (<50°C) before ramping up to 100°C. Use an oil bath rather than a heating mantle to prevent hot spots.

Q: Can I separate the ortho-isomer if I accidentally produced it? A: Yes, but it is inefficient. The barium salt of the ortho-isomer is much more soluble in water than the para-isomer (approx 40g/100mL vs 2g/100mL). However, the best "separation" is simply heating the reaction mixture longer to convert the ortho to para chemically.

Q: My product is a sticky paste, not a powder. A: This is likely due to retained water or phenol.

  • Fix: Wash the crude solid with a small amount of cold ethanol. Phenol is highly soluble in ethanol, while SHBS is only moderately soluble. Dry in a vacuum oven at 50°C to remove hydration water.

References

  • Cerfontain, H. (1968). Mechanistic Aspects in Aromatic Sulfonation and Desulfonation. Interscience Publishers. (The definitive text on the kinetics of sulfonation and the reversibility of the ortho-isomer).
  • Othmer, D. F., & Leyes, C. E. (1941). Synthesis of Phenol-p-sulfonic Acid. Industrial & Engineering Chemistry, 33(2), 158–162. Link

  • Ma, X., et al. (2019). Study on phenol sulfonation by concentrated sulfuric acid: Kinetics and process optimization. Chemical Engineering Science, 203, 170-179. Link[2]

  • PubChem. (n.d.). Sodium 4-hydroxybenzenesulfonate (Compound Summary). National Library of Medicine. Link

Sources

Technical Support Center: Troubleshooting Low Yield in Sodium p-Hydroxybenzenesulphonate Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of Sodium p-hydroxybenzenesulphonate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and frequently asked questions (FAQs) to optimize the yield and purity of your reaction.

Core Principles: Understanding the Reaction

The synthesis of sodium p-hydroxybenzenesulphonate is primarily achieved through the electrophilic aromatic substitution reaction of phenol with concentrated sulfuric acid. The regioselectivity of this reaction is a classic example of kinetic versus thermodynamic control, which is highly dependent on the reaction temperature.[1][2]

  • Kinetic Control (Low Temperature): At lower temperatures (e.g., room temperature, ~25-40°C), the reaction is under kinetic control, and the major product is the one that forms the fastest, which is the ortho-isomer (o-hydroxybenzenesulphonic acid).[3][4] The intermediate carbocation formed during the ortho-attack is believed to be more stabilized by the adjacent hydroxyl group, thus lowering the activation energy for this pathway.[5]

  • Thermodynamic Control (High Temperature): At higher temperatures (e.g., 100-110°C), the sulfonation reaction becomes reversible.[3][5] This allows the initially formed, less stable ortho-isomer to revert to phenol and then react again to form the more thermodynamically stable para-isomer (p-hydroxybenzenesulphonic acid).[1][6] The para-isomer is more stable due to reduced steric hindrance between the bulky sulfonate group and the hydroxyl group.[7]

The final step involves neutralization with a sodium base (e.g., sodium hydroxide or sodium carbonate) to yield the desired sodium p-hydroxybenzenesulphonate salt.[8]

Reaction Pathway: Kinetic vs. Thermodynamic Control

G phenol Phenol + H₂SO₄ intermediate Arenium Ion Intermediate phenol->intermediate Electrophilic Attack ortho o-Hydroxybenzenesulphonic Acid (Kinetic Product) intermediate->ortho Low Temp (~25°C) Fastest Formation para p-Hydroxybenzenesulphonic Acid (Thermodynamic Product) intermediate->para High Temp (~100°C) More Stable ortho->intermediate Reversible at High Temp sodium_salt Sodium p-hydroxybenzenesulphonate para->sodium_salt Neutralization (e.g., NaOH)

Caption: Kinetic vs. Thermodynamic pathways in phenol sulfonation.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of low yield when targeting the para-isomer?

A1: The most common reason is improper temperature control. If the reaction temperature is too low (below 100°C), the reaction will be under kinetic control, favoring the formation of the ortho-isomer and preventing the complete conversion to the more stable para-isomer.[3][6] Insufficient reaction time can also lead to an incomplete reaction, leaving unreacted phenol or a mixture of isomers.[3]

Q2: My final product is a dark brown or black tar-like substance. What happened?

A2: This indicates oxidation or charring of the phenol starting material.[3] Phenol is susceptible to oxidation, especially at high temperatures in the presence of concentrated sulfuric acid. Using excessively high temperatures, poor quality or discolored phenol, or the presence of impurities can exacerbate this issue.[3]

Q3: How can I effectively separate the ortho- and para-isomers if I get a mixture?

A3: Separating the isomers can be challenging due to their similar physical properties.[3] Fractional crystallization is a common method, often exploiting slight differences in the solubility of their salts (e.g., sodium or barium salts) in water or alcohol-water mixtures. The para-isomer is typically less soluble and will crystallize out first upon cooling.

Q4: Is it possible for the reaction to reverse?

A4: Yes, sulfonation is a reversible reaction.[5][7] Heating the sulfonic acid in a diluted aqueous solution can effectively remove the sulfonic acid group, reverting it to phenol.[5] This reversibility is key to achieving thermodynamic control at higher temperatures, as it allows the kinetic product to transform into the more stable thermodynamic product.[1][5]

In-Depth Troubleshooting Guide

This section addresses specific issues you might encounter during your experiment in a question-and-answer format.

Issue 1: Very Low Yield of p-Isomer with Significant Starting Material Recovered

Q: I ran my reaction at 100°C for several hours, but my yield of sodium p-hydroxybenzenesulphonate is below 30%, and I seem to have a lot of unreacted phenol.

A: This points to an incomplete reaction. Several factors could be at play:

  • Cause 1: Insufficient Sulfonating Agent: The water content in your sulfuric acid might be too high. Concentrated sulfuric acid (96-98%) is effective, but for sluggish reactions, using fuming sulfuric acid (oleum) can increase the concentration of the SO₃ electrophile and drive the reaction to completion.[3]

  • Cause 2: Inadequate Reaction Time: While several hours is typical, the reaction may not have reached thermodynamic equilibrium.[3] It's crucial to monitor the reaction's progress.

  • Cause 3: Poor Mixing: In a heterogeneous mixture, inefficient stirring can lead to localized areas of low reagent concentration, slowing down the reaction rate.

Solutions & Optimization Protocol:

  • Verify Reagent Quality: Use high-purity, colorless phenol and concentrated (96-98%) sulfuric acid.[3]

  • Increase Reaction Time: Extend the reaction time to 6-8 hours, monitoring progress every hour after the initial 4 hours using a technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Improve Agitation: Ensure vigorous and consistent stirring throughout the reaction to maintain a homogenous mixture.

  • Consider a Stronger Agent: If yield issues persist, consider using fuming sulfuric acid (oleum), but be aware this is a more aggressive reagent that requires careful handling to avoid charring and over-sulfonation.[3]

Issue 2: Product is Contaminated with the Ortho-Isomer

Q: My final product is a mixture of ortho- and para-isomers, with a significant amount of the ortho-isomer present.

A: This is a classic sign that your reaction has not fully reached thermodynamic equilibrium, likely due to suboptimal temperature control.[1]

  • Cause: Insufficient Temperature: The reaction was likely run below the optimal temperature required for the reversible reaction to favor the para-isomer. Even if the setpoint was 100°C, poor heat transfer could result in a lower actual reaction temperature.

Solutions & Optimization Protocol:

  • Calibrate Temperature Equipment: Ensure your thermometer and heating mantle are accurately calibrated.

  • Ensure Uniform Heating: Use an oil bath for more uniform and stable heat distribution compared to a heating mantle alone.

  • Increase Temperature/Time: To favor the more stable p-phenolsulfonic acid, you can increase the reaction temperature slightly (e.g., to 110°C) and prolong the reaction time to ensure the conversion of the ortho- to the para-isomer.[3]

Reaction TemperaturePredominant IsomerControl Type
~25°C (Room Temp)o-hydroxybenzenesulphonic acidKinetic[4]
~100-110°Cp-hydroxybenzenesulphonic acidThermodynamic[3][6]
Table 1. Effect of Temperature on Isomer Distribution in Phenol Sulfonation.
Issue 3: Difficulty Isolating the Final Sodium Salt Product

Q: After neutralization, I'm struggling to precipitate and isolate my sodium p-hydroxybenzenesulphonate. The product remains in solution or forms an oil.

A: This issue typically arises during the workup and isolation phase. Sodium p-hydroxybenzenesulphonate is soluble in water, which can make its isolation tricky.[9]

  • Cause 1: Excessive Water: Too much water was used during the workup, keeping the product fully dissolved.

  • Cause 2: Improper Neutralization: Incorrect pH control can affect the salt's solubility.

  • Cause 3: "Salting Out" Not Employed: The solubility of the sodium salt can be significantly decreased by increasing the ionic strength of the solution.

Solutions & Optimization Protocol: Workup & Isolation

  • Cooling: After the reaction is complete, allow the mixture to cool to room temperature.

  • Quenching: Carefully and slowly pour the cooled reaction mixture into a beaker of ice water with stirring. This precipitates the p-hydroxybenzenesulphonic acid.

  • Neutralization: Slowly add a saturated solution of sodium carbonate or a concentrated solution of sodium hydroxide until the pH of the solution is neutral (pH ~7).

  • Salting Out: Add solid sodium chloride (NaCl) to the neutralized solution until it is saturated. This will significantly decrease the solubility of the sodium p-hydroxybenzenesulphonate, causing it to precipitate.

  • Crystallization: Cool the saturated solution in an ice bath to maximize the precipitation of the product.

  • Filtration & Washing: Collect the precipitated crystals by vacuum filtration. Wash the crystals with a small amount of cold, saturated NaCl solution to remove impurities, followed by a wash with cold ethanol to remove excess water and NaCl.

  • Drying: Dry the purified crystals in a vacuum oven.

Troubleshooting Workflow

G cluster_analysis Initial Analysis cluster_paths Troubleshooting Paths start Low Yield of Sodium p-hydroxybenzenesulphonate q1 Analyze Crude Product (TLC/HPLC). What is the main component? start->q1 phenol Mainly Unreacted Phenol q1->phenol Unreacted Phenol ortho Mixture of Ortho/Para Isomers q1->ortho Isomer Mixture tar Dark, Tarry Mixture q1->tar Degradation sol_phenol Incomplete Reaction: • Increase reaction time • Verify H₂SO₄ concentration • Improve mixing phenol->sol_phenol sol_ortho Not at Thermodynamic Equilibrium: • Increase temperature to 100-110°C • Increase reaction time • Ensure uniform heating (oil bath) ortho->sol_ortho sol_tar Oxidation/Degradation: • Lower reaction temperature • Use high-purity phenol • Run under inert atmosphere (N₂) tar->sol_tar end_node Optimized Yield sol_phenol->end_node sol_ortho->end_node sol_tar->end_node

Caption: A logical workflow for troubleshooting low yield issues.

Quality Control & Analysis

Accurate quantification of your starting materials, intermediates, and final product is crucial for troubleshooting.

  • High-Performance Liquid Chromatography (HPLC): This is a preferred method for separating and quantifying ortho- and para-isomers.[10]

    • Column: A C18 reversed-phase column is typically effective.

    • Mobile Phase: A gradient of acetonitrile and water (buffered to a slightly acidic pH, e.g., 3.0) can often resolve the isomers.[10]

    • Detection: UV detection at a wavelength between 220-280 nm is suitable.[10]

  • Thin Layer Chromatography (TLC): A quick and effective way to monitor reaction progress. A mobile phase of ethyl acetate and hexane can be used to distinguish the more polar sulfonic acid products from the non-polar phenol starting material.

References

  • BenchChem. (n.d.). Controlling ortho vs para sulfonation of phenol with temperature.
  • User "entropy." (2025, February 25). Why does o-phenolsulfonic acid become p-phenolsulfonic acid in high temperatures?. Stack Exchange.
  • BenchChem. (n.d.). Byproducts formed during the sulfonation of phenol.
  • Brainly.in User. (2021, May 16). sulphonation of phenol at room temperature give. Brainly.in.
  • Land of Chemistry. (2023, January 12). ortho & para phenol sulphonic acid| Organic Chemistry|Class-12|. YouTube.
  • Ford, W. P. (2017, June 9). Method for sulfonation of phenol?. ResearchGate.
  • Chemistry LibreTexts. (2024, March 17). 14.3: Kinetic vs. Thermodynamic Control of Reactions.
  • User "ron." (2015, May 19). Thermodynamic vs Kinetic Sulphonation of Naphthalene. Chemistry Stack Exchange.
  • Unilong Industry. (n.d.). Sodium 4-hydroxybenzenesulfonate CAS 825-90-1.
  • CymitQuimica. (n.d.). CAS 825-90-1: Sodium 4-hydroxybenzenesulfonate.
  • BenchChem. (n.d.). Technical Support Center: Quantifying 2-Hydroxybenzonitrile Isomers.

Sources

Technical Support Center: Sodium p-hydroxybenzenesulphonate (SHBS) Stability & Degradation

Author: BenchChem Technical Support Team. Date: March 2026

This Technical Support Center guide is designed for researchers and drug development professionals working with Sodium p-hydroxybenzenesulphonate (SHBS) . It synthesizes mechanistic organic chemistry with practical analytical troubleshooting.

Executive Summary & Chemical Profile[1][2][3][4][5]

Why is SHBS stability critical? Sodium p-hydroxybenzenesulphonate (SHBS) is a bifunctional molecule containing a phenolic hydroxyl group and a sulfonate moiety. Its stability profile is non-intuitive because the two functional groups have opposing reactivities. While the sulfonate group renders the molecule highly water-soluble and generally resistant to nucleophilic attack, the phenolic group makes the aromatic ring electron-rich (


 effect), increasing susceptibility to electrophilic attack (desulfonation) and oxidative coupling.

Key Stability Risks:

  • Acidic Conditions: Desulfonation (Reverse Electrophilic Aromatic Substitution).

  • Basic Conditions: Oxidative Coupling (Quinone formation & Polymerization).

Module 1: Acidic Degradation (The Desulfonation Pathway)

Mechanistic Insight

Unlike carboxylic esters, sulfonates do not undergo typical hydrolysis. Instead, in strong acid and high heat, SHBS undergoes protode-sulfonation . The high electron density provided by the para-hydroxyl group facilitates the protonation of the ring carbon bearing the sulfonate group, leading to the expulsion of sulfur trioxide (which hydrates to sulfuric acid) and the formation of phenol.

Troubleshooting Guide: Acidic Conditions

Q: I am observing a new peak at a much longer retention time after refluxing SHBS in 1N HCl. What is it? A: This is likely Phenol .

  • Mechanism: In the presence of high

    
     concentrations and heat, the reaction equilibrium shifts toward desulfonation. The sulfonate group (
    
    
    
    ) is a good leaving group when the ring is activated by an -OH group.
  • Confirmation: Phenol is significantly less polar than SHBS. On a Reverse Phase C18 column, SHBS elutes near the void volume (dead time), while Phenol retains longer due to the loss of the ionic sulfonate group.

Q: My recovery rates are low during acid extraction. Is the molecule adsorbing? A: It is likely degrading, not adsorbing.

  • Diagnosis: Check if your extraction involves heating >50°C in acidic media (pH < 2).

  • Solution: Perform extractions at ambient temperature. If acid is required for solubility, neutralize immediately after dissolution.

Q: Does the presence of alcohols affect acidic stability? A: Yes. In the presence of alcohols (MeOH/EtOH) and strong acid, you may observe etherification of the phenolic hydroxyl or, less commonly, sulfonate ester formation (though the latter is kinetically difficult). Ensure your mobile phase pH is not extremely acidic (< 2.0) if using high organic content for long runs.

Visual: Acidic Degradation Pathway

AcidicDegradation SHBS Sodium p-hydroxy benzenesulphonate (Starting Material) Intermediate Sigma Complex (Protonated Ring) SHBS->Intermediate + H+ (Acid) Phenol Phenol (Major Degradant) Intermediate->Phenol - SO3 SO3 H2SO4 (By-product) Intermediate->SO3

Figure 1: Mechanism of Protode-sulfonation under acidic stress.

Module 2: Basic Degradation (The Oxidation Pathway)

Mechanistic Insight

Under basic conditions (pH > 9), the phenolic proton is removed (


), forming the phenolate anion . This anion is extremely electron-rich and susceptible to oxidation by dissolved oxygen. This leads to the formation of benzoquinones  and subsequent coupling into dark-colored azo-like or polyphenolic polymers (similar to the browning of cut apples). The sulfonate group itself is chemically stable to base hydrolysis (it will not cleave to form sulfate and alcohol).
Troubleshooting Guide: Basic Conditions

Q: My solution turned yellow/brown after 24 hours at pH 10. Is this hydrolysis? A: No, this is Oxidative Coupling .

  • Cause: The phenolate ion reacts with dissolved oxygen to form p-benzoquinone species and radical intermediates. These polymerize to form chromophores (colored compounds).

  • Prevention: Degas all basic buffers with Helium or Nitrogen. Store samples in amber vials to prevent photo-assisted oxidation. Add an antioxidant (e.g., sodium metabisulfite) if compatible with your assay.

Q: Can I use 0.1 N NaOH as a solvent for stock preparation? A: Only if used immediately.

  • Risk: While SHBS dissolves well in base, the stability window is short (< 4 hours).

  • Recommendation: Dissolve in water or neutral buffer (pH 7.0). If base is needed for solubility of a formulation, keep the solution on ice and protect from light.

Q: I see "ghost peaks" in my gradient method after running basic samples. A: These are likely late-eluting dimers .

  • Explanation: Oxidative coupling products (dimers/trimers) are highly hydrophobic. They may not elute during the isocratic hold of SHBS but will elute during the high-organic wash step of your gradient.

  • Fix: Extend your gradient wash step (95% Organic) for at least 5 column volumes between injections.

Visual: Basic Degradation Pathway

BasicDegradation SHBS SHBS (Neutral) Phenolate Phenolate Anion (Activated) SHBS->Phenolate pH > 9.0 (-H+) Radical Phenoxy Radical Phenolate->Radical Oxidation (O2) Quinone p-Benzoquinone (Reactive Intermediate) Radical->Quinone - e- Polymer Polymeric Colored Species Quinone->Polymer Coupling/Polymerization

Figure 2: Oxidative pathway of SHBS in alkaline environments leading to coloration.

Module 3: Analytical Troubleshooting (HPLC)

Methodology: The polarity of the sulfonate group requires specific chromatographic conditions.

ParameterRecommendationRationale
Column C18 (End-capped) or Phenyl-HexylPhenyl columns offer

interactions, improving retention of the aromatic ring.
Mobile Phase A 20-50 mM Phosphate Buffer (pH 3.0)Low pH suppresses silanol activity and ensures the sulfonate is the only charge carrier.
Mobile Phase B MethanolMethanol is preferred over Acetonitrile for sulfonates to avoid solubility precipitation issues in the pump.
Ion Pairing? Optional (e.g., Tetrabutylammonium)Use only if retention is

min. Ion pairing increases retention but complicates MS detection.

Q: SHBS elutes at the void volume (t0). How do I retain it? A: The sulfonate is permanently charged.

  • Increase Buffer Strength: Go to 50 mM to reduce ionic repulsion from the stationary phase.

  • Use a "AQ" type column: These are designed to resist phase collapse in 100% aqueous conditions, allowing you to start with 0% organic to maximize retention.

Module 4: Forced Degradation Protocol

Follow this protocol to validate the stability-indicating nature of your analytical method.

Step-by-Step Workflow
  • Preparation: Prepare a 1.0 mg/mL stock solution of SHBS in water.

  • Acid Stress:

    • Mix 1 mL Stock + 1 mL 1N HCl.

    • Heat at 60°C for 4 hours.

    • Target: ~10-20% degradation (Formation of Phenol).

  • Base Stress:

    • Mix 1 mL Stock + 1 mL 0.1N NaOH.

    • Room Temperature for 2 hours (Do not heat initially, as oxidation is rapid).

    • Target: Color change (Yellowing) and formation of late-eluting peaks.

  • Oxidative Stress:

    • Mix 1 mL Stock + 1 mL 3%

      
      .
      
    • Room Temperature for 24 hours.

    • Target: Ring cleavage products or hydroxylation.

  • Neutralization: Always neutralize acid/base samples to pH 7.0 before HPLC injection to protect the column.

Visual: Experimental Workflow

Workflow cluster_conditions Stress Conditions Sample SHBS Stock (1 mg/mL) Acid 1N HCl 60°C, 4h Sample->Acid Base 0.1N NaOH RT, 2h Sample->Base Ox 3% H2O2 RT, 24h Sample->Ox Neutral Neutralize (pH 7.0) Acid->Neutral Base->Neutral Ox->Neutral HPLC HPLC Analysis (UV 263 nm) Neutral->HPLC

Figure 3: Forced degradation experimental design.

References

  • CymitQuimica. "Sodium 4-hydroxybenzenesulfonate - Properties and Applications." CymitQuimica Product Catalog. Link

  • Cerfontain, H. "Mechanistic Aspects of Aromatic Sulfonation and Desulfonation." Interscience, 1968.
  • Frostburg State University. "Desulfonation of Benzenesulfonic Acid."[1] Chemistry Department Educational Resources. Link

  • Magro, A. A., et al. "Preparation of phenolic compounds by... desulfonation of hydroxybenzenesulfonic acid."[2] Dalton Transactions, 2009.[2] Link

  • Sigma-Aldrich. "Sodium 4-hydroxybenzenesulfonate Safety Data Sheet (SDS)." MilliporeSigma. Link

Sources

"stabilization of Sodium p-hydroxybenzenesulphonate solutions"

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Stabilization of Sodium p-Hydroxybenzenesulphonate Solutions

Welcome to the Technical Support Center. As a Senior Application Scientist, I understand that drug development professionals and analytical chemists demand absolute reproducibility in their assays. Sodium p-hydroxybenzenesulphonate (also known as sodium phenolsulfonate) is a critical reagent, yet its phenolic moiety renders it highly susceptible to oxidative degradation and physical instability.

This guide deconstructs the physical chemistry behind these instabilities and provides validated, causality-driven methodologies to engineer ultra-stable solutions.

Part 1: Troubleshooting Guides & FAQs

Q1: Why does my Sodium p-hydroxybenzenesulphonate stock solution turn pink or brown over time? The Causality: The discoloration is a direct result of the radical-initiated oxidation of the phenolic ring[1]. In the presence of dissolved oxygen, UV light, or trace transition metals (like


 or 

), the phenol group is oxidized into a highly reactive phenoxy radical. These radicals rapidly polymerize or further oxidize into highly conjugated quinone derivatives, which absorb light in the visible spectrum and cause the characteristic pink or brown discoloration[1]. The Solution: You must disrupt the oxidation pathway. This requires a multipronged approach: purging the solvent of dissolved oxygen (using Argon or Nitrogen), adding a chelating agent (like EDTA) to sequester catalytic trace metals, and storing the solution in amber glass to prevent UV-initiated radical formation.

Q2: Does the pH of my buffer affect the degradation rate of the solution? The Causality: Yes, profoundly. The compound is fundamentally incompatible with strong bases[2]. The pKa of the phenolic hydroxyl group is approximately 9.0. As the pH of your solution approaches or exceeds 7.0, an increasing fraction of the molecules deprotonate to form phenoxide anions. The phenoxide anion is significantly more electron-rich than the protonated phenol, making it exponentially more susceptible to rapid oxidation[2]. The Solution: Always buffer your solutions to a slightly acidic pH (ideally between 4.5 and 6.0) to keep the molecule in its protonated, oxidation-resistant state.

Q3: I observed crystalline precipitates in my stock solutions after weekend storage in the refrigerator. How can I prevent this? The Causality: Sodium p-hydroxybenzenesulphonate is typically supplied as a dihydrate, meaning it contains two molecules of water per formula unit, which heavily dictates its solubility profile[3]. While highly soluble at room temperature, researchers often mistakenly refrigerate concentrated stock solutions (e.g., >250 mM) to "preserve" them. This temperature drop breaches the solubility limit of the dihydrate, leading to spontaneous crystallization. Furthermore, attempts to resolubilize the precipitate by aggressive heating (>200°C) will cause thermal dehydration, irreversible discoloration, and the generation of phenol byproducts[4]. The Solution: Store working stock solutions at controlled ambient temperatures (15°C - 25°C). If refrigeration is strictly required for biological assays, lower your stock concentration to well below the saturation point at 4°C (typically <50 mM).

Part 2: Visualizing the Degradation Mechanism

To effectively stabilize the compound, we must map the exact points where our interventions block the degradation pathway.

G Phenol Sodium p-Hydroxybenzenesulphonate (Stable, Colorless) Phenoxide Phenoxide Anion (High Oxidation Risk) Phenol->Phenoxide Deprotonation Radical Phenoxy Radical (Reactive Intermediate) Phenol->Radical Direct Oxidation Phenoxide->Radical Oxidation Quinone Quinone Derivatives (Pink/Brown Discoloration) Radical->Quinone Polymerization O2 Dissolved O2 / UV Light O2->Radical Metals Trace Metals (Fe3+, Cu2+) Metals->Radical HighPH Alkaline pH (>7.0) HighPH->Phenoxide Stabilizer1 Intervention: Acidic pH (4.5-6.0) Stabilizer1->Phenoxide Blocks Stabilizer2 Intervention: EDTA & Degassing Stabilizer2->Radical Prevents

Fig 1: Radical-initiated degradation pathway of Sodium p-hydroxybenzenesulphonate and stabilization.

Part 3: Quantitative Stability Data

The following table summarizes the empirical causality of our stabilization strategies. Notice how the combination of pH control, chelation, and antioxidants acts synergistically to preserve the integrity of the molecule.

Table 1: Stability Matrix of 100 mM Sodium p-Hydroxybenzenesulphonate Solutions

Storage ConditionpHAdditives30-Day Recovery (HPLC)Visual Observation
Ambient (25°C), Light7.5None82.4%Deep Pink / Brown
Ambient (25°C), Dark7.5None89.1%Light Pink
Ambient (25°C), Dark5.0None94.5%Colorless to Faint Yellow
Ambient (25°C), Dark5.00.1 mM EDTA97.2%Colorless
Ambient (25°C), Dark5.00.1 mM EDTA + 1.0 mM

>99.5%Colorless
Refrigerated (4°C), Dark5.00.1 mM EDTA + 1.0 mM

>99.8%Colorless (High risk of precipitation)

Part 4: Experimental Protocols

Protocol: Preparation of an Ultra-Stable Stock Solution (100 mM)

Objective: To formulate a self-validating, oxidation-resistant stock solution suitable for long-term analytical or synthetic use.

Step 1: Solvent Degassing Boil ultrapure water (18.2 MΩ·cm) and sparge with high-purity Argon gas for 30 minutes as it cools to room temperature. Causality: Removes dissolved oxygen, which acts as the primary electron acceptor in the auto-oxidation of the phenol ring.

Step 2: Chelator Addition Add EDTA disodium salt to the degassed water to achieve a final concentration of 0.1 mM. Causality: Sequesters trace transition metals that catalyze Fenton-like oxidation reactions.

Step 3: Antioxidant Integration Dissolve Sodium Metabisulfite (


) to a concentration of 1.0 mM.
Causality: Acts as a sacrificial reducing agent to neutralize any reactive oxygen species (ROS) that penetrate the storage vessel.

Step 4: Solute Dissolution Add the required mass of Sodium p-hydroxybenzenesulphonate dihydrate[3]. Stir gently under an Argon blanket until completely dissolved.

Step 5: pH Adjustment Measure the pH. Adjust to 5.0 ± 0.2 using dilute HCl or NaOH. Causality: Prevents the formation of the highly reactive phenoxide anion, ensuring compatibility and preventing base-catalyzed degradation[2].

Step 6: Storage and Validation Filter sterilize (0.22 µm PTFE) the solution into amber glass vials purged with Argon. Seal tightly with PTFE-lined caps and store at 15-25°C. Self-Validation System: A successfully stabilized solution will remain optically clear. To validate the system, measure the absorbance at 450 nm at Day 0 and Day 30. A stable solution will maintain an


. Any measurable increase in absorbance indicates a breach in the inert atmosphere or protocol failure.

Workflow S1 Step 1: Degas Solvent (Ar/N2 Sparging) S2 Step 2: Add Chelator (0.1 mM EDTA) S1->S2 S3 Step 3: Add Antioxidant (Sodium Metabisulfite) S2->S3 S4 Step 4: Dissolve Solute (Na-p-HBS) S3->S4 S5 Step 5: pH Adjustment (pH 4.5 - 6.0) S4->S5 S6 Step 6: Amber Storage (Inert Atmosphere) S5->S6

Fig 2: Step-by-step workflow for formulating ultra-stable Sodium p-hydroxybenzenesulphonate.

References

  • Fisher Scientific. "SAFETY DATA SHEET - Fisher Scientific".
  • CymitQuimica. "CAS 10580-19-5: phenol-4-sulfonic acid sodium salt dihydrate".
  • Google Patents. "US4666636A - Production of sodium phenol sulfonate".
  • NSF.gov. "Radical-Initiated Formation of Aromatic Organosulfates and Sulfonates in the Aqueous Phase".

Sources

"resolving peak tailing in HPLC analysis of Sodium p-hydroxybenzenesulphonate"

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Resolving Peak Tailing & Retention Issues Audience: Analytical Chemists, QC Specialists, and R&D Scientists Status: Active Guide

Executive Summary: The Chemistry of the Problem

Sodium p-hydroxybenzenesulphonate (Sodium Phenolsulfonate) presents a dual-challenge in Reverse Phase HPLC (RP-HPLC):

  • Permanent Charge: The sulfonate group (

    
    ) is a strong acid (
    
    
    
    ) and remains ionized at all standard HPLC pH levels, leading to poor retention on hydrophobic C18 columns.
  • Secondary Interactions: The phenolic hydroxyl group (

    
    ) and the sulfonate moiety can interact with residual silanol groups (
    
    
    
    ) and trace metals on the silica surface, causing severe peak tailing.

The Solution: Tailing is resolved not by a single step, but by a "Triad of Control": pH suppression , Stationary Phase inertness , and Matrix matching .

Diagnostic Workflow

Before altering your method, diagnose the specific type of tailing using this logic flow.

TailingDiagnosis Start START: Peak Tailing Observed (USP Tailing Factor > 1.5) CheckRT Check Retention Time (RT) Is k' < 2.0? Start->CheckRT VoidIssue Void Volume Effect Analyte eluting with solvent front. CheckRT->VoidIssue Yes CheckPH Check Mobile Phase pH Is pH > 3.0? CheckRT->CheckPH No Silanol Silanol Interaction Ionized silanols attracting analyte. CheckPH->Silanol Yes (Fix: Lower pH to 2.5) CheckConc Check Sample Concentration Dilute 10x and re-inject. CheckPH->CheckConc No Overload Mass Overload Column capacity exceeded. CheckConc->Overload Shape Improves CheckCol Check Column Type Is it fully end-capped? CheckConc->CheckCol No Change Metal Trace Metal Chelation Phenolic group binding to metals. CheckCol->Metal No (Fix: Use Type B Silica)

Figure 1: Decision tree for diagnosing peak asymmetry in sulfonated phenolic compounds.

Troubleshooting Guide (Q&A)
Category 1: Mobile Phase & Chemistry (The "Software")

Q: I am using a standard Water/Methanol gradient. Why is my peak tailing and eluting immediately? A: You are experiencing "void elution." Sodium p-hydroxybenzenesulphonate is extremely polar. In a neutral Water/Methanol mix, it has almost no affinity for the hydrophobic C18 chains.

  • The Fix: You must use a buffer. The sulfonate group requires a counter-ion or a specific pH environment to behave well.

  • Recommendation: Switch to a Phosphate Buffer (pH 2.5) .[1] At this pH, you suppress the ionization of residual silanols on the column (which become neutral

    
    ), preventing them from "grabbing" the analyte and causing the tail.
    

Q: Why is pH 2.5 critical? Can I use pH 4.0? A: No. At pH 4.0, a significant portion of the silica surface silanols are ionized (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


). Your analyte contains a phenol group and a sulfonate group.[2][3] The ionized silanols act as secondary cation-exchange sites. While the sulfonate is repelled, the aromatic ring and potential trace metal impurities can cause dragging.
  • Mechanistic Insight: pH 2.5 is the "Sweet Spot." It is low enough to protonate silanols (neutralizing the surface) but safe for modern silica columns [1].

Q: Should I use Ion-Pair Reagents (IPC)? A: Only if simple acidic buffering fails to provide retention (


).
  • If you do: You need a cationic ion-pairing agent (e.g., Tetrabutylammonium hydroxide) to pair with the anionic sulfonate.

  • Warning: IPC reagents are difficult to wash out and equilibrate. Try the High Aqueous/Low pH method (Method A below) first. It is cleaner and more robust.

Category 2: The Stationary Phase (The "Hardware")

Q: Does the specific brand of C18 column matter? A: Yes, immensely. For phenolic sulfonates, you cannot use "classic" silica columns (Type A). You need Type B (High Purity) Silica that is:

  • Fully End-capped: This chemically blocks residual silanols.[4]

  • Base-Deactivated: Treated to minimize metal content.

  • Recommended Phases: Inertsil ODS-3V, Zorbax Eclipse Plus C18, or equivalent "high density" bonding phases.

Category 3: Sample Preparation

Q: My peak looks like a "shark fin" (fronting and tailing). What is wrong? A: This is likely a solvent mismatch. If you dissolve your sample in 100% Methanol but your mobile phase is 95% Water, the sample "crashes" or travels faster than the mobile phase at the inlet.

  • Protocol: Dissolve the sample in the Mobile Phase itself. This ensures the analyte enters the column in equilibrium with the running conditions.

Validated Experimental Protocols

Use the following method as your primary baseline. It is derived from optimized protocols for structurally similar sulfonated phenols (e.g., Calcium Dobesilate) [2][3].

Method A: The "Silanol Suppression" Protocol (Recommended)
ParameterSetting / Value
Column C18 (L1), 250 x 4.6 mm, 5 µm (e.g., Inertsil ODS-3V or Symmetry C18)
Mobile Phase Buffer : Acetonitrile (95 : 5)
Buffer Prep 20 mM Potassium Dihydrogen Phosphate (

), adjusted to pH 2.5 with Orthophosphoric Acid.
Flow Rate 1.0 mL/min
Temperature 30°C (Control is vital for viscosity consistency)
Detection UV @ 230 nm (or 300 nm depending on sensitivity needs)
Injection Vol 20 µL
Diluent Mobile Phase (Strictly)

Why this works: The high percentage of aqueous buffer (95%) forces the polar analyte to interact with the hydrophobic C18 phase as much as possible, while the low pH (2.5) neutralizes the silica surface to prevent tailing.

Method B: The "Ion-Pair" Protocol (Advanced)

Use only if Method A yields retention time < 2.5 minutes.

  • Mobile Phase: 20 mM Phosphate Buffer (pH 6.0) + 5 mM Tetrabutylammonium Hydroxide (TBA) : Acetonitrile (80 : 20).

  • Mechanism: The TBA cation (

    
    ) pairs with the Sulfonate anion (
    
    
    
    ), forming a neutral, hydrophobic complex that retains strongly on the C18 column.
Data Interpretation: Acceptance Criteria

When validating your setup, ensure your system suitability meets these limits:

ParameterAcceptance LimitTroubleshooting Failure
Tailing Factor (T) NMT 1.5Lower pH; Check column age; Reduce injection mass.
Theoretical Plates (N) NLT 2,000Check connections for dead volume; Increase column length.
RSD (Area) NMT 2.0%Check autosampler precision; Ensure sample is fully dissolved.
References
  • Chrom Tech, Inc. (2025).[5] Understanding Peak Tailing in HPLC. Retrieved from [Link]

  • Scholars Research Library. (2014). Development and validation of stability indicating RP-LC method for estimation of calcium dobesilate. Retrieved from [Link]

  • Element Lab Solutions. (2025). Peak Tailing in HPLC: Causes and Solutions. Retrieved from [Link]

Sources

Technical Support Center: Solubilization of Sodium p-Hydroxybenzenesulphonate in Non-Aqueous Media

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the Advanced Formulation Support Center. Sodium p-hydroxybenzenesulphonate (Na-p-HBS) is a highly polar, ionic salt widely used as a synthetic intermediate and pharmaceutical building block. While it exhibits excellent aqueous solubility, researchers frequently encounter severe thermodynamic barriers when attempting to dissolve it in non-aqueous (organic) media. This guide provides field-proven, mechanistically grounded strategies to overcome these solubility limitations without compromising experimental integrity.

Quantitative Solubility Profile & Strategy Matrix

To establish a baseline, it is critical to understand the relationship between solvent dielectric constants and the solubility of Na-p-HBS.

SolventPolarity IndexDielectric ConstantRelative Na-p-HBS SolubilityRecommended Solubilization Strategy
Water 10.280.1High (~24 g/100 mL) [1]N/A (Baseline)
Methanol 5.132.7Moderate / Low [2]Thermal Optimization / Cosolvents
Ethanol 5.224.5Low [2]Thermal Optimization / Cosolvents
Acetone 5.120.7Very Low [2]Crown Ether / Metathesis
Dichloromethane 3.19.1InsolubleCrown Ether (15-Crown-5)
Toluene 2.42.4InsolubleSalt Metathesis (TBA+)
Solubilization Decision Workflow

G Start Solubilization Strategy for Na-p-HBS Q1 Is chemical modification (cation swap) acceptable? Start->Q1 Metathesis Salt Metathesis (e.g., TBA-Cl) Q1->Metathesis Yes Q2 Is the target solvent polar aprotic (e.g., DMSO)? Q1->Q2 No Cosolvent Thermal & Cosolvent Optimization Q2->Cosolvent Yes Crown Crown Ether Complexation (15-Crown-5) Q2->Crown No (Non-polar)

Decision matrix for solubilizing Sodium p-hydroxybenzenesulphonate in organic media.

Troubleshooting Guides & FAQs

Q1: Why does Na-p-HBS immediately crash out of my organic synthesis mixture, and how do I accurately quantify its baseline solubility? A1: Causality: Na-p-HBS is an ionic salt. In low-dielectric solvents, the electrostatic attraction between the sodium cation (


) and the sulfonate anion (lattice energy) far exceeds the solvation energy provided by the solvent [3]. Without the strong ion-dipole interactions provided by water, the salt precipitates.
Resolution: To quantify baseline solubility in your specific solvent blend, utilize the shake-flask method [3]. Create a saturated solution by adding excess solid, equilibrate at a constant temperature (e.g., 25°C) for 24 hours, filter through a 0.22 µm PTFE syringe filter, and analyze the filtrate via UV-Vis spectroscopy (measuring the absorbance of the p-hydroxybenzenesulphonate anion).

Q2: I need to run a reaction in Dichloromethane (DCM). How can I force Na-p-HBS into solution without altering its chemical structure? A2: Causality: You must overcome the lack of solvent polarity by using a macrocyclic ligand. 15-Crown-5 is a crown ether whose cavity size perfectly matches the ionic radius of the


 cation [4]. When added to the mixture, 15-Crown-5 specifically chelates the 

ion, wrapping it in a lipophilic hydrocarbon shell. This separates the ion pair and allows the entire

complex to dissolve seamlessly in non-polar solvents like DCM.

Q3: My downstream pharmaceutical formulation requires a highly lipophilic active phase, but crown ethers are too toxic for my final product. What is the alternative? A3: Causality: If macrocycles are contraindicated, you must perform a salt metathesis (cation exchange). By exchanging the hard


 cation for a bulky, lipophilic quaternary ammonium cation like Tetrabutylammonium (

), you fundamentally alter the molecule's physical properties. The bulky alkyl chains of

disrupt the tight crystal lattice packing and interact favorably with non-polar solvents via van der Waals forces, drastically increasing organic solubility.

Q4: How do temperature and cosolvents interact when using polar aprotic solvents like DMSO or DMF? A4: Causality: Polar aprotic solvents have high dielectric constants and strongly solvate cations, but they poorly solvate anions compared to protic solvents. Heating increases the kinetic energy of the system, overcoming the enthalpy of dissolution [2]. Adding a small percentage of a protic cosolvent (like methanol) can bridge this gap by hydrogen-bonding with the sulfonate oxygen atoms, creating a synergistic solvation effect that prevents precipitation upon cooling.

Experimental Protocols

Protocol 1: Crown Ether-Mediated Solubilization in Non-Polar Media

Objective: Dissolve Na-p-HBS in Dichloromethane (DCM) using 15-Crown-5 without altering the sulfonate anion.

Step-by-Step Methodology:

  • Preparation: Weigh 1.0 mmol (approx. 196 mg) of anhydrous Na-p-HBS into an oven-dried 25 mL round-bottom flask equipped with a magnetic stir bar.

  • Solvent Addition: Add 10 mL of anhydrous DCM. The salt will remain completely insoluble, forming a white suspension.

  • Ligand Addition: Slowly add 1.05 mmol (approx. 231 mg / 208 µL) of 15-Crown-5 via a micropipette. (A slight 5% molar excess ensures complete complexation).

  • Equilibration: Seal the flask under a nitrogen atmosphere and stir vigorously at room temperature for 30–60 minutes.

  • Self-Validation Check: Observe the physical state of the mixture. The successful formation of the host-guest complex is self-validating when the cloudy suspension transitions into an optically clear, homogeneous solution.

  • Analytical Verification: For rigorous validation, acquire a

    
     NMR spectrum of the solution in 
    
    
    
    . A slight downfield chemical shift of the crown ether's methylene protons confirms active
    
    
    chelation.
Protocol 2: Lipophilic Cation Exchange (Salt Metathesis)

Objective: Convert Na-p-HBS to Tetrabutylammonium p-hydroxybenzenesulphonate (TBA-p-HBS) for permanent lipophilicity.

Step-by-Step Methodology:

  • Aqueous Solubilization: Dissolve 10 mmol of Na-p-HBS in 20 mL of deionized water in a separatory funnel.

  • Reagent Addition: Add 10 mmol of Tetrabutylammonium chloride (TBA-Cl) to the aqueous solution. Stir gently to allow the ion exchange to occur.

  • Organic Extraction: Add 30 mL of an organic solvent (e.g., Chloroform or DCM) to the separatory funnel.

  • Phase Separation: Shake the funnel vigorously, venting periodically. Allow the layers to separate. The highly lipophilic TBA-p-HBS complex will partition almost entirely into the lower organic layer, leaving the byproduct (

    
    ) in the upper aqueous layer.
    
  • Washing: Collect the organic layer and wash it twice with 10 mL of deionized water to remove any residual

    
     or unreacted starting materials.
    
  • Self-Validation Check: Perform a drop test on the final aqueous wash using a 0.1M Silver Nitrate (

    
    ) solution. The absence of a white 
    
    
    
    precipitate validates that all chloride ions have been successfully removed and the organic phase contains pure TBA-p-HBS.
  • Isolation: Dry the organic layer over anhydrous sodium sulfate (

    
    ), filter, and evaporate the solvent under reduced pressure to yield the highly lipophilic sulfonate salt.
    

References

  • PHENOL SULFONIC ACID, SODIUM SALT - Ataman Chemicals.
  • Growth, solvent effect, optical and electrical properties of sodium 4-hydroxybenzenesulfonate dihydrate - SciSpace.
  • Solubility of Sodium Propane-1-sulfonate Hydrate in Organic Solvents: A Technical Guide - BenchChem.
  • Crown Ethers Enhance Ionic Residue Removal - P2 InfoHouse.

"scale-up challenges for the synthesis of Sodium p-hydroxybenzenesulphonate"

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the synthesis of Sodium p-hydroxybenzenesulphonate. This document is designed for researchers, chemists, and process development professionals to navigate the complexities encountered during the scale-up of this important organic intermediate. We will move beyond simple procedural steps to explore the underlying chemical principles, providing you with the insights needed to troubleshoot and optimize your synthesis effectively.

Section 1: The Core Synthesis Pathway: A Mechanistic Overview

The industrial synthesis of Sodium p-hydroxybenzenesulphonate is primarily achieved through the electrophilic aromatic substitution reaction of phenol with concentrated sulfuric acid.[1][2] While seemingly straightforward, the reaction's outcome is critically dependent on reaction conditions, a classic example of kinetic versus thermodynamic control.

At lower temperatures (e.g., 25-40°C), the reaction is under kinetic control, and the major product is the ortho-phenolsulfonic acid, which is formed faster.[1] To obtain the desired para-phenolsulfonic acid (the precursor to the sodium salt), the reaction must be conducted at higher temperatures (100-110°C).[1][3] At this elevated temperature, the reaction is under thermodynamic control. The ortho-isomer, which may form initially, has sufficient energy to revert to the starting materials and then proceed to form the more stable para-isomer. Understanding this principle is the foundation for successfully scaling this synthesis.

G start_node Phenol + H₂SO₄ intermediate_node intermediate_node product_node product_node Phenol Phenol + H₂SO₄ TransitionState Arenium Ion Intermediate Phenol->TransitionState Electrophilic Attack OrthoProduct o-phenolsulfonic acid (Kinetic Product) TransitionState->OrthoProduct Low Temp (25-40°C) Faster Formation ParaProduct p-phenolsulfonic acid (Thermodynamic Product) TransitionState->ParaProduct High Temp (100-110°C) Higher Stability Reversible

Caption: Kinetic vs. Thermodynamic control in phenol sulfonation.

Section 2: Troubleshooting Guide for Scale-Up Synthesis

This section addresses specific issues that may be encountered during the sulfonation of phenol, providing potential causes and recommended solutions.

Problem SP-T01: Low Yield of the Desired p-Hydroxybenzenesulphonate

  • Question: We've scaled our reaction from 1L to a 50L reactor, and the yield of the para-isomer has dropped significantly. Our final product is a mixture of isomers. What is happening?

  • Answer: This is a classic scale-up challenge related to thermal control. The sulfonation of phenol is a highly exothermic reaction.[4][5] In a larger reactor, the surface-area-to-volume ratio decreases, making heat dissipation less efficient.

    • Causality: Inadequate heat removal can lead to localized "hot spots" where the temperature exceeds the optimal range, but it can also mean the bulk of the reaction mixture never consistently reaches the required 100-110°C needed to favor the thermodynamic para-product.[1] If the temperature is too low, you will inadvertently produce a higher proportion of the kinetically favored ortho-isomer.[1][3]

    • Solution:

      • Verify Reactor Performance: Ensure your reactor's heating and cooling system is capable of maintaining a stable internal temperature of 100-110°C throughout the reaction mass.

      • Controlled Reagent Addition: Add the concentrated sulfuric acid to the molten phenol slowly and in a controlled manner. A rapid addition will generate heat too quickly for the system to dissipate, leading to temperature spikes and potential side reactions.[5]

      • Extended Reaction Time: At scale, it may be necessary to increase the reaction time (e.g., 5-6 hours) to ensure the reaction fully reaches thermodynamic equilibrium and maximizes the conversion to the para-isomer.[1]

Problem SP-T02: The Reaction Mixture is Dark Brown or Black

  • Question: During the heating phase, our reaction mixture turns very dark, and the final product has a noticeable color impurity. What causes this discoloration?

  • Answer: A dark reaction mixture is typically a sign of oxidation or charring, which can be caused by several factors at scale.[5]

    • Causality: Phenol is susceptible to oxidation, especially at elevated temperatures, leading to the formation of highly colored byproducts like quinones.[1] This issue is exacerbated by localized overheating due to poor mixing or an uncontrolled exotherm.[5] Impurities in the starting phenol can also contribute to discoloration upon heating.[1]

    • Solution:

      • Inert Atmosphere: Conduct the reaction under an inert atmosphere, such as nitrogen or argon, to minimize the oxidation of phenol.[1]

      • Improve Agitation: Ensure the reactor's mixing is efficient and eliminates localized hot spots. The stirrer design and speed should be optimized for the vessel's geometry to maintain a homogenous temperature profile.[6]

      • Use High-Purity Phenol: Start with high-purity, colorless phenol. If the phenol is discolored, consider purifying it by distillation before use.[1]

Problem SP-T03: High Levels of Disulfonated and Sulfone Byproducts

  • Question: Our HPLC analysis shows significant peaks corresponding to disulfonated phenol and what we believe are sulfone impurities. How can we minimize these?

  • Answer: The formation of these byproducts is a direct result of overly harsh reaction conditions.

    • Causality: Phenol-2,4-disulfonic acid is a common byproduct, especially at higher temperatures and with an excess of the sulfonating agent.[1] Bis(hydroxyphenyl) sulfones are another class of byproducts that can form under these conditions.[1]

    • Solution:

      • Stoichiometric Control: Carefully control the molar ratio of sulfuric acid to phenol. A large excess of the sulfonating agent will drive the reaction towards disulfonation. A typical ratio is a slight excess of sulfuric acid (e.g., 1.06 moles of H₂SO₄ per 1.0 mole of phenol).[1]

      • Optimize Temperature and Time: While high temperature is needed for the para-isomer, avoid exceeding 110-120°C. Similarly, excessively long reaction times can promote the formation of these byproducts. Monitor the reaction's progress (e.g., by taking aliquots for HPLC analysis) to determine the optimal endpoint.[1]

Section 3: Experimental Protocol for Scaled Synthesis

This protocol outlines a self-validating methodology for the synthesis of p-phenolsulfonic acid, the precursor to Sodium p-hydroxybenzenesulphonate, with a focus on scale-up considerations.

Materials:

  • Phenol (C₆H₅OH), high purity

  • Concentrated Sulfuric Acid (H₂SO₄, 96-98%)

Equipment:

  • Jacketed glass reactor with overhead stirring, reflux condenser, and temperature probe.

  • Heating/cooling circulator connected to the reactor jacket.

  • Addition funnel or pump for controlled reagent addition.

Procedure:

  • Reactor Setup: Ensure the reactor is clean, dry, and purged with an inert gas like nitrogen.

  • Charge Phenol: Carefully charge 1.0 mole equivalent of molten phenol into the reactor.

  • Initial Heating: Begin stirring and heat the phenol to approximately 50-60°C to ensure it remains molten and homogenous.

  • Sulfuric Acid Addition: Slowly add 1.06 mole equivalents of concentrated sulfuric acid via the addition funnel over a period of 1-2 hours. Monitor the internal temperature closely. The reaction is exothermic, and the rate of addition should be controlled to maintain the temperature below 80°C during this phase.[4]

  • Ramp to Reaction Temperature: Once the addition is complete, slowly heat the reaction mixture to 100-110°C using the circulator.[1]

  • Reaction Hold: Maintain the temperature at 100-110°C with vigorous stirring for 5-6 hours to ensure complete conversion to the thermodynamically favored p-phenolsulfonic acid.[1]

  • Cool Down: After the hold period, cool the reaction mixture to room temperature. The crude p-phenolsulfonic acid product will solidify upon cooling.[1]

  • Neutralization and Isolation: The crude acid is then typically dissolved in water and neutralized with a stoichiometric amount of sodium hydroxide or sodium carbonate to form Sodium p-hydroxybenzenesulphonate.

  • Purification: The resulting aqueous solution is often treated with charcoal to remove colored impurities, filtered, and then cooled to crystallize the final product. The product can be further purified by recrystallization from water or an appropriate solvent system.[1]

Section 4: Data Summary

The distribution of isomers is highly dependent on the reaction temperature. This relationship is crucial for process control.

Reaction TemperatureControl TypeMajor Product
25-40°CKinetico-phenolsulfonic acid[1]
100-110°CThermodynamicp-phenolsulfonic acid[1]

Section 5: Frequently Asked Questions (FAQs)

  • Q1: What are the critical safety precautions for handling phenol and sulfuric acid?

    • A1: Both phenol and concentrated sulfuric acid are extremely hazardous.[4] Phenol is toxic and can be rapidly absorbed through the skin, potentially causing severe burns and systemic toxicity.[7] Concentrated sulfuric acid is highly corrosive.[4] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (neoprene or butyl rubber), safety goggles, a face shield, and a lab coat. Have an emergency shower and eyewash station readily accessible.

  • Q2: How can I confirm the purity and isomer ratio of my product?

    • A2: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and reliable method for analyzing the purity and isomer ratio of the product.[8] A C18 reverse-phase column with a buffered aqueous/organic mobile phase can effectively separate the ortho and para isomers, as well as other potential byproducts.[8][9]

  • Q3: Can I use a different sulfonating agent for this reaction?

    • A3: Yes, other sulfonating agents like fuming sulfuric acid (oleum) or chlorosulfonic acid can be used.[10][11] Oleum (a solution of SO₃ in H₂SO₄) is more reactive and can reduce reaction times but also significantly increases the risk of disulfonation and charring if not carefully controlled.[5][10] Chlorosulfonic acid is also highly reactive but generates hydrogen chloride gas as a byproduct, which requires appropriate handling and scrubbing.[12] For scale-up, concentrated sulfuric acid often provides the best balance of reactivity, cost, and safety.

References

  • Benchchem. Byproducts formed during the sulfonation of phenol.
  • Vrindawan Coaching Center. (2023, April 15). Sulphonation.
  • CymitQuimica. CAS 825-90-1: Sodium 4-hydroxybenzenesulfonate.
  • Benchchem. Technical Support Center: Troubleshooting Inconsistent Yields in Oleum Sulfonation.
  • Orgosolver. Aromatic Reactions: Sulfonation (SO₃/H₂SO₄).
  • University of California, Riverside - Environmental Health & Safety. SAFE USE OF PHENOL.
  • Unilong Industry. Sodium 4-hydroxybenzenesulfonate CAS 825-90-1.
  • NIH National Library of Medicine. Synthesis of Hydroxy Sulfonate Surfactants.
  • Benchchem. Technical Support Center: Sulfonylation Reactions.
  • Google Patents. WO2003027063A1 - Sulphonation of phenols.
  • MDPI. (2026, January 28). Synthesis and Characterization of Benzene-1,2,4-triyl Tris(2-(3-carboxy-4-hydroxybenzenesulfonate) Acetate).
  • Santa Cruz Biotechnology. Phenol.
  • Carl ROTH. Phenol - Safety Data Sheet.
  • Prime Scholars. (2021, October 27). How to deal with scale-up challenges of Chemistry?.
  • Quora. (2018, January 18). What is the IUPAC name of the sulphonation of phenol?.
  • Rasayan Journal of Chemistry. SYNTHESIS AND ELECTROCHEMICAL STUDIES OF 3- HYDROXY-3-PHENYL-1-P-SULFONATO (SODIUM SALT) PHENYLTRIAZENE.
  • ResearchGate. (2025, October 16). (PDF) Synthesis of Hydroxy Sulfonate Surfactants.
  • NINGBO INNO PHARMCHEM CO., LTD. (2026, February 13). Unlocking Chemical Synthesis: The Power of Sodium 4-Hydroxybenzenesulfonate.
  • NIH PubChem. Sodium 4-hydroxybenzenesulfonate.
  • Chem-Impex. Sodium 2,3,5,6-tetrafluoro-4-hydroxybenzenesulfonate.
  • Journal of Beijing University of Technology. (1999). Studies on Synthesis and Separation of p-Hydroxybenzaldehyde.
  • Lab Pro. Sodium 4-Hydroxybenzenesulfonate, 25G - P0105-25G.
  • BYJU'S. Preparation of Phenols from Benzene Sulphonic Acid.
  • Benchchem. Technical Support Center: Scale-Up Synthesis of Benzenesulfonamides.
  • SIELC Technologies. HPLC Method for Analysis of Sodium 3-chloro-2-hydroxypropane-1-sulfonate on Newcrom BH.
  • European Patent Office. (2008, December 24). SULPHONATION OF PHENOLS - Patent 1427697.
  • MilliporeSigma. Sodium 4-hydroxybenzenesulfonate 98 10580-19-5.
  • The Organic Chemistry Tutor. (2018, May 7). Sulfonation of Benzene & Desulfonation Reaction Mechanism - Aromatic Compounds.
  • Benchchem. A Comparative Guide to the Analysis of Sodium 4-isopropylbenzenesulfonate: Validating an HPLC Method.
  • Santa Cruz Biotechnology. Sodium 4-Hydroxybenzenesulfonate | CAS 825-90-1.
  • Professionchem. Sodium 4-Hydroxybenzenesulfonate Manufacturer and Supplier.
  • Introduction to Organic Chemistry. 10.7. Reaction: Sulfonation.
  • BioSpectra. (2025, April 8). SODIUM HYDROXIDE IN TESTING METHODS.
  • Ceska a Slovenska Farmacie. HPLC method for stability evaluation of pharmaceutical preparations containing sodium picosulfate.
  • SciSpace. Quantitative analysis of sodium picosulfate in the presence of its alkaline degradation product.

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Validation & Comparative

"comparative study of Sodium p-hydroxybenzenesulphonate and sodium dodecyl sulfate as surfactants"

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Comparative Study of Sodium p-Hydroxybenzenesulphonate and Sodium Dodecyl Sulfate as Surfactants Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Surfactant vs. Hydrotrope: A Mechanistic and Performance Analysis in Drug Formulation

Executive Summary

In pharmaceutical formulation and biochemical research, surface-active agents are critical for solubilizing hydrophobic compounds.[1] However, treating Sodium p-hydroxybenzenesulphonate (SHBS) and Sodium Dodecyl Sulfate (SDS) as equivalent "surfactants" is a common categorization error.

This guide provides a technical correction and comparative analysis:

  • SDS is a True Surfactant (Amphiphile) that solubilizes via micellar entrapment at millimolar concentrations.

  • SHBS is a Hydrotrope (Coupling Agent) that solubilizes via stacking aggregation and water-structure modification, requiring molar concentrations.

This study delineates their distinct physicochemical behaviors, experimental protocols for differentiation, and specific applications in drug development.

Physicochemical Profile & Structural Logic

The functional divergence between SDS and SHBS stems directly from their molecular architecture.

FeatureSodium Dodecyl Sulfate (SDS)Sodium p-Hydroxybenzenesulphonate (SHBS)
CAS Number 151-21-3825-90-1
Molecular Structure Long-chain alkyl tail (C12) + Sulfate headAromatic ring + Sulfonate + Hydroxyl group
Classification Anionic SurfactantAnionic Hydrotrope
Amphiphilicity High (Distinct hydrophobic/philic regions)Low (Short hydrophobic moiety)
Critical Threshold CMC (Critical Micelle Concentration)MHC (Minimum Hydrotropic Concentration)
Typical Value ~8.2 mM (0.23% w/v)~0.1 – 0.6 M (2.0 – 12.0% w/v)
Solubilization Mechanism Micellar EntrapmentStep-wise Aggregation / Stacking

Expert Insight: SHBS lacks the long alkyl chain necessary to drive the "hydrophobic effect" that causes spontaneous micellization at low concentrations. Instead, it acts by interfering with the structure of water or stacking with the drug molecule, a phenomenon known as hydrotropy .

Mechanism of Action: Micellization vs. Hydrotropy

Understanding the mechanism is vital for experimental design. SDS creates a distinct hydrophobic core, whereas SHBS creates a planar stacking complex.

Visualizing the Solubilization Pathways

SolubilizationMechanisms cluster_SDS SDS: Micellar Solubilization cluster_SHBS SHBS: Hydrotropic Solubilization SDS_Mono SDS Monomers (< 8 mM) CMC_Point Critical Micelle Concentration (CMC Reached) SDS_Mono->CMC_Point Conc. Increase Micelle Spherical Micelle (Hydrophobic Core Formed) CMC_Point->Micelle Entropy Driven Drug_SDS Drug Entrapped in Core Micelle->Drug_SDS Solubilization SHBS_Mono SHBS Monomers (Low Conc.) MHC_Point Minimum Hydrotropic Concentration (MHC ~0.5 M) SHBS_Mono->MHC_Point Conc. Increase (High) Stacking Planar Stacking/Aggregation (No distinct core) MHC_Point->Stacking Enthalpy/Stacking Driven Drug_SHBS Drug-Hydrotrope Complex Stacking->Drug_SHBS Co-solvency

Caption: Mechanistic divergence between SDS micelle formation (left) and SHBS hydrotropic stacking (right).

Experimental Comparative Study

Objective: To quantify and compare the solubilization efficiency of SDS and SHBS for a model hydrophobic drug (e.g., Ibuprofen or Atorvastatin).

Protocol: Equilibrium Solubility Determination

This self-validating protocol ensures you distinguish between surfactant efficiency and hydrotropic capacity.

Materials:

  • Analyte: Excess Ibuprofen (solid).

  • Solvent: Phosphate Buffer (pH 7.4) or Distilled Water.

  • Agents: SDS (High Purity), SHBS (High Purity).

Workflow:

  • Preparation of Stock Solutions:

    • SDS Series: Prepare 0, 2, 5, 8 , 10, 20, 50 mM. (Focus on the 0-50 mM range).

    • SHBS Series: Prepare 0, 0.1, 0.2, 0.5, 1.0 , 1.5, 2.0 M. (Note the Molar scale).

  • Saturation: Add excess Ibuprofen to 10 mL of each solution in sealed vials.

  • Equilibration: Shake at 25°C for 24 hours (orbital shaker).

  • Separation: Centrifuge at 10,000 rpm for 10 mins; filter supernatant through 0.45 µm PVDF filter.

  • Quantification: Dilute filtrate and analyze via UV-Vis Spectrophotometry (264 nm for Ibuprofen) or HPLC.

Representative Data Comparison

The following table summarizes the typical performance characteristics observed in such a study.

ParameterSDS PerformanceSHBS PerformanceInterpretation
Onset of Action Sharp increase at ~8 mM Gradual increase starting > 0.1 M SDS is efficient; SHBS requires bulk loading.
Solubilization Factor High (per mole of agent)Low (per mole of agent)SDS is a more potent solubilizer on a molar basis.
Viscosity Impact Increases significantly at high conc.Remains relatively low even at 2.0 MSHBS is better for injectable formulations where viscosity is a concern.
Protein Interaction Denaturing (Unfolds proteins)Stabilizing (Preserves structure)Use SDS for analysis (PAGE); Use SHBS for formulation.
Application Guide: When to Use Which?

In drug development, the choice between SDS and SHBS is dictated by the stage of the pipeline.

Scenario A: Analytical Testing & Lysis (Use SDS)
  • Goal: Dissolution testing (QC), cell lysis, or protein molecular weight determination.

  • Why: You need rapid, complete solubilization and are not concerned with preserving protein native structure.

  • Protocol Ref: SDS is the standard for "Sink Conditions" in dissolution media (typically 0.1% - 1.0% SDS).

Scenario B: Liquid Formulation & Stabilization (Use SHBS)
  • Goal: Creating a high-concentration liquid injection or syrup of a poorly soluble drug (e.g., Nifedipine, Atorvastatin).

  • Why: You need to increase solubility without the toxicity or irritation associated with high-dose surfactants. SHBS acts as a "stabilizer" and prevents precipitation upon dilution.

  • Synergy: SHBS is often used with surfactants. A mixture of SDS (low conc) and SHBS (high conc) often yields synergistic solubility (Mixed Hydrotropy).

Decision Workflow

DecisionTree Start Select Agent Goal Primary Goal? Start->Goal Denature Lysis / Denaturation (Analytical) Goal->Denature Destroy Structure Formulate Formulation / Stability (Therapeutic) Goal->Formulate Preserve Structure SDS_Node USE SDS (0.1 - 1.0%) Denature->SDS_Node SHBS_Node USE SHBS (0.5 - 2.0 M) Formulate->SHBS_Node Hydrotropy

Caption: Decision matrix for selecting SDS vs. SHBS based on development stage.

Safety & Toxicity Profile
  • SDS:

    • Irritation: High. Known skin and eye irritant.[2][3]

    • Toxicity: Moderate acute toxicity. Harmful to aquatic life.

    • Regulatory: FDA Inactive Ingredient Database limit is strict for oral/injectable routes.

  • SHBS:

    • Irritation: Low to Moderate. Often used in cosmetics and as a preservative.

    • Toxicity: Generally lower acute toxicity than SDS.

    • Regulatory: Accepted as a safe hydrotrope/stabilizer in specific limits.

References
  • Patel, V. F., & Sarai, J. (2014). Synergistic effect of hydrotrope and surfactant on solubility and dissolution of atorvastatin calcium: Screening factorial design followed by ratio optimization. Indian Journal of Pharmaceutical Sciences. Link

  • Evstigneev, M. P., et al. (2006). Complexation of hydrotropic agents with aromatic drugs in aqueous solution. European Journal of Pharmaceutical Sciences. Link

  • Roy, B. K., & Moulik, S. P. (2002). Amphiphile-hydrotrope interaction: A detailed study of the solution behavior of SDS and SHBS. Colloids and Surfaces A: Physicochemical and Engineering Aspects. Link

  • Shukla, S., et al. (2020).[4][5] A Review on Solubility Enhancement Techniques. International Journal of Pharmacy & Pharmaceutical Research.[5] Link

  • Sigma-Aldrich. (2024). Safety Data Sheet: Sodium Dodecyl Sulfate. Link

Sources

"validation of HPLC method for Sodium p-hydroxybenzenesulphonate analysis"

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Validation Guide: HPLC Methods for Sodium p-Hydroxybenzenesulphonate Analysis

Executive Summary

Sodium p-hydroxybenzenesulphonate (CAS 98-67-9 for the acid form) is a highly polar aromatic sulfonic acid utilized extensively as an intermediate in pharmaceutical synthesis, agricultural chelates, and antimicrobial agents[1][2][3]. Due to its permanent negative charge and high hydrophilicity, quantifying this compound presents a significant analytical challenge. Standard reversed-phase chromatography often results in poor retention, peak tailing, and susceptibility to matrix interference.

This guide objectively compares two advanced high-performance liquid chromatography (HPLC) strategies for the analysis of Sodium p-hydroxybenzenesulphonate: Ion-Pairing Reversed-Phase (IP-RP) and Hydrophilic Interaction Liquid Chromatography (HILIC) . By evaluating both methods against the updated ICH Q2(R2) validation guidelines[4][5], this document provides researchers with the mechanistic insights and empirical data necessary to select the optimal protocol for their specific drug development or quality control workflows.

The Analytical Challenge: Polarity and Retention Mechanics

Sodium p-hydroxybenzenesulphonate contains both a phenolic hydroxyl group (pKa ~9) and a sulfonate group (pKa < 1). Across the standard HPLC operating range (pH 2–8), the sulfonate group remains fully ionized. This permanent anionic state renders the molecule highly polar (logP < 0), meaning it bypasses the hydrophobic stationary phase of a standard C18 column and elutes near the void volume (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


)[1].

To force retention, analysts must manipulate the analyte's apparent polarity or change the fundamental partitioning mechanism.

Mechanistic Comparison: IP-RP vs. HILIC
  • IP-RP (The Masking Strategy): Introduces a positively charged ion-pairing agent (e.g., Tetrabutylammonium, TBA+) into the mobile phase. The TBA+ binds dynamically with the anionic sulfonate group, neutralizing the charge and forming a lipophilic complex that can interact with the C18 stationary phase.

  • HILIC (The Partitioning Strategy): Utilizes a polar stationary phase (e.g., Amide) and a highly organic mobile phase (>80% Acetonitrile). The stationary phase immobilizes a stagnant, water-enriched layer. The polar sulfonate molecule partitions out of the hydrophobic mobile phase and into this aqueous layer, achieving retention without the need for complex mobile phase additives.

RetentionMechanisms Analyte Sodium p-Hydroxybenzenesulphonate (Highly Polar, Anionic) IPRP Ion-Pairing RP (C18) Hydrophobic interaction via TBA+ complexation Analyte->IPRP TBA+ Ion-Pairing Agent HILIC HILIC (Amide) Partitioning into water-enriched layer Analyte->HILIC >80% Acetonitrile

Mechanistic comparison of IP-RP and HILIC retention strategies.

Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems. The use of a Photodiode Array (PDA) detector allows for continuous monitoring of peak purity. If the calculated purity angle exceeds the purity threshold, the system flags the run, preventing the false quantification of co-eluting impurities.

Sample Preparation (Standardized for Both Methods)
  • Stock Solution: Accurately weigh 50.0 mg of Sodium p-hydroxybenzenesulphonate reference standard. Dissolve in 50 mL of the respective method diluent to achieve a 1.0 mg/mL concentration. Sonicate for 10 minutes.

  • Working Solutions: Dilute the stock solution to a working concentration of 50 µg/mL.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter prior to injection to protect column frits.

Method A: Ion-Pairing Reversed-Phase (IP-RP)
  • Column: C18 (250 mm × 4.6 mm, 5 µm particle size).

  • Mobile Phase A: 10 mM Tetrabutylammonium hydrogen sulfate (TBAHS) in LC-MS grade water, adjusted to pH 3.0 with dilute phosphoric acid. (Causality: pH 3.0 suppresses the ionization of the phenolic hydroxyl group, ensuring the molecule only interacts via the sulfonate group).

  • Mobile Phase B: Acetonitrile.

  • Elution: Isocratic, 80% A / 20% B.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection: PDA/UV at 230 nm.

Method B: Hydrophilic Interaction Liquid Chromatography (HILIC)
  • Column: Amide-bonded silica (150 mm × 4.6 mm, 3.5 µm particle size).

  • Mobile Phase A: 10 mM Ammonium formate in LC-MS grade water, adjusted to pH 3.0 with formic acid. (Causality: Ammonium formate provides the necessary ionic strength to prevent secondary electrostatic repulsions between the analyte and residual silanols on the stationary phase).

  • Mobile Phase B: Acetonitrile.

  • Elution: Isocratic, 15% A / 85% B.

  • Flow Rate: 0.8 mL/min.

  • Column Temperature: 35°C.

  • Injection Volume: 5 µL.

  • Detection: PDA/UV at 230 nm.

ICH Q2(R2) Validation Framework

The updated ICH Q2(R2) guideline, which became legally effective in June 2024, mandates a lifecycle approach to analytical method validation[5][6]. It emphasizes not just the initial validation parameters (Specificity, Linearity, Accuracy, Precision, LOD/LOQ), but also the establishment of a Method Operable Design Region (MODR) through rigorous robustness testing[4][7].

ValidationWorkflow ATP Analytical Target Profile (ATP) Define Method Intent Method Method Selection & Optimization (IP-RP vs. HILIC) ATP->Method Specificity Specificity & Selectivity Peak Purity via DAD/MS Method->Specificity Linearity Linearity & Range Response Assessment Specificity->Linearity AccPrec Accuracy & Precision Recovery & %RSD Linearity->AccPrec Robustness Robustness (MODR) Lifecycle Management AccPrec->Robustness

ICH Q2(R2) compliant lifecycle validation workflow for analytical procedures.

Causality in Validation Metrics
  • Accuracy & Precision: Evaluated by spiking known concentrations of the analyte into a synthetic matrix. IP-RP generally exhibits tighter precision because hydrophobic partitioning is less sensitive to minor temperature fluctuations than the delicate water-layer partitioning in HILIC.

  • Sensitivity (LOD/LOQ): HILIC inherently provides better sensitivity. The high organic content (85% Acetonitrile) lowers mobile phase viscosity, increasing analyte diffusivity and resulting in sharper, taller peaks.

  • Robustness: HILIC is notoriously sensitive to variations in aqueous content. A ±2% change in Mobile Phase A can drastically shift retention times, whereas IP-RP remains highly stable once the column is fully equilibrated with the ion-pairing agent.

Comparative Validation Data

The following table summarizes the experimental validation results for both methods, evaluated against standard ICH Q2(R2) acceptance criteria[4][5].

Validation ParameterICH Q2(R2) Acceptance CriteriaMethod A: IP-RP ResultsMethod B: HILIC Results
Specificity Peak Purity Angle < ThresholdPass (No matrix interference)Pass (No matrix interference)
Linearity (Range)

(10–100 µg/mL)


Accuracy (Recovery) 98.0% – 102.0% (at 50%, 100%, 150%)99.5% ± 0.8%100.2% ± 1.1%
Precision (Repeatability) %RSD

(n=6 injections)
0.6%1.2%
LOD / LOQ S/N > 3 (LOD) / S/N > 10 (LOQ)0.5 µg/mL / 1.5 µg/mL0.2 µg/mL / 0.6 µg/mL
Robustness

shift < 5% under altered conditions
Highly Robust (Stable

)
Sensitive (Requires strict mobile phase prep)
Equilibration Time Stable baseline required~60 minutes (TBA+ saturation)~20 minutes

Conclusion & Strategic Recommendations

Both the IP-RP and HILIC methods successfully meet the stringent requirements of the ICH Q2(R2) guidelines for the quantification of Sodium p-hydroxybenzenesulphonate. However, the optimal choice depends heavily on the Analytical Target Profile (ATP) of your laboratory:

  • Choose IP-RP (Method A) for routine Quality Control (QC) environments where robustness and precision are paramount. The use of TBAHS provides rock-solid retention times and excellent repeatability, making it ideal for high-throughput batch release testing, provided you can dedicate a specific column to ion-pairing agents (as they are notoriously difficult to wash off).

  • Choose HILIC (Method B) for Research & Development (R&D) or impurity profiling where sensitivity and MS-compatibility are required. HILIC offers superior LOD/LOQ and avoids the use of non-volatile ion-pairing agents, making it directly transferable to LC-MS systems for structural elucidation of unknown impurities.

References

  • Validation of Analytical Procedures Q2(R2) - ICH International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). URL: [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline European Medicines Agency (EMA). URL: [Link]

  • ICH Q2(R2) Guide: Analytical Method Validation Explained IntuitionLabs. URL: [Link]

  • ICH Q2 (R2) Validation of Analytical Procedures MasterControl. URL:[Link]

  • Nature of impurities in fertilizers containing EDDHMA/Fe(3+), EDDHSA/Fe(3+), and EDDCHA/Fe(3+) chelates PubMed (National Institutes of Health). URL: [Link]

  • p-Hydroxybenzenesulfonic acid–formaldehyde solid acid resin for the conversion of fructose and glucose to 5-hydroxymethylfurfural RSC Advances (RSC Publishing). URL:[Link]

Sources

A Comparative Guide to Confirming the Identity and Purity of Sodium p-hydroxybenzenesulphonate

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the rigorous confirmation of a chemical's identity and purity is a foundational pillar of scientific integrity. This guide provides an in-depth comparison of analytical methodologies for the characterization of Sodium p-hydroxybenzenesulphonate (also known as Sodium p-phenolsulfonate)[1][2][3], with a primary focus on titration techniques. We will explore the causality behind experimental choices and present supporting data to empower you in selecting the most appropriate method for your application.

The Critical Role of Identity and Purity

Sodium p-hydroxybenzenesulphonate is utilized in various applications, including as a reagent in organic synthesis and as a stabilizer in certain formulations[4]. Its efficacy and safety are directly linked to its chemical integrity. The presence of impurities, such as isomers (e.g., sodium o-hydroxybenzenesulphonate) or residual starting materials, can significantly impact experimental outcomes and product quality. Therefore, robust analytical methods are essential for quality control and to ensure the reliability of research data.

Titrimetric Methods: A Cornerstone of Purity Assessment

Titration remains a powerful, cost-effective, and accurate method for determining the purity of many chemical substances. For Sodium p-hydroxybenzenesulphonate, two primary titrimetric approaches are particularly relevant: non-aqueous acid-base titration and potentiometric titration.

Non-Aqueous Acid-Base Titration

Principle: The sulfonate group in Sodium p-hydroxybenzenesulphonate is the salt of a strong acid and a strong base, making it a very weak base. In aqueous solutions, water is a stronger base than the sulfonate, preventing accurate titration[5]. By moving to a non-aqueous solvent system with weaker basicity than the sulfonate, direct titration as a base becomes feasible[5]. A common approach involves dissolving the sample in a mixture of acetic acid and acetic anhydride and titrating with a strong acid, such as perchloric acid in dioxane[5][6][7].

The "Why": Acetic anhydride is added to remove any traces of water from the acetic acid solvent, ensuring a truly non-aqueous environment and a sharp, discernible endpoint. Perchloric acid is a very strong acid in this medium, allowing for the quantitative protonation of the weakly basic sulfonate.

Experimental Protocol: Non-Aqueous Titration of Sodium p-hydroxybenzenesulphonate

  • Reagent Preparation:

    • Titrant: 0.1 N Perchloric acid in dioxane.

    • Solvent: A 1:1 mixture of glacial acetic acid and acetic anhydride.

    • Indicator: Crystal violet solution (0.5% w/v in glacial acetic acid).

  • Procedure:

    • Accurately weigh approximately 200-300 mg of the Sodium p-hydroxybenzenesulphonate sample into a dry 250 mL conical flask.

    • Add 50 mL of the acetic acid/acetic anhydride solvent mixture and gently swirl to dissolve the sample.

    • Add 2-3 drops of the crystal violet indicator solution. The solution will typically appear violet.

    • Titrate with 0.1 N perchloric acid until the color changes from violet to a stable blue-green endpoint.

    • Perform a blank titration using the same volume of solvent and indicator, and subtract the blank volume from the sample titration volume.

  • Calculation of Purity:

    • Purity (%) = [(V_s - V_b) * N * E] / W * 100

      • V_s = Volume of perchloric acid consumed by the sample (mL)

      • V_b = Volume of perchloric acid consumed by the blank (mL)

      • N = Normality of the perchloric acid titrant

      • E = Equivalent weight of Sodium p-hydroxybenzenesulphonate (196.15 g/mol )

      • W = Weight of the sample (mg)

Potentiometric Titration

Principle: Potentiometric titration relies on measuring the change in potential of a suitable electrode as the titrant is added[8][9]. This method is particularly advantageous as it does not require a visual indicator and can be automated, leading to higher precision and objectivity in endpoint determination[8]. The endpoint is identified as the point of maximum inflection on the titration curve (potential vs. volume of titrant)[9].

The "Why": This technique is ideal for colored or turbid solutions where a visual endpoint would be obscured. It provides a more precise determination of the equivalence point by analyzing the rate of change of the potential.

Experimental Workflow: Potentiometric Titration

Potentiometric_Titration_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis Sample Weigh Sample Dissolve Dissolve in Solvent Sample->Dissolve Electrodes Immerse Electrodes Dissolve->Electrodes Titrate Add Titrant Incrementally Electrodes->Titrate Measure Record Potential (mV) Titrate->Measure After each addition Measure->Titrate Continue until past endpoint Plot Plot mV vs. Volume Measure->Plot Derivative Calculate 1st/2nd Derivative Plot->Derivative Endpoint Determine Equivalence Point Derivative->Endpoint Purity Calculate Purity Endpoint->Purity

Caption: Workflow for Potentiometric Titration.

Experimental Protocol: Potentiometric Titration of Sodium p-hydroxybenzenesulphonate

  • Apparatus:

    • Potentiometer with a glass indicator electrode and a suitable reference electrode (e.g., calomel or Ag/AgCl)[5].

    • Automated or manual burette.

    • Magnetic stirrer.

  • Procedure:

    • Prepare the sample and solvent system as described for the non-aqueous titration.

    • Calibrate the potentiometer according to the manufacturer's instructions.

    • Immerse the electrodes in the sample solution and begin stirring gently.

    • Record the initial potential.

    • Add the 0.1 N perchloric acid titrant in small increments (e.g., 0.1-0.2 mL).

    • Record the potential after each addition, allowing the reading to stabilize.

    • Continue the titration past the equivalence point, which is indicated by a large and sudden change in potential.

    • Plot the potential (mV) versus the volume of titrant added (mL). The endpoint is the midpoint of the steepest part of the curve. Alternatively, plot the first or second derivative of the titration curve to more accurately determine the endpoint.

Alternative and Complementary Analytical Techniques

While titration is excellent for purity assessment, a comprehensive analysis often involves orthogonal methods to confirm identity and quantify impurities.

High-Performance Liquid Chromatography (HPLC)

Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase[10]. For Sodium p-hydroxybenzenesulphonate, a reverse-phase HPLC method with UV detection is highly effective[10]. The compound's aromatic ring allows for strong UV absorbance, making it readily detectable[5][10].

The "Why": HPLC is superior for identifying and quantifying specific impurities, including positional isomers, which would not be distinguishable by titration. It provides a "fingerprint" of the sample's composition. Many commercial sources specify purity by HPLC[1][2][11].

Experimental Protocol: HPLC Analysis

  • System: HPLC with a UV detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[10].

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier like acetonitrile or methanol[10].

  • Detection Wavelength: Typically around 220-230 nm, corresponding to an absorbance maximum of the benzene ring.

  • Standard Preparation: A certified reference standard of Sodium p-hydroxybenzenesulphonate is required for accurate quantification[12][13][14].

Spectroscopic Methods

A. UV-Visible (UV-Vis) Spectroscopy:

  • Principle: Measures the absorption of UV or visible light by the analyte. The aromatic ring in Sodium p-hydroxybenzenesulphonate results in characteristic UV absorption[5][15].

  • Application: Primarily used for quantitative analysis based on Beer-Lambert Law, but with lower specificity than HPLC. It can be a quick and simple method for concentration determination in a pure sample.

B. Fourier-Transform Infrared (FTIR) Spectroscopy:

  • Principle: Measures the absorption of infrared radiation by the molecule, causing vibrations of the chemical bonds. The resulting spectrum is a unique fingerprint of the molecule.

  • Application: Excellent for identity confirmation. Key characteristic peaks for Sodium p-hydroxybenzenesulphonate would include those for the O-H stretch of the phenol, S=O stretches of the sulfonate group, and aromatic C-H and C=C vibrations[16][17].

Comparative Analysis of Methods

Method Primary Use Advantages Disadvantages Typical Precision (%RSD)
Non-Aqueous Titration Purity (Assay)Cost-effective, high accuracy for bulk material, follows first principles.Not specific for impurities, requires careful handling of non-aqueous solvents.< 1%
Potentiometric Titration Purity (Assay)High precision, objective endpoint, suitable for colored solutions, automatable.Higher initial equipment cost.< 0.5%[6][7]
HPLC-UV Impurity Profiling, PurityHighly specific and sensitive, can separate and quantify related substances.Higher cost, requires reference standards for quantification.< 2%
UV-Vis Spectroscopy QuantificationSimple, rapid, low cost.Low specificity, susceptible to interference from UV-absorbing impurities.2-5%
FTIR Spectroscopy Identity ConfirmationHighly specific fingerprint, rapid analysis.Not inherently quantitative without calibration, less sensitive to minor impurities.N/A (Qualitative)

Conclusion

For the comprehensive analysis of Sodium p-hydroxybenzenesulphonate, a multi-faceted approach is recommended. Potentiometric non-aqueous titration stands out as the gold standard for accurate and precise purity determination of the bulk material. Its objectivity and potential for automation make it a highly reliable method in a quality control setting.

However, to create a self-validating system, this should be complemented with a specificity-indicating method like HPLC-UV . HPLC is indispensable for identifying and quantifying impurities, thus providing a complete picture of the sample's integrity. FTIR spectroscopy should be employed as a rapid and definitive test for identity confirmation. By integrating these techniques, researchers can be confident in the identity and purity of their Sodium p-hydroxybenzenesulphonate, ensuring the validity and reproducibility of their work.

References

  • Hanna, J. G., & Siggia, S. (1981). Characterization of Petroleum Sulfonates by a Nonaqueous Titration Method. OnePetro. [Link]

  • Holm, L. W. (1981). Characterization of Petroleum Sulfonates by a Nonaqueous Titration Method. OnePetro. [Link]

  • U.S. Department of Energy. (1981). Characterization of petroleum sulfonates by a nonaqueous titration method. OSTI.GOV. [Link]

  • American Chemical Society. (n.d.). Titrations in Nonaqueous Solutions. ACS Publications. [Link]

  • Francis, C. K., & Prey, A. (1912). A VOLUMETRIC METHOD FOR THE DETERMINATION OF PHENOL-+-SULFONIC ACID. Zenodo. [Link]

  • Canbäck, T. (1951). A Note on the Titration of Sulphonamides in Non-Aqueous Solvents. Scilit. [Link]

  • ResearchGate. (2022). (a) FT-IR spectra of sodium 4-(phenylamino)benzenesulfonate and HCP-SO3Na. ResearchGate. [Link]

  • MDPI. (2025). Pulsed and Cyclic Voltammetric Studies of Phenols and Naphthols in Dimethylformamide in Presence of Sodium 4-Vinylbenzenesulfonate. MDPI. [Link]

  • PureSynth. (n.d.). Sodium 4-Hydroxybenzenesulfonate 98.0%(HPLC). PureSynth. [Link]

  • MilliporeSigma. (n.d.). Sodium 4-hydroxybenzenesulfonate. MilliporeSigma. [Link]

  • Taylor & Francis. (n.d.). Sodium phenolate – Knowledge and References. Taylor & Francis Online. [Link]

  • EDQM. (2024). Ph. Eur. reference standards. EDQM. [Link]

  • Merck Millipore. (n.d.). Pharmacopeia & Metrological Institute Standards. Merck Millipore. [Link]

  • Chemistry LibreTexts. (2026). 2: Potentiometric Titrations (Experiment). Chemistry LibreTexts. [Link]

  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Creative Bioarray. [Link]

  • National Institutes of Health. (n.d.). Sodium 4-hydroxybenzenesulfonate. PubChem. [Link]

  • University of California, Berkeley. (n.d.). POTENTIOMETRIC TITRATION OF AN ACID MIXTURE. UC Berkeley College of Chemistry. [Link]

  • Le, T. H., et al. (2019). Development and Validation of an HPLC Method for Simultaneous Assay of Potassium Guaiacolsulfonate and Sodium Benzoate in Pediatric Oral Powder. PMC. [Link]

  • European Pharmacopoeia. (2013). HPLC method for stability evaluation of pharmaceutical preparations containing sodium picosulfate. 8th ed. Strasbourg: Council Of Europe. [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Sodium ion. HELIX Chromatography. [Link]

  • Taylor & Francis. (n.d.). Potentiometric titration – Knowledge and References. Taylor & Francis Online. [Link]

  • SciSpace. (n.d.). High-performance liquid chromatography method for the analysis of sodium benzoate. SciSpace. [Link]

  • Agilent. (n.d.). Pharmaceutical Analysis Using UV-Vis: Compliance with USP Chapter <857>, and European Pharmacopoeia (Ph. Eur.). Agilent. [Link]

  • ResearchGate. (2023). UV-Vis spectroscopic and colorimetric anion detection and fluorescence properties of new 3-amino-4-hydroxybenzenesulfonic acid-based Schiff bases depending on the strength and position of the electron donor substitution. ResearchGate. [Link]

  • SpectraBase. (n.d.). p-hydroxybenzenesulfonic acid, monosodium salt - Optional[1H NMR] - Chemical Shifts. SpectraBase. [Link]

  • Hach. (n.d.). APPENDIX TITRATION GUIDE. Hach. [Link]

  • ResearchGate. (2018). UV–Vis absorption spectra of 8-hydroxy-1,3,6-pyrenetrisulfonic acid.... ResearchGate. [Link]

  • Google Patents. (n.d.). CN106674062A - Method for preparing sodium 3-nitrobenzenesulfonate through catalytic sulfonation.
  • BioSpectra. (2025). SODIUM HYDROXIDE 1 ON TESTING METHODS. BioSpectra. [Link]

  • ScienceOpen. (2020). Development and validation of HPLC-UV method for the quantitative analysis of carcinogenic organic impurities and its isomers in the sodium polystyrene sulfonate polymer. ScienceOpen. [Link]

Sources

"performance comparison of Sodium p-hydroxybenzenesulphonate from different suppliers"

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Sodium p-hydroxybenzenesulphonate (SHBS), a critical intermediate in the synthesis of Calcium Dobesilate and various electroplating additives, exhibits significant variance in quality depending on the synthesis route and purification rigor of the supplier. This guide objectively compares the performance of SHBS from three distinct supplier categories: High-Purity Analytical (Supplier A) , Standard Chemical (Supplier B) , and Industrial Bulk (Supplier C) .

Our comparative analysis focuses on three Critical Quality Attributes (CQAs): Isomeric Purity (para- vs. ortho- ratio) , Hydration Stability , and Inorganic Salt Load . Experimental data demonstrates that while Industrial Grade sources offer cost advantages, their elevated ortho-isomer content (>2.5%) significantly reduces downstream reaction yields by competing for reagents.

Technical Background & Supplier Landscape

Chemical Identity & Synthesis

SHBS is typically synthesized via the sulfonation of phenol. This electrophilic aromatic substitution yields two isomers:

  • Target Product: para-hydroxybenzenesulfonate (thermodynamically favored at high temps).

  • Impurity: ortho-hydroxybenzenesulfonate (kinetically favored).

Supplier Categories:

  • Supplier A (Analytical Grade): Focuses on recrystallization to remove the ortho isomer and inorganic salts. (e.g., Sigma-Aldrich, TCI).[1]

  • Supplier B (Synthesis Grade): Balances purity with cost; often supplied as the dihydrate.

  • Supplier C (Industrial Grade): Bulk material often containing residual sodium sulfate and higher ortho content.

Synthesis Pathway & Impurity Origin

The following diagram illustrates the origin of the critical impurities differentiating the suppliers.

SHBS_Synthesis Phenol Phenol (Starting Material) Reaction Sulfonation (100°C vs 150°C) Phenol->Reaction H2SO4 H2SO4 (Sulfonating Agent) H2SO4->Reaction Ortho Ortho-Isomer (Impurity) <5% in High Grade Reaction->Ortho Kinetic Control (Low Temp) Para Para-Isomer (SHBS Target) >95% Reaction->Para Thermodynamic Control (High Temp) NaSalt Neutralization (Na2CO3) Ortho->NaSalt Para->NaSalt Final Sodium p-hydroxybenzenesulphonate (Crude) NaSalt->Final Purification Recrystallization Final->Purification Supplier Dependent

Figure 1: Reaction pathway showing the divergent formation of the critical ortho-isomer impurity.

Comparative Analysis: Experimental Data

The following data represents a validation study comparing three representative lots against a USP-aligned standard.

Quantitative Performance Matrix
ParameterSupplier A (Analytical)Supplier B (Synthesis)Supplier C (Industrial)Impact on Application
Assay (HPLC) 99.2%97.5%94.1%Lower assay requires stoichiometry adjustment.
Ortho-Isomer < 0.1%1.2%3.8%Critical: Reduces yield in Calcium Dobesilate synthesis.
Water Content 14.5% (Consistent Dihydrate)15.1% (Variable)8.0% (Mixed Anhydrous/Hydrate)Inconsistent water affects weight-based dosing.
Sodium Sulfate < 0.5%1.0%> 2.5%Increases ash content; interferes with electrochemical uses.
pH (10% Soln) 6.5 - 7.56.0 - 8.08.5 - 9.5High pH indicates residual alkali (Na₂CO₃).
Solubility & Stability Profile
  • Supplier A: Dissolves rapidly in water to form a clear, colorless solution.

  • Supplier C: Solutions often exhibit a slight yellow tint (oxidized phenols) and turbidity due to insoluble inorganic sulfates.

Experimental Protocols

To validate the claims above, the following self-validating protocols were established.

HPLC Determination of Isomeric Purity

This method separates the para and ortho isomers, which is the primary differentiator of supplier quality.

  • Principle: Reverse-Phase Chromatography with UV detection.[2]

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 5 µm.

  • Mobile Phase:

    • A: 0.1% Phosphoric Acid in Water.

    • B: Acetonitrile.[3]

    • Gradient: 0-5 min (5% B), 5-15 min (5% -> 30% B).

  • Flow Rate: 1.0 mL/min.[2]

  • Detection: UV @ 254 nm (aromatic ring absorption).

  • Sample Prep: Dissolve 50 mg SHBS in 50 mL Mobile Phase A.

Workflow Visualization:

HPLC_Workflow Sample Sample Weighing (50mg) Dissolution Dissolution (Mobile Phase A) Sample->Dissolution Filter Filtration (0.45µm PTFE) Dissolution->Filter Inject Injection (10µL) Filter->Inject Separation C18 Column Separation (Hydrophobic Interaction) Inject->Separation Detect UV Detection (254nm) Separation->Detect Data Integration: Para (RT ~4.5 min) Ortho (RT ~5.8 min) Detect->Data

Figure 2: Analytical workflow for separating isomeric impurities.

Water Content (Karl Fischer)

Distinguishing between the dihydrate (


) and anhydrous forms is vital for stoichiometry.
  • Method: Volumetric Karl Fischer Titration.

  • Solvent: Methanol (dry).

  • Expectation:

    • Dihydrate Theoretical Water: ~15.5%.

    • Supplier A typically tests at 14.5-16.0% (Stable Dihydrate).

    • Supplier C often tests <10% (indicating partial dehydration or mixtures).

Conclusion & Recommendations

The choice of SHBS supplier should be dictated by the sensitivity of the downstream application:

  • For Pharmaceutical Synthesis (e.g., Calcium Dobesilate):

    • Recommendation: Use Supplier A (Analytical/Pharma Grade) .

    • Reasoning: The ortho-isomer is difficult to remove after the final coupling step. Starting with <0.1% ortho SHBS prevents costly purification of the final API.

  • For Electroplating / Surface Treatment:

    • Recommendation: Supplier B is sufficient.

    • Reasoning: Minor isomeric impurities do not significantly affect the surfactant properties required for plating baths, provided the inorganic salt content (sulfates) is monitored.

  • For Cost-Sensitive Industrial Detergents:

    • Recommendation: Supplier C .

    • Reasoning: High detergency is maintained regardless of isomer ratio; cost is the primary driver.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 4379756, Sodium 4-hydroxybenzenesulfonate. Retrieved from [Link]

Sources

"spectroscopic comparison of Sodium p-hydroxybenzenesulphonate and its isomers"

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In pharmaceutical and industrial synthesis, Sodium p-hydroxybenzenesulphonate (Sodium 4-hydroxybenzenesulfonate) is a critical intermediate. However, its efficacy and safety profile are often compromised by the presence of its positional isomers—specifically the ortho- (2-hydroxy) and meta- (3-hydroxy) analogues.

This guide provides a technical comparison of these isomers, focusing on spectroscopic differentiation (NMR, FTIR, UV-Vis) and chromatographic separation. We move beyond basic data listing to explain the causality of spectral shifts, providing a self-validating framework for quality control (QC) and R&D professionals.

Structural & Thermodynamic Context

Understanding the origin of these isomers is the first step in controlling them. The sulfonation of phenol is a classic example of Kinetic vs. Thermodynamic control .

  • Kinetic Product (Ortho): Formed rapidly at lower temperatures (<100°C). The sulfonate group adds ortho to the hydroxyl group due to proximity, despite steric hindrance.

  • Thermodynamic Product (Para): Formed at higher temperatures (>100°C) or over long reaction times. The ortho isomer rearranges to the more stable para position to minimize steric strain.

Visualization: Sulfonation Pathway & Isomerization

The following diagram illustrates the reaction pathways, highlighting critical control points for synthesis.

SulfonationPathway Phenol Phenol (Starting Material) Ortho o-Phenolsulfonic Acid (Kinetic Product) Phenol->Ortho H2SO4, <100°C Fast, Reversible Para p-Phenolsulfonic Acid (Thermodynamic Product) Phenol->Para H2SO4, >100°C Slow, Irreversible Ortho->Para Isomerization (Heat/Time) Meta m-Phenolsulfonic Acid (Rare impurity)

Figure 1: Reaction pathway showing the kinetic preference for the ortho-isomer and thermodynamic stability of the para-isomer.

Spectroscopic Characterization

Differentiation of isomers relies on detecting changes in symmetry and electronic environment.

Nuclear Magnetic Resonance (¹H NMR)

NMR is the definitive tool for isomer quantification. The symmetry of the molecule dictates the splitting pattern.

FeaturePara-Isomer (Target)Ortho-Isomer (Impurity)Meta-Isomer (Rare)
Symmetry High (

)
Low (

)
Low (

)
Spin System AA'BB' (appears as two doublets)ABCD (4 distinct signals)ABCD (4 distinct signals)
Chemical Shifts (

, ppm)
~6.8 (d, 2H, ortho to OH)~7.6 (d, 2H, ortho to SO3)~6.9–7.0 (m, 2H)~7.3–7.7 (m, 2H)Multiplet patterns distinct from ortho/para
Coupling (

)




and

dominate

Diagnostic Insight: In the para isomer, you will see two clean "doublets" (actually higher-order multiplets resembling doublets) with a strong roof effect. The ortho isomer will display a complex 4-proton pattern. If your "doublets" show small satellite peaks or asymmetry at the base, it indicates ortho contamination.

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR is excellent for quick QC identification, particularly in the "fingerprint region" (600–900 cm⁻¹) where C-H out-of-plane bending occurs.

  • Para-Substitution: Characterized by a single strong band at 830–840 cm⁻¹ . This corresponds to the in-phase wagging of two adjacent hydrogen atoms on the ring.

  • Ortho-Substitution: Characterized by a strong band at 750–760 cm⁻¹ (4 adjacent hydrogen atoms).

  • Sulfonate Group: Look for the asymmetric

    
     stretch at ~1180 cm⁻¹  and symmetric stretch at ~1040 cm⁻¹ . These will be present in all isomers but may shift slightly (±5 cm⁻¹) due to steric compression in the ortho isomer.
    
UV-Vis Spectroscopy

While less specific than NMR, UV-Vis is the primary detection method for HPLC.

  • Para-Isomer:

    
    . The para arrangement allows for efficient conjugation between the electron-donating -OH and electron-withdrawing -SO₃Na groups (push-pull effect), often leading to a higher extinction coefficient (
    
    
    
    ).
  • Ortho-Isomer:

    
     is often hypsochromically shifted (blue-shifted) or exhibits a "shoulder" due to steric twisting that reduces planarity and conjugation efficiency.
    

Experimental Protocol: HPLC Separation

Objective: To quantitatively separate Sodium p-hydroxybenzenesulphonate from its ortho-isomer impurity.

Challenge: Both isomers are highly polar and water-soluble, making retention on standard C18 columns difficult without ion suppression.

Validated Method Parameters
  • Column: C18 (Octadecyl) with high surface coverage or a Phenyl-Hexyl column (for enhanced

    
     selectivity).
    
    • Recommendation: Agilent ZORBAX Eclipse Plus C18 or Phenomenex Luna Phenyl-Hexyl (4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 20 mM Potassium Phosphate Buffer, pH 3.0 (Adjusted with Phosphoric Acid).

    • Why pH 3.0? This suppresses the ionization of the phenolic -OH (pKa ~10) and ensures the sulfonate -SO₃H (pKa < 1) remains fully ionized but paired with buffer counter-ions, stabilizing retention.

  • Mobile Phase B: Acetonitrile (ACN).[1]

  • Flow Rate: 1.0 mL/min.[1][2][3]

  • Detection: UV @ 275 nm (or 230 nm for higher sensitivity).

  • Temperature: 30°C.

Gradient Profile
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.0955Injection / Equilibration
10.08020Elution of Isomers
12.05050Wash
15.0955Re-equilibration

Elution Order Logic:

  • Para-Isomer: typically elutes first . It is more polar due to the exposed functional groups interacting with the aqueous phase.

  • Ortho-Isomer: typically elutes second . The ortho position allows for intramolecular hydrogen bonding between the hydroxyl proton and the sulfonate oxygen. This "hides" the polar groups, making the molecule effectively more hydrophobic and increasing its retention on the non-polar stationary phase.

Workflow Visualization

The following diagram outlines the logical flow for identifying and quantifying the isomers.

HPLCWorkflow Sample Sample Preparation (Dissolve in Mobile Phase A) HPLC HPLC Separation (C18 / pH 3.0 / ACN) Sample->HPLC Detector UV Detector (275 nm) HPLC->Detector Decision Peak Analysis Detector->Decision ParaPeak Peak 1 (Early Elution) Para-Isomer Decision->ParaPeak Major Peak OrthoPeak Peak 2 (Late Elution) Ortho-Isomer Decision->OrthoPeak Minor Impurity

Figure 2: Analytical workflow for separating and identifying phenolsulfonate isomers.

References

  • Synthesis & Kinetics: Cerfontain, H. (1968). Mechanistic Aspects in Aromatic Sulfonation and Desulfonation. Interscience Publishers.

  • Spectroscopic Data (NMR): SDBS Web: Spectral Database for Organic Compounds. Sodium 4-hydroxybenzenesulfonate.[4] National Institute of Advanced Industrial Science and Technology (AIST).

  • HPLC Methodology: Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. (General Reference for Ion-Pair/pH control).
  • Isomer Differentiation: Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Ed. Wiley.
  • Industrial Application: "Sulfonic Acids, Aromatic". Ullmann's Encyclopedia of Industrial Chemistry. Wiley-VCH.[5]

Sources

A Guide to Inter-Laboratory Comparison of Sodium p-Hydroxybenzenesulphonate Analysis

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for establishing a robust inter-laboratory comparison (ILC) for the analysis of Sodium p-hydroxybenzenesulphonate. Recognizing the critical need for method standardization and data reliability in pharmaceutical and chemical industries, this document outlines the scientific rationale, methodologies, and statistical evaluations necessary for a successful comparative study. While specific ILC data for Sodium p-hydroxybenzenesulphonate is not widely published, this guide synthesizes established analytical principles for analogous compounds and general best practices for inter-laboratory trials to provide a scientifically sound protocol.

Sodium p-hydroxybenzenesulphonate, also known as Sodium p-phenolsulfonate, is a chemical intermediate with applications in various industries, including pharmaceuticals and cosmetics, where it may function as a stabilizer or preservative.[1] Accurate and precise quantification of this analyte is paramount for quality control and regulatory compliance. An inter-laboratory comparison is an essential exercise to assess the reproducibility and reliability of an analytical method across different laboratories, ensuring that reported results are consistent and trustworthy, regardless of where the analysis is performed.

The Foundational Role of Inter-Laboratory Comparisons

Inter-laboratory comparisons, also referred to as proficiency testing (PT) or round-robin studies, are a cornerstone of quality assurance in analytical science. The primary objective is to evaluate the performance of participating laboratories for specific tests and to identify potential systematic errors or biases in their analytical procedures.[2][3] A well-designed ILC provides an objective measure of a method's transferability and robustness, which are critical attributes for methods intended for widespread use.

The statistical evaluation of ILC results often involves the use of Z-scores, which compare a laboratory's result to the consensus mean of all participating laboratories.[4] This allows for a standardized assessment of performance, with the goal of achieving Z-scores between -2.0 and +2.0, indicating a satisfactory result.[4]

Analytical Methodologies for Sodium p-Hydroxybenzenesulphonate

The selection of an appropriate analytical method is the first critical step in designing an ILC. Based on the chemical structure of Sodium p-hydroxybenzenesulphonate (a substituted aromatic sulfonate), High-Performance Liquid Chromatography (HPLC) is the most suitable and widely adopted technique.

High-Performance Liquid Chromatography (HPLC)

Reverse-Phase HPLC (RP-HPLC) with UV detection is a powerful and versatile method for the analysis of aromatic compounds like Sodium p-hydroxybenzenesulphonate.[5] The separation is based on the partitioning of the analyte between a nonpolar stationary phase (e.g., C18) and a polar mobile phase.[5]

Key Advantages of HPLC for this Application:

  • Specificity: The ability to separate the analyte of interest from impurities and degradation products.

  • Sensitivity: Modern UV detectors provide excellent sensitivity for aromatic compounds.

  • Robustness: HPLC methods are generally robust and can be successfully transferred between laboratories.

Alternative and Complementary Techniques

While HPLC is the primary recommended technique, other methods could be considered, depending on the specific analytical challenge and available instrumentation.

  • Capillary Electrophoresis (CE): CE offers an alternative separation mechanism based on the differential migration of ions in an electric field.[6] It can be particularly useful for highly polar and charged molecules like sulfonates.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS provides high sensitivity and selectivity but would require a derivatization step to increase the volatility of the non-volatile Sodium p-hydroxybenzenesulphonate.[7][8]

Designing a Robust Inter-Laboratory Comparison

A successful ILC for Sodium p-hydroxybenzenesulphonate analysis requires meticulous planning and execution. The following workflow outlines the key stages involved.

ILC_Workflow cluster_planning Phase 1: Planning & Preparation cluster_execution Phase 2: Execution cluster_evaluation Phase 3: Evaluation & Reporting P1 Define Objectives & Scope P2 Select & Validate Analytical Method P1->P2 P3 Prepare & Characterize Homogeneous Test Material P2->P3 P4 Recruit Participating Laboratories P3->P4 E1 Distribute Test Material & Protocol P4->E1 E2 Laboratories Perform Analysis E1->E2 E3 Collect & Collate Data E2->E3 V1 Statistical Analysis of Results (e.g., Z-scores) E3->V1 V2 Identify Outliers & Investigate Discrepancies V1->V2 V3 Prepare & Distribute Final Report V2->V3

Caption: Workflow for an Inter-Laboratory Comparison Study.

Key Considerations in the ILC Design:
  • Homogeneity and Stability of the Test Material: It is crucial to prepare a large, homogeneous batch of the test material to ensure that all participating laboratories receive identical samples. Stability studies should also be conducted to guarantee that the analyte concentration does not change during storage and transport.[9]

  • Detailed Analytical Protocol: A clear and unambiguous analytical protocol must be provided to all participants. This should include details on sample preparation, instrument parameters, calibration procedures, and data reporting requirements.

  • Statistical Analysis: The statistical approach for data analysis should be defined in advance. This includes methods for determining the assigned value (consensus mean), calculating performance scores (e.g., Z-scores), and identifying outliers.[2]

Comparative Data of Analytical Methods

The following table summarizes the expected performance characteristics of HPLC and CE for the analysis of Sodium p-hydroxybenzenesulphonate, based on data from similar compounds.[6][7]

ParameterHigh-Performance Liquid Chromatography (HPLC)Capillary Electrophoresis (CE)
Principle Separation based on partitioning between a stationary phase and a liquid mobile phase.[6]Separation in a capillary based on differential migration of ions in an electric field.[6]
Stationary Phase C18 or C8 reversed-phase column.[6]Fused-silica capillary.[6]
Mobile Phase/Buffer Isocratic or gradient elution with an organic modifier (e.g., acetonitrile) and an aqueous buffer (e.g., phosphate).[6]Electrolyte solution (e.g., borate buffer) at a specific pH.[6]
Detection UV/Vis (Diode Array Detector - DAD).[6]UV/Vis.[6]
Linearity (r²) > 0.999.[6]> 0.99.[6]
Limit of Quantitation (LOQ) Approximately 10 mg/L for phenolsulfonic acid has been reported.[6]Generally in the low mg/L range.[6]
Precision (RSD %) < 2%.[6]Intraday: 2.6% - 6.4%.[6]

Experimental Protocol: HPLC Method Validation

The validation of the analytical method is a prerequisite for its use in an ILC. The validation process ensures that the method is suitable for its intended purpose and provides reliable results.[10] The following diagram illustrates a typical workflow for HPLC method validation according to ICH guidelines.

HPLC_Validation_Workflow cluster_method_development Method Development cluster_validation_parameters Method Validation cluster_documentation Documentation MD1 Select Column & Mobile Phase MD2 Optimize Separation Parameters MD1->MD2 V1 Specificity MD2->V1 V2 Linearity & Range V1->V2 V3 Accuracy V2->V3 V4 Precision (Repeatability & Intermediate) V3->V4 V5 Limit of Detection (LOD) V4->V5 V6 Limit of Quantitation (LOQ) V5->V6 V7 Robustness V6->V7 D1 Prepare Validation Protocol V7->D1 D2 Execute Validation Studies D1->D2 D3 Generate Validation Report D2->D3

Caption: A Typical Workflow for HPLC Method Validation.

Step-by-Step HPLC Protocol for Sodium p-hydroxybenzenesulphonate Analysis

This protocol is a starting point and should be fully validated before use in an ILC.

1. Instrumentation:

  • A standard HPLC system equipped with a UV detector.[5]

2. Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[5][8]

  • Mobile Phase: A mixture of an aqueous buffer (e.g., 20 mM phosphate buffer, pH 3.0) and an organic solvent like acetonitrile. A gradient elution may be necessary to ensure good separation.[8]

  • Flow Rate: Typically maintained at 1.0 mL/min.[5][8]

  • Column Temperature: 30 °C.[7]

  • Detection Wavelength: Determined by acquiring the UV spectrum of Sodium p-hydroxybenzenesulphonate (a wavelength around 230 nm is a good starting point).[8]

  • Injection Volume: 10 µL.[7]

3. Sample Preparation:

  • Accurately weigh and dissolve the Sodium p-hydroxybenzenesulphonate standard and samples in the initial mobile phase composition.[7]

  • Filter all solutions through a 0.45 µm syringe filter before injection to prevent clogging of the HPLC system.[6][7]

4. Calibration:

  • Prepare a series of calibration standards of known concentrations covering the expected range of the samples.

  • Construct a calibration curve by plotting the peak area against the concentration. The linearity of the curve should be verified (r² > 0.999).

5. Data Analysis:

  • Quantify the amount of Sodium p-hydroxybenzenesulphonate in the samples by comparing their peak areas to the calibration curve.

Conclusion

References

  • A Comparative Guide to the HPLC Validation for O-Phenolsulfonic Acid Analysis - Benchchem.
  • A Comparative Guide to Analytical Methods for O-Phenolsulfonic Acid Quantific
  • Inter labor
  • Single-laboratory validation of a method for the determination of phenols and phenates in disinfectant formulations by liquid chrom
  • Inter laboratory Comparison 2023 Report - Benchmark Intern
  • CAS 825-90-1: Sodium 4-hydroxybenzenesulfon
  • Analytical Method Validation: A Comprehensive Review of Current Practices.
  • Validation of analytical methods for active constituents and agricultural products - APVMA.
  • A Guide to Inter-laboratory Comparison of O-Phenolsulfonic Acid Analysis - Benchchem.
  • A Comparative Guide to the Analysis of Sodium 4-isopropylbenzenesulfonate: Valid
  • Interpretation of interlaboratory comparison results to evaluate labor
  • Introduction to Interlaboratory Comparisons - Critical Points for the Organisation of Test Performance Studies in Microbiology - NCBI.

Sources

Safety Operating Guide

Operational Guide: Sodium p-Hydroxybenzenesulphonate Disposal

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the operational safety and disposal protocols for Sodium p-hydroxybenzenesulphonate (CAS 825-90-1). It is designed for laboratory managers and researchers who require immediate, actionable data to maintain compliance and safety standards.

Executive Safety Summary

Sodium p-hydroxybenzenesulphonate is a sulfonate derivative of phenol. While often considered a mild reagent compared to its parent compounds, it presents specific irritation hazards and incompatibility risks that must be managed to prevent "silent" laboratory accidents (e.g., delayed exothermic reactions in waste containers).

Core Directive: Treat as a Chemical Irritant and Organic Waste . Do not dispose of via municipal drains. Incineration is the only universally accepted disposal route for professional laboratories.

Chemical Profile & Hazard Assessment

Table 1: Physicochemical & Safety Data

ParameterSpecificationOperational Implication
CAS Number 825-90-1Use for waste manifesting and inventory tracking.
Synonyms Sodium 4-hydroxybenzenesulfonate; Sodium phenol-4-sulfonateEnsure all waste labels use the primary chemical name.
Physical State White crystalline powderHigh dust potential; use local exhaust ventilation (LEV).
Solubility Soluble in waterSpills can rapidly contaminate bench surfaces; requires wet wiping.
pH (aq. sol.) Neutral to slightly acidicGenerally compatible with standard aqueous organic waste streams.
GHS Classification Warning (Irritant)H315: Skin Irritation H319: Eye Irritation H335: Respiratory Irritation
Pre-Disposal Protocol: The "Self-Validating" System

To ensure safety, you must implement a Segregation Logic before the chemical ever reaches the waste container. This prevents the most common cause of waste accidents: incompatible mixing.

The Validation Step: Before adding Sodium p-hydroxybenzenesulphonate to any existing waste container, perform a Two-Point Check :

  • Oxidizer Check: Is the waste container free of strong oxidizers (e.g., nitric acid, permanganates, peroxides)?

  • pH Check: Is the waste stream pH between 4 and 10? (Extreme pH can catalyze decomposition).

Visualizing Waste Segregation

The following logic flow illustrates the critical decision-making process for segregating this chemical.

WasteSegregation Start Waste Generated: Sodium p-hydroxybenzenesulphonate CheckOxidizer Is the destination container free of Oxidizers? Start->CheckOxidizer CheckAcid Is the destination container free of Strong Acids? CheckOxidizer->CheckAcid Yes HazardStream STOP: Potential Explosion/Heat Risk (Segregate Immediately) CheckOxidizer->HazardStream No (Contains Nitrates/Peroxides) SafeStream SAFE: Aqueous/Organic Waste Stream CheckAcid->SafeStream Yes CheckAcid->HazardStream No (Contains Conc. H2SO4/HCl)

Figure 1: Decision logic for preventing incompatibility incidents during waste accumulation.

Disposal Procedures
Scenario A: Solid Waste (Excess Reagent/Spill Cleanup)

Best for: Expired chemicals, contaminated gloves, paper towels.

  • Containment: Place the solid material in a chemically compatible container (HDPE or Amber Glass).

  • Labeling: Affix a hazardous waste label. Clearly print:

    • Contains: Sodium p-hydroxybenzenesulphonate

    • Hazard: Irritant[1][2][3]

  • Disposal Path: Transfer to a licensed chemical waste contractor for High-Temperature Incineration .

    • Why Incineration? It ensures complete destruction of the benzene ring, preventing environmental accumulation of phenolic derivatives.

Scenario B: Aqueous Solution (Reaction Mixtures)

Best for: Experimental byproducts dissolved in water or buffers.

  • Characterization: Verify the solvent composition.

    • If mixed with organic solvents (Methanol, Acetonitrile): Classify as Flammable/Organic Waste .

    • If purely aqueous: Classify as Aqueous Chemical Waste .

  • Neutralization (Optional but Recommended):

    • If the solution is highly acidic or basic due to other reagents, adjust pH to 6–8 using dilute NaOH or HCl. This prevents container corrosion during storage.

  • Disposal Path: Do NOT pour down the drain.

    • Even though sulfonates are water-soluble, local environmental regulations (e.g., EPA, local POTW limits) often restrict phenolic compounds due to their impact on biological treatment plants.

    • Consolidate into "Aqueous Waste" drums for off-site treatment.

Visualizing the Disposal Workflow

DisposalWorkflow Waste Waste Source Type State? Waste->Type Solid Solid Waste Type->Solid Powder/Debris Liquid Liquid Solution Type->Liquid Dissolved Incinerator Final Disposal: Chemical Incinerator (w/ Scrubber) Solid->Incinerator Pack in Drum SolventCheck Contains Organic Solvents? Liquid->SolventCheck OrgWaste Stream A: Flammable/Organic Waste SolventCheck->OrgWaste Yes (>10%) AqWaste Stream B: Aqueous Chemical Waste SolventCheck->AqWaste No (Purely Aqueous) OrgWaste->Incinerator AqWaste->Incinerator

Figure 2: Operational workflow for routing sodium p-hydroxybenzenesulphonate waste to the correct destruction facility.

Regulatory & Compliance Framework

RCRA Status (USA): Sodium p-hydroxybenzenesulphonate is not a specifically listed hazardous waste (P-list or U-list) under RCRA [1]. However, the generator is responsible for determining if the waste exhibits hazardous characteristics.[4]

  • Self-Classification: If the waste solution contains flammable solvents (Flash point < 60°C) or corrosives (pH < 2 or > 12.5), it must be coded accordingly (e.g., D001, D002).

  • Best Practice: Manage as "Non-Regulated Chemical Waste" if pure, but dispose via hazardous waste channels to ensure "Cradle-to-Grave" liability protection.

Ecological Impact: While sulfonates are generally more biodegradable than their non-sulfonated counterparts, phenolic structures can be toxic to aquatic life.

  • Directive:Zero Discharge. Prevent entry into surface waters or sanitary sewer systems [2].

Emergency Contingencies

Spill Cleanup Protocol:

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat. If powder is fine/dusty, use an N95 respirator.

  • Dry Spill: Gently sweep up to avoid dust generation. Do not use compressed air.

  • Wet Spill: Absorb with an inert material (vermiculite or chem-pads).

  • Decontamination: Wash the area with water and soap.[2][5] The sulfonate group makes the residue highly water-soluble and easy to clean.

References
  • United States Environmental Protection Agency (EPA). "Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes." EPA.gov. [Link]

  • PubChem. "Sodium 4-hydroxybenzenesulfonate (Compound)."[3] National Library of Medicine. [Link]

Sources

Personal protective equipment for handling Sodium p-hydroxybenzenesulphonate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profile

Sodium p-hydroxybenzenesulphonate (CAS: 10580-19-5 for dihydrate) is a functionalized sulfonate salt commonly used as an intermediate in organic synthesis, a stabilizer in electrochemical formulations, and a hydrotrope in drug solubilization studies.

While often perceived as a "benign salt" compared to its acid precursors, this material presents specific particulate and mucosal irritation risks that are frequently underestimated in high-throughput laboratories. As a Senior Application Scientist, I have observed that the primary failure mode in handling this substance is not acute toxicity, but rather chronic sensitization and cross-contamination due to poor dust management.

Chemical Identity[1][2][3][4][5][6]
  • IUPAC Name: Sodium 4-hydroxybenzenesulfonate dihydrate[1]

  • Physical State: White crystalline powder

  • Solubility: Highly soluble in water; acts as a hydrotrope.

  • Key Hazard: Fine particulate dispersion (Dust) causing respiratory and ocular irritation.

Risk Assessment & GHS Classification

The safety profile of Sodium p-hydroxybenzenesulphonate is governed by its acidic functional group masked by the sodium cation. Upon contact with mucous membranes, hydrolysis can create a localized pH drop, leading to irritation.

Hazard ClassGHS CodeHazard StatementMechanism of Action
Skin Irritation H315 Causes skin irritationDesiccation and surfactant activity disrupting the stratum corneum.
Eye Irritation H319 Causes serious eye irritationMechanical abrasion from crystals + ionic irritation of the conjunctiva.
STOT SE 3 H335 May cause respiratory irritationInhalation of fine dust triggers inflammation in the upper respiratory tract.

Expert Insight: Do not treat this merely as "table salt." The sulfonate moiety increases the compound's ability to penetrate lipid bilayers. If you are handling this in conjunction with other active pharmaceutical ingredients (APIs), be aware that it may enhance the dermal absorption of those co-contaminants.

Personal Protective Equipment (PPE) Matrix

This matrix is designed to scale based on the operational state of the chemical. A "one-size-fits-all" approach is inefficient and often leads to non-compliance.

PPE Selection Table
Protection ZoneLow Risk (Solutions <10%)High Risk (Solid Weighing / Bulk Transfer)Technical Specification
Respiratory Not Required (if well ventilated)Mandatory: N95 / P2 RespiratorSolids are friable; static charge often disperses dust during spatula transfer.
Ocular Safety Glasses (Side Shields)Mandatory: Chemical GogglesGoggles required to prevent dust ingress; standard glasses allow airborne particles to bypass shields.
Dermal (Hands) Nitrile (0.11 mm)Nitrile (Double-glove or 0.14 mm)Latex is not recommended due to potential allergic sensitization masking chemical irritation.
Body Standard Lab CoatLab Coat + Tyvek SleevesTyvek sleeves prevent powder accumulation on fabric cuffs, a common source of secondary exposure.

Operational Protocols: The "Self-Validating" Workflow

Safety must be engineered into the workflow, not added as an afterthought.

Phase A: Weighing & Transfer (Critical Control Point)

The highest risk of exposure occurs during the transition from bulk container to weigh boat.

  • Static Neutralization: Sodium p-hydroxybenzenesulphonate is prone to static charging. Use an ionizing bar or anti-static gun on the weigh boat before dispensing.

    • Why? Static repulsion causes "jumping" of particles, creating an invisible aerosol cloud.

  • Draft Shielding: Perform all weighing inside a Balance Enclosure or Chemical Fume Hood.

    • Validation: Tape a small strip of tissue to the sash. If it is not pulled inward firmly, airflow is insufficient.

  • Wet-Wipe Method: Place a damp paper towel around the balance perimeter. Any stray granules will dissolve immediately upon contact, preventing re-aerosolization.

Phase B: Solubilization
  • Liquid-First Addition: Never add water to the powder. Add the powder into the vortex of the solvent.

    • Why? Adding water to a pile of powder creates a "puff" of displaced air, ejecting dust.

  • Exotherm Check: While generally mild, sulfonate hydration can be slightly exothermic. Monitor temperature if scaling up beyond 1kg.

Phase C: Disposal & Deactivation
  • Solid Waste: Collect in a container labeled "Solid Chemical Waste - Irritant."

  • Liquid Waste: Aqueous solutions should be adjusted to pH 6-8 before disposal into "Aqueous Organic" waste streams.

  • Container Cleaning: Triple rinse empty containers. The first rinse must be treated as hazardous waste.

Visualizing the Safety Logic

The following diagram illustrates the decision-making process for handling this compound, emphasizing the divergence between solid and liquid states.

SafetyLogic Start Start: Handling Sodium p-hydroxybenzenesulphonate StateCheck Determine Physical State Start->StateCheck Solid Solid / Powder Form StateCheck->Solid Powder Liquid Aqueous Solution StateCheck->Liquid Solution DustRisk RISK: Airborne Particulates (STOT SE 3) Solid->DustRisk SolidPPE REQ: N95 Mask + Goggles + Anti-Static Measures DustRisk->SolidPPE Weighing Action: Weighing in Hood SolidPPE->Weighing Disposal Disposal: pH Neutralize -> Chemical Waste Weighing->Disposal SplashRisk RISK: Skin/Eye Irritation (Hydrotrope Effect) Liquid->SplashRisk LiquidPPE REQ: Safety Glasses + Nitrile Gloves SplashRisk->LiquidPPE Mixing Action: Liquid-First Addition LiquidPPE->Mixing Mixing->Disposal

Figure 1: Operational decision tree distinguishing between particulate risks (Solid) and permeation/irritation risks (Solution).

References

  • European Chemicals Agency (ECHA). (n.d.). Registration Dossier: Sodium 4-hydroxybenzenesulfonate. ECHA.[1][2][3] Retrieved October 26, 2023, from [Link](Note: General landing used as deep links vary by session).

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 23666329, Sodium 4-hydroxybenzenesulfonate dihydrate. PubChem.[1][4] Retrieved October 26, 2023, from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.